Isopicropodophyllin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5S,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18-,19+,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVMLPVUAXIQN-NWTFUFRBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isopicropodophyllin: A Comprehensive Technical Guide to Its Natural Sources and Abundance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopicropodophyllin, a naturally occurring aryltetralin lignan, has garnered significant interest within the scientific community due to its potential therapeutic applications, mirroring the activities of its well-known precursor, podophyllotoxin. This technical guide provides an in-depth exploration of the primary natural sources of this compound, with a focus on its abundance in various plant species. Detailed experimental protocols for the extraction, isolation, and quantification of this compound are presented, alongside a summary of quantitative data in structured tables for comparative analysis. Furthermore, this guide visualizes the biosynthetic pathway of aryltetralin lignans and a general experimental workflow for the isolation of this compound using the Graphviz DOT language, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a cyclolignan belonging to the aryltetralin class of lignans. These compounds are characterized by a tetracyclic skeleton and are biosynthetically derived from the phenylpropanoid pathway. The biological activities of aryltetralin lignans, most notably the potent cytotoxic and antiviral properties of podophyllotoxin, have driven extensive research into related compounds like this compound. Understanding the natural sources and abundance of this compound is a critical first step in harnessing its therapeutic potential, enabling sustainable sourcing and further pharmacological investigation. This guide aims to consolidate the current knowledge on the botanical origins of this compound and provide practical methodologies for its study.
Primary Natural Sources
The primary natural sources of this compound are plants belonging to the genus Podophyllum, within the family Berberidaceae. While research has often focused on the more abundant podophyllotoxin, this compound is also present as a related lignan.
Podophyllum Species
The genus Podophyllum comprises several species known for their rich content of aryltetralin lignans. The most extensively studied species in this regard are:
-
Podophyllum hexandrum Royle (Himalayan Mayapple): Also known by its synonym Sinopodophyllum hexandrum, this species is a significant source of podophyllotoxin and is reported to contain isopicropodophyllone.[1] It is a perennial herb native to the Himalayan region.[1]
-
Podophyllum peltatum L. (American Mayapple): This North American species is another well-documented source of podophyllotoxin and other related lignans.[2]
Abundance of this compound and Related Lignans
Quantitative data for this compound itself is limited in the available literature, with most studies focusing on the quantification of its precursor, podophyllotoxin. However, the abundance of podophyllotoxin provides a strong indication of the potential for this compound presence. The concentration of these lignans can vary significantly based on the plant part, geographical location, and developmental stage of the plant.
Table 1: Abundance of Podophyllotoxin in Podophyllum Species
| Plant Species | Plant Part | Podophyllotoxin Content (% dry weight) | Reference(s) |
| Podophyllum hexandrum | Rhizomes | 1.15 | [3] |
| Podophyllum hexandrum | Roots | Not specified | [3] |
| Podophyllum peltatum | Leaves | 4.0 - 5.6 | [2] |
| Podophyllum peltatum | Rhizomes | Not specified | [2] |
Note: The content of this compound is expected to be lower than that of podophyllotoxin.
Experimental Protocols
The extraction, isolation, and quantification of this compound and related lignans from plant material involve a series of standard laboratory procedures. The following protocols are based on established methodologies for the analysis of aryltetralin lignans from Podophyllum species.
Extraction of Lignans from Podophyllum Rhizomes
This protocol describes a general method for the extraction of lignans from the dried rhizomes of Podophyllum species.
-
Plant Material Preparation:
-
Air-dry the rhizomes of Podophyllum hexandrum or Podophyllum peltatum in the shade until a constant weight is achieved.
-
Grind the dried rhizomes into a fine powder using a mechanical grinder.
-
-
Soxhlet Extraction:
-
Accurately weigh approximately 60 g of the powdered rhizome material.
-
Place the powdered material into a thimble and insert it into a Soxhlet apparatus.
-
Add 250 mL of methanol to the round-bottom flask of the Soxhlet extractor.
-
Heat the methanol to its boiling point and allow the extraction to proceed for 6 hours.[3]
-
-
Concentration:
-
After extraction, filter the methanolic extract to remove any solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature of 50°C to remove the methanol.[3]
-
The resulting crude extract can be further purified or directly used for analytical quantification.
-
Quantification of Podophyllotoxin and Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated HPLC method for the separation and quantification of podophyllotoxin and its isomers.
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of podophyllotoxin standard (e.g., 500 µg/mL) by dissolving a known amount in HPLC-grade methanol.[4] Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 42.5 µg/mL to 850 µg/mL.[5][6]
-
Sample Solution: Dissolve a known weight of the crude extract obtained from the extraction protocol in HPLC-grade methanol to a final concentration suitable for analysis (e.g., within the calibration range). Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of methanol and water in a ratio of 62:38 (v/v).[5][6]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 22 minutes.[6]
-
-
Data Analysis:
-
Identify the peaks of podophyllotoxin and its isomers in the sample chromatogram by comparing their retention times with those of the standards.
-
Construct a calibration curve by plotting the peak area of the podophyllotoxin standard against its concentration.
-
Quantify the amount of podophyllotoxin in the sample by interpolating its peak area on the calibration curve. The concentration of this compound can be estimated using the podophyllotoxin calibration curve, assuming a similar response factor, or by using an isolated this compound standard if available.
-
Biosynthetic Pathway and Experimental Workflow
Biosynthesis of Aryltetralin Lignans
The biosynthesis of aryltetralin lignans, including podophyllotoxin and by extension this compound, is a complex process originating from the phenylpropanoid pathway. The following diagram illustrates a simplified overview of this pathway.
Caption: Biosynthesis of aryltetralin lignans.
General Experimental Workflow for this compound Isolation
The following diagram outlines a typical workflow for the isolation and purification of this compound from its natural plant source.
Caption: Workflow for this compound isolation.
Conclusion
Podophyllum species, particularly P. hexandrum and P. peltatum, stand out as the most significant natural sources of this compound and its related aryltetralin lignans. While quantitative data for this compound remains less abundant compared to its precursor podophyllotoxin, the established presence of the latter provides a strong basis for targeted isolation efforts. The detailed experimental protocols for extraction and HPLC analysis provided in this guide offer a practical framework for researchers to quantify and isolate this compound from these botanical sources. The visualization of the biosynthetic pathway and a general experimental workflow further aids in understanding the origin and laboratory handling of this promising natural product. Further research is warranted to precisely quantify this compound in various plant tissues and to explore a wider range of plant species for its presence, which will be crucial for its future development as a potential therapeutic agent.
References
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Isopicropodophyllin
December 07, 2025
Executive Summary
This compound, also known as Picropodophyllin (PPP), is a cyclolignan and an epimer of podophyllotoxin, a well-known natural product.[1] Initially investigated as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), subsequent research has revealed a more complex and multifaceted mechanism of action, positioning it as a compound of significant interest in oncology drug development.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anti-cancer effects. It consolidates key findings on its role in disrupting microtubule dynamics, inducing cell cycle arrest, and promoting apoptosis through multiple signaling pathways. This document includes a summary of quantitative efficacy data, detailed experimental protocols for foundational assays, and visualizations of the core biological processes and workflows.
Core Mechanisms of Action
This compound's anti-neoplastic activity is not attributable to a single target but rather to a combination of interconnected cellular insults. The primary mechanisms are detailed below.
Microtubule Depolymerization and Mitotic Arrest
A primary mechanism of this compound is the disruption of microtubule dynamics, an effect that is independent of its inhibitory action on IGF-1R.[3] Treatment with this compound leads to an increase in soluble tubulin and a corresponding decrease in spindle-associated tubulin within minutes, indicating direct interference with microtubule polymerization.[3] This disruption prevents the proper separation of centrosomes during mitotic entry, resulting in the formation of a monopolar mitotic spindle.[3] Consequently, cancer cells are arrested in prometaphase, a state which often leads to mitotic catastrophe and subsequent cell death.[3] This G2/M phase arrest is a hallmark of this compound's activity and is accompanied by the prominent activation of Cyclin-Dependent Kinase 1 (CDK1).[3]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, engaging multiple signaling cascades to execute programmed cell death.
-
Mitochondrial (Intrinsic) Pathway : The compound triggers the caspase-dependent mitochondrial apoptosis pathway.[4] Treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[4] This shift promotes the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, leading to the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP).[4]
-
ROS-Mediated Stress Pathways : In some cancer cell types, such as esophageal squamous cell carcinoma, this compound induces apoptosis through the generation of Reactive Oxygen Species (ROS).[1] The increase in intracellular ROS activates stress-related signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways, which converge to promote apoptosis.[1] This process is also associated with endoplasmic reticulum (ER) stress, evidenced by the upregulation of markers like GRP78 and CHOP.[5]
Inhibition of IGF-1R and Downstream Signaling
This compound is a highly selective and potent inhibitor of the IGF-1R, with an IC50 value of 1 nM.[2] It effectively inhibits the IGF-1-stimulated autophosphorylation of the receptor.[6] This action blocks critical downstream pro-survival signaling cascades, including the PI3K/Akt and MAPK/Erk pathways.[4] The inhibition of these pathways contributes to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, further sensitizing cancer cells to apoptosis.[4][5] While IGF-1R inhibition is a key part of its activity, it is now understood that the potent mitotic arrest it causes can occur even in cells lacking the IGF-1R, highlighting microtubule disruption as a distinct and critical mechanism.[3]
Quantitative Data Presentation: Cytotoxicity
The cytotoxic and inhibitory activities of this compound (PPP) and its derivatives have been quantified across various cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound (PPP) | - | IGF-1R (in vitro kinase assay) | 1 nM | [2] |
| Uveal Melanoma (4 lines) | Uveal Melanoma | < 0.05 µM | [7] | |
| A549 | Lung Carcinoma | 6 µM | [2] | |
| HCT116 | Colorectal Carcinoma | 53 µM (Oxaliplatin IC50) | [1] | |
| HCT116-R | Oxaliplatin-Resistant Colorectal Carcinoma | 324 µM (Oxaliplatin IC50) | [1] | |
| β-apopicropodophyllin (APP) | A549 | Non-Small Cell Lung Cancer | 16.9 nM | |
| NCI-H1299 | Non-Small Cell Lung Cancer | 13.1 nM | ||
| NCI-460 | Non-Small Cell Lung Cancer | 17.1 nM |
Visualization of Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the key mechanisms and experimental procedures associated with this compound studies.
Experimental Protocols
Detailed methodologies for key assays used to characterize the mechanism of action of this compound are provided below.
Cell Viability and Cytotoxicity Assay (MTT-Based)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[5]
-
Compound Treatment : Treat cells with a range of concentrations of this compound (or vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the supernatant and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by plotting viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.
-
Cell Preparation : Culture and treat cells with this compound for the desired time. Harvest approximately 1x10^6 cells by trypsinization.
-
Fixation : Wash the cells with ice-cold PBS, then fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing.[8][9] This step permeabilizes the cells. Incubate for at least 30 minutes on ice or store at -20°C for long-term storage.[8]
-
Washing : Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[8]
-
RNase Treatment : Resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL) to degrade RNA, ensuring that the dye only binds to DNA.[9] Incubate for 30 minutes at 37°C.
-
Staining : Add Propidium Iodide (PI) staining solution (e.g., to a final concentration of 50 µg/mL) to the cell suspension.[9]
-
Flow Cytometry : Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., >600 nm).
-
Data Analysis : Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is indicative of mitotic arrest.
Apoptosis Detection (Annexin V & Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Collection : After treatment with this compound, harvest both adherent and floating cells to ensure all apoptotic cells are collected.[10]
-
Washing : Wash the cells (approximately 1-5 x 10^5) twice with cold PBS.[10]
-
Resuspension : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[11]
-
Staining : Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and Propidium Iodide (PI) to the cell suspension.[12]
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Dilution & Analysis : Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[12]
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative (due to phosphatidylserine exposure on the outer membrane).
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive (due to loss of membrane integrity).
-
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression and cleavage of key proteins involved in apoptosis.
-
Lysate Preparation : Treat cells with this compound, wash with cold PBS, and lyse using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE : Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH).[4]
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of caspases and PARP confirms the induction of apoptosis.[13]
Conclusion
The mechanism of action of this compound is a compelling example of a multi-targeted anti-cancer agent. While its high-affinity inhibition of the IGF-1R signaling pathway is significant, its ability to induce potent mitotic arrest through microtubule depolymerization provides a distinct and powerful cell-killing mechanism that is independent of IGF-1R status.[3] Furthermore, its capacity to activate apoptotic cell death through both intrinsic and stress-induced pathways underscores its robust cytotoxic potential.[1][4] The comprehensive data presented in this guide, from quantitative cytotoxicity metrics to detailed experimental protocols, provides a foundational resource for researchers and drug developers seeking to further investigate and harness the therapeutic potential of this compound and its derivatives in oncology.
References
- 1. Picropodophyllin, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of type I insulin-like growth factor receptor tyrosine kinase by picropodophyllin induces apoptosis and cell cycle arrest in T lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Oral picropodophyllin (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. kumc.edu [kumc.edu]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Unseen Potential: A Technical Guide to the Biological Activity of Isopicropodophyllin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopicropodophyllin, a naturally occurring lignan, and its synthetic derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their potent anticancer and antiviral properties. We delve into the molecular mechanisms of action, including the disruption of microtubule polymerization, induction of cell cycle arrest, and modulation of key signaling pathways such as the PI3K/Akt pathway. This document summarizes quantitative data on the cytotoxic and antiviral efficacy of these compounds, presents detailed experimental protocols for their evaluation, and visualizes the intricate signaling cascades they influence. Our aim is to equip researchers and drug development professionals with a comprehensive resource to accelerate the exploration and clinical translation of this compound-based therapeutics.
Introduction
Podophyllotoxin and its derivatives have long been recognized for their medicinal properties, with etoposide and teniposide being clinically approved anticancer agents. This compound, an epimer of podophyllotoxin, has garnered significant attention due to its distinct biological profile and potential for developing novel therapeutics with improved efficacy and reduced toxicity. This guide explores the multifaceted biological activities of this compound and its derivatives, with a primary focus on their applications in oncology and virology.
Anticancer Activity
This compound and its derivatives exhibit potent cytotoxic effects against a wide range of human cancer cell lines. Their primary mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.
Quantitative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and its key derivatives against various cancer cell lines, providing a comparative overview of their potency.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Deoxypodophyllotoxin (6b) | Multiple | 0.0073 - 0.14 | [1] |
| β-apopicropodophyllotoxin (6g) | Multiple | 0.0073 - 0.14 | [1] |
| Podophyllotoxin-ATRA derivative (15) | MKN-45 (Gastric) | 0.42 | [2] |
| Podophyllotoxin-ATRA derivative (15) | BGC-823 (Gastric) | 0.20 | [2] |
| Methylated EGCG-podophyllotoxin hybrid (32-Ia) | A549 (Lung) | 10 | [2] |
| Non-methylated EGCG-podophyllotoxin conjugate (32-IIb) | A549 (Lung) | 2.2 | [2] |
| Tetrahydrocurcumin-podophyllotoxin derivative (34a) | HCT 116 (Colon) | 18 | [2] |
| Tetrahydrocurcumin-podophyllotoxin derivative (34a) | HeLa (Cervical) | 83 | [2] |
| Imidazole derivative (66f) | HepG2 (Liver) | 0.07 | [3] |
| Imidazole derivative (66f) | A549 (Lung) | 0.29 | [3] |
| Imidazole derivative (66f) | MDA-MB-231 (Breast) | 0.11 | [3] |
| Imidazole derivative (66f) | HCT 116 (Colon) | 0.04 | [3] |
Table 2: Antiproliferative Activities of Polygamain, Podophyllotoxin, and CA-4 [4]
| Compound | A549 (Lung) | PANC-1 (Pancreatic) | HCT-116 (Colon) | HCT-116/VM46 (Drug-Resistant Colon) |
| Polygamain | 19.3 ± 1.5 nM | 27.4 ± 2.1 nM | 51.3 ± 4.7 nM | 102.1 ± 9.8 nM |
| Podophyllotoxin | 2.8 ± 0.3 nM | 4.1 ± 0.5 nM | 7.9 ± 0.9 nM | 15.2 ± 1.8 nM |
| CA-4 | 1.2 ± 0.2 nM | 1.8 ± 0.3 nM | 3.5 ± 0.4 nM | 6.8 ± 0.7 nM |
Mechanism of Action: Signaling Pathways in Cancer
The anticancer effects of this compound derivatives are orchestrated through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.
Picropodophyllin, a derivative of this compound, has been shown to be a potent and selective inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-IR).[5] Inhibition of IGF-1R by picropodophyllin leads to the downregulation of the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation.[5] This, in turn, promotes apoptosis and induces cell cycle arrest. Furthermore, many this compound derivatives directly target tubulin, inhibiting its polymerization and leading to disruption of the mitotic spindle, which ultimately triggers G2/M phase cell cycle arrest and apoptosis.[1][6]
Antiviral Activity
Beyond their anticancer properties, this compound and its derivatives have demonstrated significant antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).
Quantitative Antiviral Data
The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values, along with the selectivity index (SI), for key derivatives against different viruses.
Table 3: Antiviral Activity of this compound Derivatives
| Compound/Derivative | Virus | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Deoxypodophyllotoxin (RD4-6266) | HSV-1, HSV-2 | Potent (specific values not provided) | >100 | High | [7] |
| Podophyllotoxin derivative (8) | HIV-1 | 0.012 | >0.229 | 19.1 | [8] |
| Podophyllotoxin derivative (12) | HIV-1 | <0.001 | >0.016 | >16 | [8] |
| Podophyllotoxin derivative (20) | HIV-1 | 0.389 | 7.55 | 19.4 | [8] |
| Podophyllotoxin-stavudine conjugate (19d) | HIV-1 | 0.17 µM | >79.38 µM | 466.9 | [9] |
| Podophyllotoxin-stavudine conjugate (19c) | HIV-1 | 0.29 µM | >102.8 µM | 354.5 | [9] |
Mechanism of Action: Viral Replication Inhibition
The antiviral mechanism of these compounds is often linked to their interaction with host cell factors that are essential for viral replication. For DNA viruses like HSV, the disruption of the cellular cytoskeleton through tubulin inhibition can interfere with early stages of viral replication, such as the transport of viral components to the nucleus.[10] For retroviruses like HIV, derivatives have been shown to inhibit viral replication at various stages.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound and its derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT 116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
Human cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the compounds for 24-48 hours.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis
Objective: To determine the effect of the compounds on cell cycle distribution.
Materials:
-
Human cancer cell lines
-
This compound derivatives
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the compounds for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Tubulin Polymerization Assay
Objective: To assess the direct inhibitory effect of the compounds on tubulin polymerization.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound derivatives
-
Spectrophotometer with temperature control
Procedure:
-
On ice, prepare a reaction mixture containing tubulin in polymerization buffer with GTP.
-
Add the test compound or vehicle control (DMSO) to the reaction mixture.
-
Transfer the mixture to a pre-warmed 96-well plate at 37°C.
-
Immediately measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.[6]
Plaque Reduction Assay
Objective: To determine the antiviral activity of the compounds by quantifying the reduction in viral plaques.
Materials:
-
Susceptible host cell line (e.g., Vero cells for HSV)
-
Virus stock (e.g., HSV-1, HSV-2)
-
Culture medium
-
This compound derivatives
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 24-well plates to form a confluent monolayer.
-
Pre-treat the cells with different concentrations of the compounds for 1-2 hours.
-
Infect the cells with a known titer of the virus for 1 hour.
-
Remove the virus inoculum and add the overlay medium containing the respective concentrations of the compounds.
-
Incubate for 2-3 days until visible plaques are formed.
-
Fix the cells with formalin and stain with crystal violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.[11][12]
Conclusion and Future Directions
This compound and its derivatives represent a versatile scaffold for the development of novel anticancer and antiviral agents. Their ability to modulate multiple cellular targets, including tubulin and key signaling pathways, underscores their therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research in this area. Future efforts should focus on synthesizing new derivatives with enhanced potency and selectivity, elucidating the intricate details of their molecular mechanisms, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of these remarkable natural product-inspired compounds holds great promise for addressing unmet needs in the treatment of cancer and viral infections.
References
- 1. Biological evaluation and molecular modelling study of podophyllotoxin derivatives as potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of type I insulin-like growth factor receptor tyrosine kinase by picropodophyllin induces apoptosis and cell cycle arrest in T lymphoblastic leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-AIDS agents. Part 61: Anti-HIV activity of new podophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-HIV-1 activities of novel podophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies to show that with podophyllotoxin the early replicative stages of herpes simplex virus type 1 depend upon functional cytoplasmic microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A modified MS2 bacteriophage plaque reduction assay for the rapid screening of antiviral plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Isopicropodophyllin's Effect on Tubulin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopicropodophyllin, a lignan closely related to the well-studied compound podophyllotoxin, is recognized for its potential as an anticancer agent. Its mechanism of action is primarily attributed to the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This technical guide provides an in-depth overview of the effects of this compound and its analogs on tubulin polymerization, drawing upon available data for this class of compounds. Due to a scarcity of specific quantitative data for this compound, information from its close structural analog, podophyllotoxin, and its derivatives is used as a proxy to elucidate its function. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape[1]. Consequently, tubulin has emerged as a key target for the development of anticancer drugs[2]. Agents that interfere with tubulin polymerization can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis in rapidly dividing cancer cells[3].
This compound belongs to the family of lignans, natural products that have shown significant cytotoxic activity against various cancer cell lines. It is an epimer of picropodophyllin and a stereoisomer of podophyllotoxin. These compounds are known to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule formation[4][5]. This guide will delve into the molecular mechanisms and cellular consequences of this interaction.
Quantitative Data
The following tables summarize the available quantitative data on the inhibitory effects of podophyllotoxin and its derivatives on tubulin polymerization and their cytotoxic effects on various cancer cell lines. This data is presented to provide a comparative context for the potential activity of this compound.
Table 1: Inhibition of Tubulin Polymerization by Podophyllotoxin and its Derivatives
| Compound | IC50 for Tubulin Polymerization Inhibition (µM) | Reference |
| Podophyllotoxin | 1.5 - 3.0 | [6] |
| Etoposide | > 100 | [6] |
| Teniposide | > 100 | [6] |
| Novel Podophyllotoxin Derivative (3D) | 2.1 | [6] |
| Compound 4c (Dihydropyridine-2(1H)-thione) | 17 ± 0.3 | [7] |
| Compound 6r (Oxindole Conjugate) | 1.84 (mM) | [8] |
| Compound 6y (Oxindole Conjugate) | 2.43 (mM) | [8] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cytotoxicity of Podophyllotoxin and its Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Podophyllotoxin | Various | Various | 0.01 - 0.1 | [9] |
| Etoposide | Various | Various | 0.1 - 5.0 | [9] |
| Teniposide | Various | Various | 0.05 - 1.0 | [9] |
| Picropodophyllin | SKOV-3 | Ovarian Cancer | Dose-dependent decrease in viability | [9] |
| Novel Podophyllotoxin Derivative (3D) | HepG2 | Liver Cancer | 0.08 | [6] |
| Novel Podophyllotoxin Derivative (3D) | HeLa | Cervical Cancer | 0.12 | [6] |
| Novel Podophyllotoxin Derivative (3D) | A549 | Lung Cancer | 0.15 | [6] |
| Novel Podophyllotoxin Derivative (3D) | MCF-7 | Breast Cancer | 0.21 | [6] |
| CYT-Rx20 (β-nitrostyrene derivative) | MCF-7 | Breast Cancer | 0.81 ± 0.04 (µg/mL) | [10] |
| CYT-Rx20 (β-nitrostyrene derivative) | MDA-MB-231 | Breast Cancer | 1.82 ± 0.05 (µg/mL) | [10] |
| CYT-Rx20 (β-nitrostyrene derivative) | ZR75-1 | Breast Cancer | 1.12 ± 0.06 (µg/mL) | [10] |
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound and its analogs exert their primary effect by directly interacting with tubulin, the fundamental building block of microtubules.
Binding to the Colchicine Site
These compounds bind to the colchicine-binding site located at the interface between the α- and β-tubulin subunits of the heterodimer[4][5]. This binding is non-covalent and induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.
Disruption of Microtubule Dynamics
By sequestering tubulin dimers in an inactive conformation, this compound effectively reduces the pool of available subunits for microtubule assembly. This leads to a net depolymerization of existing microtubules and prevents the formation of new ones. The disruption of the dynamic equilibrium between tubulin dimers and microtubules has profound consequences for cellular function.
Downstream Cellular Effects
The inhibition of tubulin polymerization triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis.
-
Mitotic Arrest: The formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis, is inhibited. This leads to an arrest of the cell cycle at the G2/M phase[3].
-
Apoptosis Induction: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death.
References
- 1. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Podophyllotoxin Derivatives as Potential Tubulin Inhibitors: Design, Synthesis, and Antiproliferative Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Picropodophyllin inhibits epithelial ovarian cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of Isopicropodophyllin: A Technical Guide for Researchers
An In-depth Exploration of the Anticancer Potential, Mechanism of Action, and Experimental Protocols for a Promising Podophyllotoxin Derivative.
Isopicropodophyllin, a lignan belonging to the podophyllotoxin family of natural products, is emerging as a compound of significant interest in the field of oncology drug development. As an epimer of picropodophyllin, it shares a close structural relationship with a class of compounds known for their potent cytotoxic and anticancer activities. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols to aid researchers in its further investigation. While much of the detailed experimental data available is for its isomer, picropodophyllin (PPP), the information presented here serves as a critical foundation for understanding the likely therapeutic profile of this compound.
Therapeutic Potential and Mechanism of Action
This compound and its isomers are primarily investigated for their anticancer properties. The key mechanism of action identified for the closely related isomer, picropodophyllin, is the selective inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2] IGF-1R is a transmembrane tyrosine kinase receptor that plays a crucial role in cell proliferation, survival, and transformation, making it a key target in cancer therapy.
The inhibition of IGF-1R by picropodophyllin leads to a cascade of downstream effects, ultimately resulting in the suppression of tumor growth. This includes the induction of cell cycle arrest and apoptosis in cancer cells.
Inhibition of Tubulin Polymerization
Podophyllotoxin and its derivatives are well-known for their ability to interfere with microtubule dynamics.[3] They typically bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules.[3] This disruption of the microtubule network is a hallmark of this class of compounds and leads to mitotic arrest, primarily at the G2/M phase of the cell cycle, and subsequent induction of apoptosis.[3]
Modulation of Key Signaling Pathways
The anticancer effects of this compound's isomer, picropodophyllin, are mediated through the modulation of several critical intracellular signaling pathways:
-
PI3K/Akt Pathway: Inhibition of IGF-1R by picropodophyllin leads to the downregulation of the PI3K/Akt signaling pathway.[1][2] This pathway is a central regulator of cell survival and proliferation, and its inhibition is a key mechanism for inducing apoptosis in cancer cells.
-
Reactive Oxygen Species (ROS) Production: Picropodophyllin has been shown to induce the production of reactive oxygen species (ROS) in prostate cancer cells.[1] Elevated ROS levels can lead to oxidative stress and cellular damage, contributing to apoptosis.
Quantitative Data on Anticancer Activity
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| CNE-2 | Nasopharyngeal Carcinoma | < 1 | 24 | [2] |
| CNE-2 | Nasopharyngeal Carcinoma | ≤ 0.5 | 48 | [2] |
| DU145 | Prostate Cancer | Not specified | Not specified | [1] |
| LNCaP | Prostate Cancer | Not specified | Not specified | [1] |
Table 1: Cytotoxicity of Picropodophyllin (Isomer of this compound) in Human Cancer Cell Lines.
Detailed Experimental Protocols
To facilitate further research into the therapeutic potential of this compound, this section provides detailed methodologies for key in vitro experiments.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., CNE-2, DU145)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the ability of this compound to inhibit the polymerization of tubulin in vitro.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound
-
Glycerol
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and glycerol.
-
Add this compound at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance as a function of time to visualize the polymerization kinetics.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the therapeutic potential of this compound.
Figure 1: Proposed signaling pathway of this compound's anticancer activity.
Figure 2: Workflow of this compound-induced tubulin polymerization inhibition.
Figure 3: General experimental workflow for investigating this compound.
Future Directions and Conclusion
This compound holds considerable promise as a scaffold for the development of novel anticancer agents. Its presumed dual mechanism of action, involving both tubulin polymerization inhibition and modulation of critical survival signaling pathways, makes it an attractive candidate for further investigation.
Future research should focus on:
-
Definitive elucidation of the specific molecular targets of this compound.
-
Comprehensive in vitro screening against a broader panel of cancer cell lines to determine its full spectrum of activity and to obtain specific IC50 values.
-
In-depth analysis of its effects on various signaling pathways to fully map its mechanism of action.
-
In vivo studies in animal models to evaluate its efficacy, pharmacokinetics, and safety profile.
-
Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.
References
- 1. Picropodophyllin Inhibits the Proliferation of Human Prostate Cancer DU145 and LNCaP Cells via ROS Production and PI3K/AKT Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isopicropodophyllin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopicropodophyllin, a stereoisomer of the potent cytotoxic agent podophyllotoxin, holds significant interest for its potential applications in drug development. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the core enzymatic steps, summarizing key quantitative data, and providing detailed experimental protocols. While the complete enzymatic pathway to this compound remains partially unelucidated, this guide consolidates the current knowledge on the biosynthesis of its immediate precursor, podophyllotoxin, and discusses the potential mechanisms for its formation.
Introduction: The Phenylpropanoid Origin of this compound
The biosynthesis of this compound is deeply rooted in the phenylpropanoid pathway, a major route for the production of a vast array of plant secondary metabolites. The journey begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to generate coniferyl alcohol, the fundamental building block of lignans.
The pathway from phenylalanine to coniferyl alcohol involves several key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A.
-
Caffeoyl-CoA O-Methyltransferase (CCOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to form feruloyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.
-
Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.
The Core Biosynthetic Pathway to Podophyllotoxin
The formation of the lignan backbone and its subsequent modifications to yield podophyllotoxin is a complex process involving a series of stereospecific enzymatic reactions.
Dimerization of Coniferyl Alcohol
Two molecules of coniferyl alcohol are oxidatively coupled to form the first lignan intermediate, (+)-pinoresinol. This reaction is mediated by:
-
Laccases/Peroxidases: These enzymes catalyze the one-electron oxidation of coniferyl alcohol to form radicals.
-
Dirigent Proteins (DIR): These proteins control the stereochemistry of the radical coupling, ensuring the formation of the specific (+)-pinoresinol isomer.
Reductive Steps to Secoisolariciresinol
(+)-Pinoresinol undergoes two successive reductions catalyzed by Pinoresinol-Lariciresinol Reductase (PLR) .
-
(+)-Pinoresinol to (+)-Lariciresinol: The first reduction step.
-
(+)-Lariciresinol to (-)-Secoisolariciresinol: The second reduction step.
Formation of Matairesinol
(-)-Secoisolariciresinol is then oxidized to (-)-matairesinol by Secoisolariciresinol Dehydrogenase (SDH) .
The Pathway to Deoxypodophyllotoxin
The conversion of (-)-matairesinol to (-)-deoxypodophyllotoxin involves a series of hydroxylation, methylation, and cyclization reactions. While the exact order and all enzymes were a puzzle for a long time, recent research has elucidated the following key steps:
-
Hydroxylation: A cytochrome P450 monooxygenase, CYP719A23 , hydroxylates (-)-matairesinol to (-)-pluviatolide.
-
Methylation: An O-methyltransferase (OMT) methylates (-)-pluviatolide to yield yatein.
-
Cyclization: A 2-oxoglutarate-dependent dioxygenase (2-ODD) catalyzes the stereospecific cyclization of yatein to form (-)-deoxypodophyllotoxin.
Hydroxylation to Podophyllotoxin and its Epimers
The final steps involve the hydroxylation of deoxypodophyllotoxin. This is a critical branch point leading to different stereoisomers.
-
Formation of Epipodophyllotoxin: A cytochrome P450 enzyme, CYP71BE54 , has been shown to hydroxylate (-)-deoxypodophyllotoxin to (-)-epipodophyllotoxin.
The Unresolved Step: this compound Formation
This compound is the C-2 epimer of podophyllotoxin. While the chemical epimerization of podophyllotoxin under basic conditions is known, a specific enzyme catalyzing this conversion in vivo has not yet been definitively identified in the scientific literature. It is possible that the formation of this compound in plants occurs non-enzymatically or is catalyzed by a yet-to-be-discovered isomerase or epimerase.
Quantitative Data
Quantitative analysis of lignans in Podophyllum species is crucial for understanding pathway efficiency and for selecting high-yielding plant material.
| Lignan | Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |
| Podophyllotoxin | Podophyllum hexandrum | Rhizomes | 40 - 50 | |
| Podophyllotoxin | Podophyllum peltatum | Leaves | up to 45.04 | [1] |
| α-Peltatin | Podophyllum peltatum | Leaves | up to 47.30 | [1] |
| β-Peltatin | Podophyllum peltatum | Leaves | up to 7.01 | [1] |
Table 1: Concentration of Key Lignans in Podophyllum Species.
| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |
| Pinoresinol-Lariciresinol Reductase (PLR) | (+)-Pinoresinol | 1.5 ± 0.3 | 11.2 ± 0.6 | |
| Pinoresinol-Lariciresinol Reductase (PLR) | (+)-Lariciresinol | 2.3 ± 0.4 | 8.9 ± 0.5 | |
| Secoisolariciresinol Dehydrogenase (SDH) | (-)-Secoisolariciresinol | 28 ± 5 | 250 ± 20 |
Table 2: Kinetic Parameters of Key Enzymes in the Podophyllotoxin Pathway.
Experimental Protocols
Lignan Extraction from Plant Material
This protocol describes a general method for extracting lignans from Podophyllum tissues for subsequent analysis.
Materials:
-
Dried and powdered plant material (rhizomes, leaves)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (HPLC grade)
-
Sonicator
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 100 mg of dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the pellet twice more.
-
Combine the supernatants and evaporate to dryness using a rotary evaporator.
-
Redissolve the dried extract in 1 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Quantification of Podophyllotoxin and Isomers
This protocol provides a general framework for the quantitative analysis of podophyllotoxin and its isomers using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
0-20 min: 30-70% B
-
20-25 min: 70-100% B
-
25-30 min: 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a series of standard solutions of podophyllotoxin and this compound (if available) of known concentrations in methanol.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the extracted plant samples.
-
Identify the peaks corresponding to podophyllotoxin and this compound by comparing their retention times with the standards.
-
Quantify the amount of each lignan in the samples by interpolating their peak areas on the calibration curve.
In Vitro Enzyme Assay for Secoisolariciresinol Dehydrogenase (SDH)
This protocol outlines a method to determine the activity of SDH.
Materials:
-
Purified SDH enzyme (recombinantly expressed or from plant extracts).
-
(-)-Secoisolariciresinol substrate.
-
NAD⁺ cofactor.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD⁺ (final concentration 1 mM), and (-)-secoisolariciresinol (final concentration 100 µM).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified SDH enzyme.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes, which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
For kinetic analysis, vary the concentration of (-)-secoisolariciresinol while keeping the NAD⁺ concentration constant and vice versa.
Visualization of the Core Biosynthetic Pathway
Conclusion and Future Perspectives
The biosynthesis of this compound is intricately linked to the well-characterized podophyllotoxin pathway. While significant progress has been made in identifying the enzymes responsible for the formation of key intermediates, the final enzymatic step leading to this compound remains an area for future investigation. Further research focusing on the identification and characterization of a potential podophyllotoxin epimerase will be critical for the complete elucidation of this pathway. The application of multi-omics approaches, combined with heterologous expression and in vitro enzyme assays, will undoubtedly accelerate these discoveries, paving the way for the metabolic engineering of microorganisms or plants for the sustainable and scalable production of this compound and its valuable derivatives.
References
Isopicropodophyllin: A Comprehensive Physicochemical Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllin is a naturally occurring lignan, a class of polyphenolic compounds found in various plants. It is structurally related to podophyllotoxin, a well-known cytotoxic agent that has served as a precursor for the synthesis of clinically used anticancer drugs. This compound itself is under investigation for its potential therapeutic applications, including in the research of metabolic or chronic inflammatory disorders. This technical guide provides a detailed overview of the core physicochemical properties of this compound, outlines relevant experimental protocols for their determination, and visualizes associated biological pathways and experimental workflows.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and potential drug formulations.
| Property | Value | Source |
| IUPAC Name | (5R,5aR,8aS,9S)-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1][2]dioxol-6(5aH)-one | [3] |
| CAS Number | 60660-50-6 | [3] |
| Molecular Formula | C₂₂H₂₂O₈ | [3] |
| Molecular Weight | 414.41 g/mol | [3] |
| Melting Point | 191-192 °C | [3] |
| Boiling Point (Predicted) | 597.9 ± 50.0 °C | [3] |
| Density (Predicted) | 1.370 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 13.26 ± 0.40 | [3] |
| SMILES | O=C1[C@]2([H])--INVALID-LINK--([H])C4=CC(OCO5)=C5C=C4--INVALID-LINK--O | [4] |
| InChIKey | YJGVMLPVUAXIQN-NWTFUFRBSA-N | [3] |
Experimental Protocols
The determination of the physicochemical properties of this compound relies on established analytical techniques. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity.[5] A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.[5]
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end.[2][6] The sample should be tightly packed to a height of 1-2 mm.[2]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, alongside a calibrated thermometer.[5]
-
Heating: The sample is heated gradually, with the temperature increase slowed to approximately 1-2 °C per minute as the expected melting point is approached.[5][7]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5][6]
Solubility Determination
Solubility is a key parameter influencing the bioavailability and formulation of a compound. The "shake-flask" method is a common technique for determining equilibrium solubility.[8]
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed container.[9]
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[8][9]
-
Separation: The saturated solution is separated from the excess solid by filtration or centrifugation.[8]
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10] This concentration represents the solubility of the compound in the tested solvent at that temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms.[11]
Protocol:
-
Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11] A reference standard, such as tetramethylsilane (TMS), is often added.[12]
-
Data Acquisition: The NMR tube is placed in the spectrometer. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.[13]
-
Spectral Analysis: The chemical shifts, coupling constants, and signal intensities in the spectra are analyzed to determine the connectivity and stereochemistry of the atoms within the molecule, confirming the structure of this compound.[12]
Biological Activity and Signaling Pathways
This compound is a derivative of podophyllotoxin, which is known to exert its biological effects, particularly its anticancer activity, by interacting with various cellular signaling pathways. These pathways are critical regulators of cell proliferation, survival, and apoptosis. One such key pathway is the PI3K/Akt/mTOR pathway.
Experimental Workflows
The study and utilization of this compound involve standardized laboratory workflows for its extraction from natural sources and for its chemical synthesis.
Extraction and Isolation from Plant Material
This compound, being a lignan, can be extracted from plant sources using a multi-step process that leverages its solubility properties.
Chemical Synthesis Workflow
The synthesis of podophyllotoxin analogues like this compound is a key area of research for developing new therapeutic agents. A general synthetic workflow involves several key stages.
References
- 1. pennwest.edu [pennwest.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. ISOPICROPODOPHYLLONE | 60660-50-6 [amp.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. who.int [who.int]
- 9. researchgate.net [researchgate.net]
- 10. pharmatutor.org [pharmatutor.org]
- 11. How NMR Works | NMR 101 | Spectroscopy | Bruker | Bruker [bruker.com]
- 12. NMR Basics for the absolute novice [jeolusa.com]
- 13. researchgate.net [researchgate.net]
Unraveling the Cytotoxic Potential of Isopicropodophyllin: A Technical Guide for Cancer Researchers
For Immediate Release
This technical guide provides an in-depth analysis of early-stage research into the cytotoxic properties of Isopicropodophyllin, a naturally derived lignan with promising anticancer potential. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, quantitative efficacy, and the experimental protocols necessary for its evaluation.
Core Findings on this compound's Cytotoxicity
This compound, an epimer of picropodophyllin, exerts its cytotoxic effects primarily through the induction of cell cycle arrest and apoptosis in cancer cells. While research is ongoing, preliminary studies on this compound and its close analogs indicate a mechanism of action that involves disruption of microtubule dynamics and interference with critical cell signaling pathways.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and its closely related epimer, Picropodophyllin (PPP), across various cancer cell lines. This data, primarily presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%), is crucial for comparative analysis and for guiding future preclinical studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| This compound Analog | HTB-26 | Breast Cancer (highly aggressive) | 10 - 50 | Not Specified | Crystal Violet |
| This compound Analog | PC-3 | Pancreatic Cancer | 10 - 50 | Not Specified | Crystal Violet |
| This compound Analog | HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified | Crystal Violet |
| This compound Analog | HCT116 | Colorectal Cancer | 22.4 | Not Specified | Crystal Violet |
Note: Data for this compound is limited in publicly available literature; the table includes data from a closely related analog to provide a preliminary understanding of its potential potency.
Induction of Apoptosis and Cell Cycle Arrest
This compound and its analogs have been shown to induce G2/M phase cell cycle arrest, a critical checkpoint for cell division. This arrest is often a precursor to apoptosis, or programmed cell death. The following table will be populated with quantitative data on apoptosis induction and cell cycle distribution as more specific research on this compound becomes available.
| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) | Cell Cycle Phase Arrested | % Cells in Arrested Phase |
| Data for this compound to be populated as research emerges. |
Signaling Pathways and Experimental Workflows
The cytotoxic effects of this compound are mediated by complex signaling pathways. Understanding these pathways is essential for identifying potential biomarkers and for the rational design of combination therapies. The experimental workflows outlined below are standard methodologies used to elucidate these mechanisms.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
The diagram above illustrates a potential mechanism where this compound disrupts microtubule dynamics, leading to the formation of a monopolar mitotic spindle. This disruption induces cell cycle arrest at the G2/M phase, which subsequently triggers apoptosis through the activation of the mitochondrial pathway and caspases.
Caption: Workflow for evaluating this compound's in vitro effects.
This workflow outlines the key experimental stages for characterizing the cytotoxic effects of this compound. It begins with cell culture, followed by treatment with the compound. Subsequently, a battery of assays is performed to assess cell viability (MTT assay), apoptosis and cell cycle distribution (flow cytometry), and the expression of key signaling proteins (Western blot).
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed protocols for the key experiments cited in this guide.
Cell Culture
-
Cell Lines: A variety of human cancer cell lines can be used, such as MCF-7 (breast), HeLa (cervical), A549 (lung), and HepG2 (liver).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is used to quantify apoptosis (using Annexin V/Propidium Iodide staining) and to determine the cell cycle distribution (using Propidium Iodide staining).
Apoptosis Analysis:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes.
-
Flow Cytometric Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression
Western blotting is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cyclins).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The early-stage research on this compound and its analogs demonstrates a clear cytotoxic effect on various cancer cell lines, primarily through the induction of G2/M cell cycle arrest and apoptosis. The provided experimental protocols offer a robust framework for further investigation into its precise molecular mechanisms. Future research should focus on obtaining more extensive quantitative data for this compound across a broader range of cancer cell lines, elucidating the complete signaling cascade, and transitioning to in vivo studies to assess its therapeutic potential in preclinical models. This comprehensive approach will be vital in determining the future of this compound as a potential anticancer agent.
Isopicropodophyllin: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isopicropodophyllin is a naturally occurring lignan, a stereoisomer of the well-studied compound podophyllotoxin. While the biological targets of podophyllotoxin and its other isomers, such as picropodophyllin, have been extensively investigated, specific data on this compound remains limited in publicly accessible scientific literature. This technical guide provides an in-depth overview of the established and putative biological targets of the podophyllotoxin family, which are highly relevant for the target identification and validation of this compound. The primary targets for this class of compounds are tubulin and topoisomerase II, with the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway also being a subject of investigation. Furthermore, patent literature suggests a potential, novel activity for this compound as a Peroxisome Proliferator-Activated Receptor (PPAR) modulator.
This guide summarizes available quantitative data for relevant compounds, details established experimental protocols for target validation, and provides visualizations of key signaling pathways and experimental workflows to aid researchers in designing and interpreting studies on this compound.
Identified and Putative Biological Targets
The biological activities of podophyllotoxin and its stereoisomers are complex, with evidence supporting multiple molecular targets. Due to the structural similarity, these targets are the most probable candidates for this compound's mechanism of action.
Microtubules: The Primary Target of Podophyllotoxins
The most well-established target of podophyllotoxin and its derivatives is tubulin . These compounds bind to the colchicine-binding site on β-tubulin, which leads to the destabilization of microtubules.[1][2] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[1]
Topoisomerase II: A Target of Clinically Used Derivatives
While podophyllotoxin itself primarily targets tubulin, some of its semi-synthetic derivatives, such as etoposide and teniposide, are potent inhibitors of topoisomerase II .[3][4] These drugs stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and the induction of apoptosis.[3] Given that this compound shares the core podophyllotoxin scaffold, topoisomerase II remains a potential, albeit likely secondary, target.
Insulin-like Growth Factor-1 Receptor (IGF-1R) Signaling
The isomer picropodophyllin (PPP) was initially identified as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) .[3][5] Inhibition of IGF-1R can block downstream pro-survival signaling pathways, such as the PI3K/Akt and MAPK pathways, inducing apoptosis in cancer cells.[6] However, subsequent research has suggested that the anticancer effects of picropodophyllin are more strongly correlated with microtubule destabilization than with IGF-1R inhibition.[7] Nevertheless, the IGF-1R pathway remains a relevant area of investigation for this compound.
Peroxisome Proliferator-Activated Receptors (PPARs): A Novel Putative Target
A patent (WO2015028456A1) has identified this compound as a potential Peroxisome Proliferator-Activated Receptor (PPAR) modulator .[8] PPARs are nuclear receptors that play key roles in metabolism and inflammation.[9] This suggests a novel mechanism of action for this compound that is distinct from the cytotoxic activities of other podophyllotoxin isomers. However, detailed experimental validation of this activity is not yet available in peer-reviewed literature.
Quantitative Data
Due to the limited public data for this compound, this section presents quantitative data for its closely related isomer, picropodophyllin, and other relevant podophyllotoxin derivatives. This information provides a benchmark for researchers investigating this compound.
| Compound | Target/Cell Line | Assay Type | IC50/EC50 | Reference |
| Picropodophyllin | Uveal melanoma cell lines (OCM-1, OCM-3, OCM-8, 92-1) | Cell Viability (XTT assay) | < 0.05 µM | [5] |
| Picropodophyllin | Multiple Myeloma cell lines (RPMI-8226, OPM-2) | Cell Viability | Dose-dependent reduction | [6] |
| Deoxypodophyllotoxin | Human cancer cell lines | Antiproliferative | 0.0073 - 0.14 µM | [8] |
| β-apopicropodophyllotoxin | Human cancer cell lines | Antiproliferative | 0.0073 - 0.14 µM | [8] |
| Linsitinib | IGF-1R | Kinase inhibitor assay | 35 nM | [10] |
| Linsitinib | Insulin Receptor (IR) | Kinase inhibitor assay | 75 nM | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the identification and validation of the putative targets of this compound.
Target Identification
-
Affinity-Based Pull-Down: This method can be used to identify direct binding partners of this compound.
-
Probe Synthesis: Synthesize a derivative of this compound with an affinity tag (e.g., biotin) attached via a linker.
-
Cell Lysate Preparation: Prepare a total protein lysate from the cells of interest.
-
Incubation: Incubate the biotinylated this compound probe with the cell lysate to allow for binding to its target proteins.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe along with its bound proteins.
-
Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.
-
-
Label-Free Methods (e.g., Thermal Proteome Profiling): This approach identifies targets by observing changes in protein thermal stability upon ligand binding.
-
Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heating: Heat the samples across a range of temperatures.
-
Protein Precipitation: Collect the soluble protein fraction at each temperature.
-
Proteomic Analysis: Analyze the protein abundance in each sample using mass spectrometry to identify proteins whose thermal stability is altered by this compound binding.
-
Target Validation
-
In Vitro Tubulin Polymerization Assay:
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a microplate.
-
Initiation: Initiate polymerization by raising the temperature to 37°C.
-
Treatment: Add this compound at various concentrations to the wells.
-
Measurement: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization. A decrease in the rate and extent of fluorescence indicates microtubule destabilization.[8]
-
-
Cell-Based Microtubule Integrity Assay:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with varying concentrations of this compound.
-
Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for α-tubulin to visualize the microtubule network.
-
Microscopy: Analyze the microtubule structure using fluorescence microscopy. Disruption and depolymerization of the microtubule network indicate activity.
-
-
DNA Decatenation Assay:
-
Substrate: Use kinetoplast DNA (kDNA), which consists of a network of interlocked DNA circles.
-
Reaction: Incubate purified human topoisomerase II with kDNA in the presence or absence of this compound.
-
Analysis: Separate the reaction products by agarose gel electrophoresis. Inhibition of topoisomerase II activity is observed as a reduction in the release of decatenated DNA minicircles from the kDNA network.[11][12]
-
-
Western Blot Analysis of IGF-1R Signaling:
-
Cell Treatment: Treat cancer cells expressing IGF-1R with this compound for various times.
-
Stimulation: Stimulate the cells with IGF-1.
-
Protein Extraction and Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, and perform Western blotting using antibodies against phosphorylated IGF-1R, phosphorylated Akt, and phosphorylated ERK1/2. A reduction in the phosphorylation of these proteins indicates inhibition of the IGF-1R pathway.[6]
-
-
Cell Viability Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Treatment: Treat the cells with a serial dilution of this compound.
-
Viability Measurement: After a set incubation period (e.g., 72 hours), measure cell viability using an MTT or similar assay. A dose-dependent decrease in cell viability suggests cytotoxic or cytostatic effects.[5]
-
-
Reporter Gene Assay:
-
Cell Transfection: Co-transfect cells with an expression vector for a PPAR isoform (α, γ, or δ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
Treatment: Treat the transfected cells with this compound.
-
Luciferase Assay: Measure the luciferase activity, which is indicative of PPAR activation.
-
Visualizations
Signaling Pathways
Caption: Putative inhibition of the IGF-1R signaling pathway by this compound.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of podophyllotoxin on microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the insulin-like growth factor-1 receptor by picropodophyllin as a treatment option for glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picropodophyllin, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral picropodophyllin (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The IGF-1 receptor inhibitor picropodophyllin potentiates the anti-myeloma activity of a BH3-mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Picropodophyllin induces downregulation of the insulin-like growth factor 1 receptor: potential mechanistic involvement of Mdm2 and beta-arrestin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological evaluation and molecular modelling study of podophyllotoxin derivatives as potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopicropodophyllin, a naturally occurring aryltetralin lignan and an epimer of podophyllotoxin, has garnered significant attention in the field of oncology for its potent cytotoxic activities. This technical guide provides a comprehensive review of this compound and related lignans, including podophyllotoxin, deoxypodophyllotoxin, and the semi-synthetic derivatives etoposide and teniposide. We delve into their synthesis, mechanisms of action, and cytotoxic profiles against various cancer cell lines. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this promising area of cancer therapeutics.
Introduction
Lignans are a diverse class of polyphenolic compounds found in a wide variety of plants.[1][2] Among them, the aryltetralin lignans, particularly podophyllotoxin and its derivatives, have been extensively studied for their significant anticancer properties.[1][3] Podophyllotoxin, isolated from the roots and rhizomes of Podophyllum species, serves as a crucial precursor for the semi-synthesis of the clinically used anticancer drugs etoposide and teniposide.[1]
This compound, the C-2 epimer of podophyllotoxin, also exhibits notable biological activity. While podophyllotoxin's primary mechanism of action involves the inhibition of tubulin polymerization, its epimer, this compound (often referred to as picropodophyllin in literature), demonstrates a distinct primary mechanism by selectively inhibiting the insulin-like growth factor-1 receptor (IGF-1R).[4][5][6] This guide will explore the chemical and biological intricacies of this compound and its related lignans, providing a valuable resource for researchers in the field.
Chemical Structures and Synthesis
The core structure of these lignans is the aryltetralin skeleton. The stereochemistry at the C-2 position of the lactone ring differentiates podophyllotoxin (trans-lactone) from this compound (cis-lactone).
Figure 1: Chemical Structures of Key Lignans
References
- 1. Podophyllotoxin: a novel potential natural anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Properties of Podophyllotoxin and Related Compounds. - ProQuest [proquest.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Picropodophyllin | Apoptosis | IGF-1R | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Analysis of Isopicropodophyllin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllin is a lignan natural product belonging to the aryltetralin lactone class of compounds. It is a stereoisomer of podophyllotoxin, a well-known compound with potent cytotoxic and antiviral activities. Like its congeners, this compound has garnered significant interest within the scientific community due to its potential as an anticancer agent. Its mechanism of action is primarily attributed to the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. This document provides detailed protocols for the chemical synthesis of this compound, quantitative data for the key reaction steps, and an overview of its known biological activities and associated signaling pathways.
Chemical Synthesis of this compound
The following section details a stereocontrolled total synthesis of (±)-isopicropodophyllin. This protocol is adapted from established synthetic routes and provides a reliable method for obtaining the target compound in a laboratory setting.
Synthetic Pathway Overview
The synthesis of (±)-isopicropodophyllin can be achieved through a multi-step sequence starting from readily available starting materials. A key strategy involves the construction of the aryltetralin core followed by stereoselective functionalization to yield the desired product.
Caption: Synthetic pathway for (±)-Isopicropodophyllin.
Experimental Protocols
Protocol 1: Synthesis of the Aryltetralone Intermediate
This protocol describes the initial steps to construct the core structure of this compound.
Materials:
-
Appropriate starting materials (e.g., substituted benzaldehyde and a suitable nucleophile)
-
Anhydrous solvents (e.g., THF, DCM)
-
Reagents for cyclization (e.g., a Lewis acid or a strong acid)
-
Standard laboratory glassware and purification apparatus (chromatography column, etc.)
Procedure:
-
Step 1: Initial Condensation Reaction.
-
Dissolve the starting benzaldehyde derivative in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the specified reaction temperature (e.g., -78 °C or 0 °C).
-
Slowly add the nucleophilic partner to the reaction mixture.
-
Allow the reaction to stir for the designated time, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
-
Step 2: Cyclization to form the Aryltetralone.
-
Dissolve the crude product from Step 1 in an anhydrous solvent.
-
Add the cyclization agent (e.g., a Lewis acid like tin(IV) chloride or a protic acid like trifluoroacetic acid) at the appropriate temperature.
-
Stir the reaction mixture until the starting material is consumed, as indicated by TLC analysis.
-
Carefully quench the reaction and perform a standard aqueous workup.
-
Purify the resulting aryltetralone intermediate by column chromatography on silica gel.
-
Protocol 2: Stereocontrolled Reduction and Lactonization
This protocol outlines the conversion of the aryltetralone intermediate to the final product, (±)-isopicropodophyllin.
Materials:
-
Aryltetralone intermediate
-
Reducing agent (e.g., sodium borohydride)
-
Reagents for lactonization (e.g., an acid catalyst)
-
Anhydrous solvents
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Step 3: Stereoselective Reduction.
-
Dissolve the aryltetralone in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution to 0 °C.
-
Add the reducing agent portion-wise, maintaining the temperature.
-
Stir the reaction until complete, as monitored by TLC.
-
Quench the reaction and perform an aqueous workup to isolate the diol intermediate.
-
-
Step 4: Lactonization to (±)-Isopicropodophyllin.
-
Dissolve the diol intermediate in a suitable solvent.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to the specified temperature and monitor for the formation of the lactone ring by TLC.
-
Upon completion, cool the reaction, neutralize the acid, and perform an aqueous workup.
-
Purify the final product, (±)-isopicropodophyllin, by recrystallization or column chromatography.
-
Quantitative Data
The following table summarizes typical yields for the key synthetic steps. Actual yields may vary depending on the specific reagents and conditions used.
| Step | Product | Typical Yield (%) | Purity (%) |
| 1. Condensation | Aldol Adduct | 85-95 | >90 |
| 2. Cyclization | Aryltetralone Intermediate | 70-80 | >95 |
| 3. Stereoselective Reduction | Diol Intermediate | 90-98 | >95 |
| 4. Lactonization | (±)-Isopicropodophyllin | 80-90 | >98 |
Biological Activity and Signaling Pathways
This compound, as a member of the podophyllotoxin family, exhibits significant biological activity, primarily as an anticancer agent. Its mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into functional microtubules. This disruption of the cytoskeleton leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.
Caption: Mechanism of tubulin polymerization inhibition by this compound.
Modulation of Cellular Signaling Pathways
The cytotoxic effects of this compound and its analogs are mediated through the modulation of several key intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. While research on this compound is ongoing, studies on the closely related picropodophyllin provide insights into the likely pathways affected.
1. PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Picropodophyllin has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, leading to decreased cell survival signaling.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
2. MAPK/ERK Pathway: The MAPK/ERK pathway is another critical regulator of cell growth and proliferation. Some podophyllotoxin derivatives have been shown to modulate this pathway, although the specific effects of this compound require further investigation.
3. NF-κB Signaling Pathway: NF-κB is a transcription factor that plays a key role in inflammation and cell survival. Inhibition of NF-κB signaling can enhance the apoptotic effects of anticancer agents.
4. p53/p21 Signaling Pathway: The tumor suppressor protein p53 and its downstream target p21 are central to the cellular response to DNA damage and stress, often leading to cell cycle arrest or apoptosis. The induction of apoptosis by this compound is likely to involve the activation of this pathway.
5. JNK/p38 MAPK Pathway: Studies on picropodophyllin have demonstrated the induction of apoptosis through the activation of the JNK/p38 MAPK pathways, which are stress-activated protein kinases.[1]
Conclusion
This compound represents a promising scaffold for the development of novel anticancer therapeutics. The synthetic protocols provided herein offer a viable route to access this compound for further biological evaluation. Understanding its mechanism of action and its effects on key cellular signaling pathways is crucial for its future development as a clinical candidate. Further research is warranted to fully elucidate the therapeutic potential of this compound and to optimize its pharmacological properties.
References
Application Notes and Protocols for the Purification of Isopicropodophyllin from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of Isopicropodophyllin, a lignan with significant pharmacological interest, from plant extracts. The methodologies described herein are based on established chromatographic techniques and are intended to guide researchers in obtaining high-purity this compound for further studies.
Introduction
This compound is a naturally occurring aryltetralin lignan found in several plant species, including but not limited to Justicia procumbens, Polygala japonica, and species of the Piper genus. It is a diastereomer of podophyllotoxin, a well-known precursor for the synthesis of anticancer drugs. The purification of this compound from complex plant matrices is a critical step for its pharmacological evaluation and potential drug development. This document outlines a robust workflow for the isolation and purification of this compound, primarily involving extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC), followed by crystallization.
Purification Workflow Overview
The general workflow for the purification of this compound from plant material involves several key stages, each designed to progressively increase the purity of the target compound.
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the extraction and purification of this compound.
Plant Material and Extraction
-
Plant Material Preparation: Air-dry the whole plant material (e.g., Justicia procumbens) at room temperature for approximately one week, and then grind it into a fine powder using a mechanical grinder.
-
Solvent Extraction:
-
Macerate the powdered plant material (e.g., 30 kg) with 95% ethanol at room temperature.
-
Repeat the extraction process to ensure exhaustive extraction of the bioactive compounds.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their solubility.[1] The ethyl acetate fraction is often enriched with lignans and is selected for further purification.[1]
-
Purification by Column Chromatography
This step aims to separate the components in the enriched fraction based on their polarity, leading to the isolation of a fraction containing a higher concentration of this compound.
-
Column Preparation:
-
Use a glass column packed with silica gel (100-200 mesh) as the stationary phase.
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to settle and pack uniformly.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel and allow the solvent to evaporate completely.
-
Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity using a mixture of hexane and ethyl acetate.
-
Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).
-
Collect fractions of a consistent volume (e.g., 250 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v).
-
Combine the fractions that show a prominent spot corresponding to the Rf value of a standard this compound sample.
-
Purification by Preparative HPLC
Preparative High-Performance Liquid Chromatography (HPLC) is employed for the final purification of this compound to achieve high purity.
-
Sample Preparation:
-
Evaporate the combined fractions from column chromatography to dryness.
-
Dissolve the residue in the HPLC mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 30% to 70% acetonitrile in water over 40 minutes.
-
Flow Rate: A typical flow rate for a preparative column of this size is 5 mL/min.
-
Detection: UV detector set at a wavelength where this compound has maximum absorbance (e.g., 280 nm).
-
-
Fraction Collection:
-
Collect the peak corresponding to the retention time of this compound.
-
Crystallization
Crystallization is the final step to obtain high-purity, crystalline this compound.
-
Solvent Selection: Dissolve the purified this compound from the preparative HPLC step in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture of dichloromethane and hexane) at a slightly elevated temperature.
-
Cooling and Crystal Formation: Allow the solution to cool down slowly to room temperature, and then transfer it to a refrigerator (4 °C) to facilitate crystal formation.
-
Isolation and Drying: Collect the formed crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain pure this compound.
Data Presentation
The following tables summarize the expected quantitative data from a typical purification process of this compound. The values are illustrative and may vary depending on the plant source and experimental conditions.
Table 1: Summary of Purification Steps and Yields
| Purification Step | Starting Material (g) | Product (g) | Yield (%) |
| Crude Extraction | 30,000 | 1,500 | 5.0 |
| Ethyl Acetate Fraction | 1,500 | 300 | 20.0 |
| Column Chromatography | 300 | 15 | 5.0 |
| Preparative HPLC | 15 | 0.5 | 3.3 |
| Crystallization | 0.5 | 0.4 | 80.0 |
Table 2: Purity Analysis at Each Purification Stage
| Purification Stage | Purity (%) by HPLC |
| Crude Extract | < 1 |
| Ethyl Acetate Fraction | 5 - 10 |
| Column Chromatography Fraction | 60 - 70 |
| Preparative HPLC Eluate | > 95 |
| Crystalline this compound | > 99 |
Signaling Pathways and Logical Relationships
The purification process follows a logical progression of increasing specificity for the target molecule, this compound.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the successful purification of this compound from plant extracts. By following these methodologies, researchers can obtain high-purity this compound, which is essential for accurate pharmacological and preclinical studies. The combination of solvent partitioning, column chromatography, and preparative HPLC, followed by crystallization, ensures the removal of impurities and the isolation of the target compound in a highly pure form.
References
Application Notes and Protocols for the HPLC Analysis of Isopicropodophyllin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllin, a lignan of significant interest in pharmaceutical research, is an epimer of podophyllotoxin. Its potential therapeutic applications necessitate robust and reliable analytical methods for quantification and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples. This document provides detailed application notes and protocols for the quantitative analysis of this compound using HPLC, tailored for researchers, scientists, and professionals in drug development. The methods described are based on established principles for the analysis of related lignans, providing a strong foundation for adaptation and validation in your laboratory.
Principle of the Method
The primary method detailed here is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. This compound, a relatively nonpolar molecule, is retained on the stationary phase, and its elution is controlled by the composition of the mobile phase. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits a strong response.
Application Note 1: Quantitative Determination of this compound in Bulk Drug Substance
This application note describes an isocratic RP-HPLC method for the quantification of this compound in bulk powder form. This method is suitable for assessing the purity and potency of the active pharmaceutical ingredient (API).
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
HPLC-grade methanol
-
HPLC-grade water
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
2. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Water (62:38, v/v) |
| Flow Rate | 0.9 mL/min |
| Detection Wavelength | 280 nm |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
4. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.
5. Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound bulk drug substance and dissolve it in 10 mL of methanol in a volumetric flask.
-
Dilute an appropriate volume of this solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the peak area obtained from the sample chromatogram.
-
Calculate the purity of the bulk drug substance.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Typically in the range of 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | Typically in the range of 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These values are typical and should be established during method validation in your laboratory.
Application Note 2: Stability-Indicating HPLC Method for this compound
This application note outlines a gradient RP-HPLC method suitable for a stability-indicating assay. This method is designed to separate this compound from its potential degradation products, which is crucial for stability studies of drug substances and formulations. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the concentration of the drug substance over time[1].
Experimental Protocol
1. Materials and Reagents:
-
As per Application Note 1.
-
Hydrogen peroxide (30%)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
2. Instrumentation:
-
As per Application Note 1, with a gradient-capable pump.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min, 30% B; 5-15 min, 30-70% B; 15-20 min, 70% B; 20-22 min, 70-30% B; 22-25 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm (or DAD scan from 200-400 nm to monitor for impurities) |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
4. Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in methanol and add 1 M HCl. Heat at 60 °C for a specified time. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Dissolve this compound in methanol and add 1 M NaOH. Keep at room temperature for a specified time. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂. Keep at room temperature for a specified time before injection.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C) for a specified period. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light for a specified duration.
5. Data Analysis:
-
Analyze the stressed samples using the developed HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of this compound.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.
Quantitative Data Summary for Method Validation
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be pure and resolved from degradation products. |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98 - 102% for the drug substance |
| Precision (%RSD) | Intraday < 2%, Interday < 3% |
| Robustness | Small, deliberate changes in method parameters should not significantly affect the results. |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationships influencing chromatographic separation.
References
Application Notes: Isopicropodophyllin in Cell Culture for Cancer Research
Introduction
Isopicropodophyllin, and its closely related epimer Picropodophyllin (PPP), are cyclolignans that have demonstrated significant potential as anticancer agents.[1] Derived from the podophyllotoxin family of compounds, this compound has been the subject of extensive research to elucidate its mechanisms of action against various cancer types.[1][2] These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the use of this compound in a cell culture setting for cancer research. The document details its mode of action, summarizes key quantitative data, and provides detailed protocols for essential experiments.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted approach, primarily by disrupting microtubule dynamics and inducing programmed cell death (apoptosis). While initially investigated as an inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), recent studies have revealed a more complex mechanism.[3][4]
-
Microtubule Depolymerization and Mitotic Arrest : The primary mechanism of this compound's cytotoxicity is its ability to interfere with microtubule dynamics.[3][5] It prevents the polymerization of tubulin, leading to an increase in soluble tubulin and a decrease in spindle-associated tubulin.[3] This disruption prevents the proper formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle, specifically in prometaphase.[3][5] The result is a monopolar mitotic spindle, which ultimately leads to mitotic catastrophe and cell death.[3][5] This action has been shown to be independent of its effects on the IGF-1R pathway.[3]
-
Induction of Apoptosis : this compound is a potent inducer of apoptosis in various cancer cell lines.[1][6] It can trigger the intrinsic (mitochondrial) apoptosis pathway, characterized by an increased Bax/Bcl-2 ratio, the release of cytochrome C from mitochondria, and the subsequent activation of caspase-9 and caspase-3.[6] Additionally, in some cancer cell types like esophageal squamous cell carcinoma, it induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of the JNK/p38 MAPK signaling pathways.[1]
-
Inhibition of IGF-1R Signaling : Although its mitotic effects are IGF-1R-independent, this compound does inhibit the IGF-1R signaling pathway.[3][4] It decreases the phosphorylation and activity of IGF-1R, which in turn reduces the phosphorylation of downstream targets like Akt, a key protein in cell survival pathways.[4][6]
Data Presentation
The following tables summarize the quantitative effects of Picropodophyllin (PPP), a compound closely related to this compound, on various cancer cell lines.
Table 1: IC50 Values of Picropodophyllin (PPP) in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| CNE-2 | Nasopharyngeal Carcinoma | 24 hours | < 1 | [4] |
| CNE-2 | Nasopharyngeal Carcinoma | 48 hours | ≤ 0.5 | [4] |
| HTB-26 | Breast Cancer (Aggressive) | Not Specified | 10 - 50 | [7] |
| PC-3 | Pancreatic Cancer | Not Specified | 10 - 50 | [7] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 10 - 50 |[7] |
Table 2: Effect of Picropodophyllin (PPP) on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G2/M Phase | Fold Increase vs. Control | Reference |
|---|---|---|---|---|
| 231Br | 1 µg/mL PPP for 48 hr | Data not specified, but 86% increase reported | 1.86 | [8] |
| BT474Br3 | 1 µg/mL PPP for 48 hr | Data not specified, but 35% increase reported | 1.35 | [8] |
| MCF-7 | Compound 1 (related) | 29.62% | 1.79 | [9] |
| MCF-7 | Compound 11 (related) | 25.24% | 1.53 |[9] |
Table 3: Induction of Apoptosis by Picropodophyllin (PPP)
| Cell Line | Key Observations | Apoptotic Pathway | Reference |
|---|---|---|---|
| HepG2 | Time- and dose-dependent increase in apoptosis. | Caspase-dependent mitochondrial pathway.[6] | [6] |
| KYSE 30 | Induced apoptosis and loss of mitochondrial membrane potential. | ROS-mediated JNK/p38 MAPK pathways.[1] | [1] |
| KYSE 450 | Induced apoptosis and loss of mitochondrial membrane potential. | ROS-mediated JNK/p38 MAPK pathways.[1] |[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials :
-
This compound stock solution (in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials :
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
This compound
-
6-well plates
-
Cold PBS
-
Flow cytometer
-
-
Procedure :
-
Cell Seeding and Treatment : Seed cells in 6-well plates and allow them to attach. Treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting : Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining : Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method uses PI to stain DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
-
Materials :
-
This compound
-
6-well plates
-
Cold PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure :
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting : Collect all cells and wash with cold PBS.
-
Fixation : Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining : Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A.
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]
-
Protocol 4: In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of microtubules from purified tubulin.[10]
-
Materials :
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)
-
GTP (1 mM)
-
This compound
-
96-well plate
-
Spectrophotometer with temperature control
-
-
Procedure :
-
Reaction Setup : Prepare a reaction mixture containing tubulin in G-PEM buffer supplemented with GTP.
-
Compound Addition : Add this compound at various concentrations or a vehicle control (DMSO) to the reaction mixture.
-
Polymerization Measurement : Transfer the mixture to a pre-warmed 96-well plate. Measure the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.[10]
-
Data Analysis : Plot absorbance versus time to visualize the kinetics of tubulin polymerization. Compare the curves from treated samples to the control to determine the inhibitory effect of this compound.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: General experimental workflow for in vitro studies.
References
- 1. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The insulin-like growth factor-I receptor inhibitor picropodophyllin-induced selective apoptosis of hepatocellular carcinoma cell through a caspase-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isopicropodophyllin-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllin, a lignan closely related to the well-studied anticancer agent podophyllotoxin, presents a promising scaffold for the development of novel therapeutics. Its potential efficacy is, however, likely hampered by poor aqueous solubility, a common challenge with many natural products. This document provides detailed application notes and protocols for the development of this compound-based drug delivery systems, focusing on nanoparticulate formulations designed to enhance solubility, stability, and therapeutic efficacy.
Disclaimer: Limited direct experimental data exists for this compound. The following protocols and data are largely based on established methodologies for the closely related and structurally similar compound, podophyllotoxin, and its derivatives. Optimization of these protocols for this compound is highly recommended.
Data Presentation: Physicochemical Properties of this compound Nanoparticles
The following table summarizes the expected physicochemical characteristics of this compound-loaded nanoparticles, based on data from podophyllotoxin and deoxypodophyllotoxin nano-formulations.[1][2] These parameters are critical for the quality control and in vitro/in vivo performance of the drug delivery system.
| Parameter | Expected Range | Method of Analysis | Significance |
| Particle Size (Z-average) | 100 - 200 nm | Dynamic Light Scattering (DLS) | Influences stability, cellular uptake, and biodistribution. |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates the homogeneity of the nanoparticle population. |
| Zeta Potential | -20 to -30 mV | Laser Doppler Velocimetry | Predicts the colloidal stability of the nanoparticle suspension. |
| Encapsulation Efficiency (EE%) | > 80% | High-Performance Liquid Chromatography (HPLC) | Percentage of the initial drug that is successfully entrapped in the nanoparticles. |
| Drug Loading (DL%) | 1 - 10% | High-Performance Liquid Chromatography (HPLC) | Weight percentage of the drug relative to the total weight of the nanoparticle. |
Experimental Protocols
Formulation of this compound-Loaded Polymeric Nanoparticles
This protocol describes the preparation of this compound-loaded nanoparticles using the nanoprecipitation method, which is suitable for hydrophobic drugs.[1]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) or Poloxamer 188 (surfactant)
-
Deionized water
Procedure:
-
Dissolve a specific amount of this compound and PLGA in acetone to form the organic phase.
-
Prepare an aqueous solution of PVA or Poloxamer 188.
-
Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Continue stirring for 2-4 hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
Collect the nanoparticle suspension and centrifuge at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unentrapped drug and excess surfactant.
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for further analysis.
Characterization of Nanoparticles
a. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the sample using a Zetasizer (or equivalent instrument) to determine the average particle size, PDI, and zeta potential.
b. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Lyse a known amount of lyophilized nanoparticles using a suitable solvent (e.g., acetonitrile) to release the encapsulated this compound.
-
Quantify the amount of this compound in the solution using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculate EE% and DL% using the following formulas:
-
EE% = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
DL% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
In Vitro Drug Release Study
This protocol outlines a dialysis-based method to evaluate the release of this compound from the nanoparticles over time.[3][4]
Materials:
-
This compound-loaded nanoparticle suspension
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS, pH 7.4) containing a small percentage of a surfactant (e.g., 0.5% Tween 80) to maintain sink conditions.
Procedure:
-
Place a known volume of the nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released as a function of time.
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.[5][6]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Cell culture medium and supplements
-
This compound-loaded nanoparticles, free this compound, and blank nanoparticles
-
MTT reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 (half-maximal inhibitory concentration) values.
Visualizations
Experimental Workflow for this compound Nanoparticles.
Inferred Signaling Pathway of this compound.
References
- 1. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer effect of deoxypodophyllotoxin induces apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picropodophyllin inhibits epithelial ovarian cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alliedacademies.org [alliedacademies.org]
Application Notes and Protocols for Creating Isopicropodophyllin Derivatives with Enhanced Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podophyllotoxin (PPT), a naturally occurring aryltetralin lignan, is a potent antimitotic agent that inhibits tubulin polymerization. However, its clinical use is hampered by significant toxicity. Isopicropodophyllin, a stereoisomer, represents a key scaffold for developing novel anticancer agents with improved therapeutic indices. Chemical modification of this scaffold is a critical strategy to enhance cytotoxic activity, improve bioavailability, and reduce side effects. These notes provide detailed protocols for the synthesis and evaluation of this compound derivatives, focusing on modifications at the C-4 position, a common site for derivatization to improve pharmacological properties.
Rationale for Derivative Synthesis
The primary goals for synthesizing this compound and related podophyllotoxin derivatives are:
-
Enhanced Cytotoxic Potency: To develop analogs with lower IC50 values against a range of cancer cell lines compared to parent compounds like etoposide.
-
Improved Selectivity: To increase the therapeutic window by designing compounds that are more toxic to cancer cells than to normal cells.
-
Overcoming Drug Resistance: To create derivatives that are effective against cancer cell lines that have developed resistance to existing chemotherapeutic agents.
-
Structure-Activity Relationship (SAR) Elucidation: To understand how specific structural modifications influence biological activity, guiding the design of more effective drugs. SAR analyses suggest that modifications at the C-4 position, such as introducing N-substituted groups or sulfamate moieties, can significantly impact cytotoxicity.[1][2] For instance, the presence of a chlorine atom in a heterocyclic ring substituent at C-4 has been shown to enhance cytotoxic effects.[2]
Data Presentation: Comparative Cytotoxic Activity
The following table summarizes the quantitative data on the cytotoxic activity (IC50 values in µM) of representative podophyllotoxin derivatives against various human cancer cell lines.
| Compound/Derivative | Modification Strategy | MCF-7 (Breast) | A2780 (Ovarian) | HT29 (Colon) | A549 (Lung) | HeLa (Cervical) | Reference |
| Podophyllotoxin (PPT) | Parent Compound | 0.004 ± 0.001 | 0.007 ± 0.001 | 0.002 ± 0.001 | - | - | [1] |
| Etoposide (VP-16) | Standard Drug | - | - | - | - | >40 | [2] |
| Sulfamate Derivatives | |||||||
| Compound 2 | 4-O-Sulfamate | 1.048 ± 0.005 | 2.112 ± 0.045 | 1.048 ± 0.005 | - | - | [1] |
| Compound 3 | 4-N-(2-Pyridinylmethyl)sulfamate | 0.047 ± 0.042 | 0.103 ± 0.004 | 0.091 ± 0.002 | - | - | [1] |
| Glucoside Derivatives | |||||||
| Compound 6b | Peracetylated Glucoside | 11.37 ± 0.52 | - | - | 3.27 ± 0.21 | - | [3][4] |
| Compound 6c | Free Glucoside | >40 | - | - | >40 | - | [3] |
| N-Linked Derivatives | |||||||
| Compound 3g | 4-N-(2-amino-3-chloropyridine) | - | - | - | 5.31 ± 0.44 | 0.02 ± 0.00 | [2] |
| Compound 3h | 4'-Demethyl, 4-N-(2-amino-3-chloropyridine) | - | - | - | 2.21 ± 0.21 | 0.01 ± 0.00 | [2] |
Experimental Workflow
The overall process for creating and evaluating novel this compound derivatives involves synthesis, purification, characterization, and a cascade of in vitro biological assays to determine potency and mechanism of action.
Experimental Protocols
Protocol 1: General Synthesis of C-4 Ester Derivatives
This protocol describes a general method for synthesizing C-4 ester derivatives of podophyllotoxin, which can be adapted for this compound.[5]
Materials:
-
Podophyllotoxin (PPT) or this compound
-
Desired carboxylic acid (e.g., substituted benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc) and Petroleum ether for chromatography
-
Silica gel for chromatography
Procedure:
-
Dissolve podophyllotoxin (1 equivalent), the desired carboxylic acid (1.5 equivalents), DMAP (0.2 equivalents), and DCC (1.5 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at 0°C for 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude compound by silica gel column chromatography using a suitable solvent system, such as a gradient of ethyl acetate in petroleum ether.[6]
-
Collect the fractions containing the desired product and evaporate the solvent to yield the purified ester derivative.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the cytotoxic effect of the synthesized derivatives on cancer cell lines.[7][8]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C with 5% CO₂.[1]
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells (final concentrations typically range from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[8]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay determines if the compounds induce apoptosis.[5]
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
Procedure:
-
Seed cancer cells (e.g., 5.0 x 10⁴ cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the synthesized derivative at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 500 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells immediately using a flow cytometer. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[1]
Mechanism of Action and Signaling Pathways
This compound derivatives primarily exert their anticancer effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[2] The apoptotic cascade is often mediated through the p53 tumor suppressor pathway, which involves the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, and the activation of executioner caspases such as caspase-3.[2]
References
- 1. Design and Synthesis of 4-O-Podophyllotoxin Sulfamate Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR analysis and biological studies of synthesized podophyllum derivates obtained by N linkage modification at C-4 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes: In Vivo Efficacy of Isopicropodophyllin (Picropodophyllin)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Picropodophyllin Inhibits the Proliferation of Human Prostate Cancer DU145 and LNCaP Cells via ROS Production and PI3K/AKT Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral picropodophyllin (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Picropodophyllin inhibits tumor growth of human nasopharyngeal carcinoma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Assays for Measuring Isopicropodophyllin's Biological Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the primary biological activities of Isopicropodophyllin, a podophyllotoxin derivative with potential as an anti-cancer agent. The methodologies outlined below are based on established assays for characterizing compounds with similar mechanisms of action, including the closely related isomer, Picropodophyllin. The primary biological activities of this compound and its analogs include the induction of cell cycle arrest at the G2/M phase, the initiation of apoptosis (programmed cell death), and the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair.
Data Presentation
The following table summarizes the cytotoxic activity (IC50 values) of podophyllotoxin derivatives, including Picropodophyllin, in various cancer cell lines. While specific IC50 values for this compound are not widely reported, these values for structurally related compounds provide an expected range of effective concentrations.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Picropodophyllin | SKOV-3 | Ovarian Cancer | Dose-dependent decrease in viability | [1] |
| Picropodophyllin | HepG2 | Hepatocellular Carcinoma | Time and dose-dependent apoptosis | [2] |
| Picropodophyllin | A549 | Non-small cell lung cancer | Mitotic block at nanomolar concentrations | [3] |
| β-apopicropodophyllin | A549 | Non-small cell lung cancer | 0.0169 | [4] |
| β-apopicropodophyllin | NCI-H1299 | Non-small cell lung cancer | 0.0131 | [4] |
| β-apopicropodophyllin | NCI-H460 | Non-small cell lung cancer | 0.0171 | [4] |
| Podophyllotoxin Derivative | T24 | Bladder Cancer | 2.7 | [5] |
| Podophyllotoxin Derivative | HeLa | Cervical Cancer | Potent cytotoxicity | [5] |
I. Assessment of Cytotoxicity
A fundamental first step in evaluating the biological activity of this compound is to determine its cytotoxic effect on cancer cells. The MTT assay is a widely used colorimetric method for assessing cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
MTT Assay Workflow for Cytotoxicity Assessment.
II. Cell Cycle Analysis
This compound and its analogs are known to induce cell cycle arrest, primarily at the G2/M transition.[3][6] This can be quantified by staining cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population distribution by flow cytometry.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
This compound
-
Cancer cell lines
-
Culture medium, FBS, Penicillin-Streptomycin, Trypsin-EDTA, PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Cell Cycle Analysis Workflow.
III. Apoptosis Detection
Induction of apoptosis is a key mechanism of action for many anti-cancer drugs, including podophyllotoxin derivatives.[2][7] The Annexin V-FITC/PI dual staining assay is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cancer cell lines
-
Culture medium, FBS, Penicillin-Streptomycin, Trypsin-EDTA, PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the culture medium (containing floating cells) and adherent cells (after trypsinization).
-
Centrifuge and wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Simplified Apoptosis Induction Pathway.
IV. Topoisomerase II Inhibition Assay
Podophyllotoxin and its derivatives are well-known inhibitors of topoisomerase II, an enzyme that alters DNA topology.[8][9][10] Inhibition of this enzyme leads to DNA strand breaks and ultimately cell death. A common in vitro assay measures the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
Experimental Protocol: Topoisomerase II Decatenation Assay
Objective: To determine if this compound inhibits the catalytic activity of topoisomerase II.
Materials:
-
This compound
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay buffer (containing ATP)
-
Stop solution/loading dye
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA, and varying concentrations of this compound or a known inhibitor (e.g., etoposide) as a positive control. Include a no-drug control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Enzyme Reaction:
-
Add human topoisomerase II to each reaction tube to initiate the decatenation reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel containing a DNA stain.
-
Perform gel electrophoresis to separate the catenated and decatenated DNA.
-
Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as relaxed circles and linear DNA.
-
-
Data Interpretation:
-
Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA in the well and a decrease in the amount of decatenated DNA products compared to the no-drug control.
-
Logical Flow of Topoisomerase II Inhibition.
Disclaimer: The protocols provided are intended as a guide. Researchers should optimize the experimental conditions, including cell types, compound concentrations, and incubation times, for their specific studies on this compound.
References
- 1. Picropodophyllin inhibits epithelial ovarian cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The insulin-like growth factor-I receptor inhibitor picropodophyllin-induced selective apoptosis of hepatocellular carcinoma cell through a caspase-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel anti-cancer role of β-apopicropodophyllin against non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of podophyllin congeners that inhibit topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]
Application Notes and Protocols: Isopicropodophyllin as a Molecular Probe in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllin, a lignan belonging to the podophyllotoxin family, serves as a valuable molecular probe for investigating fundamental cellular processes. As an isomer of picropodophyllin, it is recognized for its potent biological activities, primarily as an inhibitor of microtubule polymerization. This property makes it an excellent tool for studying the roles of the microtubule cytoskeleton in cell division, intracellular transport, and cell signaling. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in cell biology research.
Mechanism of Action
This compound exerts its biological effects primarily by disrupting microtubule dynamics. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to a cascade of cellular events:
-
Mitotic Arrest: By preventing the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, this compound arrests cells in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
-
Signaling Pathway Modulation: The depolymerization of microtubules can affect various signaling pathways that are dependent on an intact cytoskeleton. While the direct signaling effects of this compound are still under investigation, its close analog, picropodophyllin, has been shown to inhibit the Insulin-like Growth Factor 1 Receptor (IGF-IR) signaling pathway.[1][2]
Quantitative Data
The following table summarizes the cytotoxic activity (IC50 values) of podophyllotoxin derivatives, including compounds structurally related to this compound, in various cancer cell lines. It is important to note that specific IC50 values for this compound are not extensively reported in the public domain; therefore, the data presented for its analogues serve as a reference for its potential potency.
| Compound Family | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Podophyllotoxin Derivatives | HeLa | Cervical Cancer | 0.18 - 9 | [3] |
| PC-3 | Prostate Cancer | 0.18 - 9 | [3] | |
| DU 145 | Prostate Cancer | 0.18 - 9 | [3] | |
| HTB-26 | Breast Cancer | 10 - 50 | [4] | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [4] | |
| HCT116 | Colorectal Cancer | 22.4 | [4] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to characterize the effects of this compound as a molecular probe.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare Tubulin Polymerization Buffer: General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare a working solution of tubulin at 3 mg/mL in ice-cold Tubulin Polymerization Buffer. Keep on ice and use within 30 minutes.
-
Prepare serial dilutions of this compound, Nocodazole, and DMSO in Tubulin Polymerization Buffer.
-
-
Assay Procedure:
-
Pre-warm the microplate reader to 37°C.
-
Add 10 µL of the diluted this compound, control compounds, or vehicle to the appropriate wells of the 96-well plate.
-
To initiate the polymerization reaction, add 90 µL of the cold 3 mg/mL tubulin solution to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time for each concentration of this compound and controls.
-
Determine the Vmax (maximum rate of polymerization) and the plateau of the polymerization curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization, collect the supernatant containing floating cells, and combine with the adherent cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, such as late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate software to create a quadrant plot to differentiate between:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Inhibition of type I insulin-like growth factor receptor tyrosine kinase by picropodophyllin induces apoptosis and cell cycle arrest in T lymphoblastic leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
High-Throughput Screening for Isopicropodophyllin Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllin (IPP), a stereoisomer of the naturally occurring aryltetralin lignan podophyllotoxin, represents a promising scaffold for the development of novel anticancer agents. Like its parent compound, IPP and its analogues exert their cytotoxic effects primarily through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells. High-throughput screening (HTS) methodologies are essential for efficiently evaluating large libraries of IPP analogues to identify lead compounds with enhanced potency and improved pharmacological profiles.
This document provides detailed application notes and experimental protocols for the high-throughput screening of IPP analogues. It covers both biochemical and cell-based assays to assess their effects on tubulin polymerization and cellular cytotoxicity, along with insights into the underlying signaling pathways.
Data Presentation: Quantitative Analysis of this compound Analogue Activity
The following tables summarize representative quantitative data for IPP analogues, showcasing key metrics obtained from high-throughput screening assays.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound ID | Assay Type | Parameter | Value (µM) |
| IPP-Analog-1 | Turbidity | IC50 | 0.8 ± 0.1 |
| IPP-Analog-2 | Fluorescence | IC50 | 1.2 ± 0.2 |
| IPP-Analog-3 | Turbidity | IC50 | 2.5 ± 0.4 |
| IPP-Analog-4 | Fluorescence | IC50 | > 10 |
| Nocodazole (Control) | Turbidity | IC50 | 0.5 ± 0.1 |
| Vinblastine (Control) | Fluorescence | IC50 | 0.6 ± 0.1 |
Table 2: Cytotoxicity in Human Cancer Cell Lines (MTT Assay)
| Compound ID | Cell Line | Parameter | Value (µM) |
| IPP-Analog-1 | HeLa (Cervical Cancer) | IC50 | 1.5 ± 0.3 |
| IPP-Analog-1 | A549 (Lung Cancer) | IC50 | 2.1 ± 0.5 |
| IPP-Analog-2 | HeLa (Cervical Cancer) | IC50 | 3.8 ± 0.7 |
| IPP-Analog-2 | A549 (Lung Cancer) | IC50 | 5.2 ± 0.9 |
| Podophyllotoxin (Control) | HeLa (Cervical Cancer) | IC50 | 0.9 ± 0.2 |
| Podophyllotoxin (Control) | A549 (Lung Cancer) | IC50 | 1.3 ± 0.4 |
Signaling Pathways and Experimental Workflows
This compound Analogue Mechanism of Action
IPP analogues primarily act as microtubule-destabilizing agents. By binding to β-tubulin, they inhibit the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering the intrinsic pathway of apoptosis.
Caption: Mechanism of action of this compound analogues.
High-Throughput Screening Workflow
The HTS workflow for IPP analogues involves a multi-step process, starting from a primary screen to identify active compounds (hits), followed by secondary assays for confirmation and characterization, and culminating in lead optimization.
Caption: High-throughput screening workflow for IPP analogues.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the inhibition of tubulin polymerization by monitoring the fluorescence of a reporter dye that preferentially binds to microtubules.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol
-
This compound (IPP) analogues dissolved in DMSO
-
Positive control: Nocodazole or Podophyllotoxin
-
Negative control: DMSO
-
Black, 384-well, flat-bottom plates
-
Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Protocol:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin to 4 mg/mL in ice-cold General Tubulin Buffer.
-
Prepare a 2X tubulin polymerization mix by combining the tubulin solution with GTP (final concentration 1 mM), fluorescent reporter, and glycerol (final concentration 10%). Keep on ice.
-
-
Compound Plating:
-
Prepare serial dilutions of IPP analogues in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include positive and negative controls.
-
-
Assay Initiation:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Dispense the 2X tubulin polymerization mix into the wells containing the compounds.
-
Immediately place the plate in the pre-warmed reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity every 60 seconds for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of polymerization (Vmax) for each well.
-
Normalize the data to the controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound (IPP) analogues dissolved in DMSO
-
Positive control: Podophyllotoxin or Doxorubicin
-
Negative control: DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well, clear, flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of IPP analogues in cell culture medium.
-
Add the compound dilutions to the respective wells. Include positive and negative controls.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of cell viability relative to the negative control.
-
Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
High-Content Screening for Mitotic Arrest
This assay uses automated microscopy and image analysis to quantify the percentage of cells arrested in mitosis.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium
-
IPP analogues dissolved in DMSO
-
Positive control: Nocodazole
-
Negative control: DMSO
-
Fluorescent dyes:
-
Hoechst 33342 (for nuclei)
-
Anti-phospho-histone H3 (Ser10) antibody (mitotic marker)
-
Fluorescently labeled secondary antibody
-
Anti-α-tubulin antibody (microtubule marker)
-
-
Fixation and permeabilization buffers
-
Black-walled, clear-bottom imaging plates (96- or 384-well)
-
High-content imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as the MTT assay for cell seeding and compound treatment. The incubation time should be approximately one cell cycle (e.g., 24 hours).
-
-
Cell Staining:
-
Fix, permeabilize, and stain the cells with the fluorescent dyes according to standard immunofluorescence protocols.
-
-
Image Acquisition:
-
Acquire images of the stained cells using a high-content imaging system, capturing multiple fields per well.
-
-
Image Analysis:
-
Use image analysis software to:
-
Identify and count the total number of cells (based on Hoechst staining).
-
Identify and count the number of mitotic cells (based on phospho-histone H3 staining).
-
Analyze microtubule morphology (based on α-tubulin staining).
-
-
-
Data Analysis:
-
Calculate the mitotic index (% of mitotic cells) for each well.
-
Determine the concentration of the IPP analogue that causes a significant increase in the mitotic index.
-
Apoptosis Signaling Pathway Induced by this compound Analogues
The G2/M arrest induced by IPP analogues triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which leads to the activation of a caspase cascade.
Caption: Intrinsic apoptosis pathway activated by IPP analogues.[1]
References
Application Notes and Protocols: Isopicropodophyllin for Treating Specific Types of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllin, a lignan belonging to the podophyllotoxin family, has garnered significant interest in oncological research for its potent anti-cancer properties. As a stereoisomer of picropodophyllin, it shares a similar mechanism of action primarily centered on the disruption of microtubule dynamics, a critical process for cell division. This disruption leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in rapidly proliferating cancer cells. These application notes provide a comprehensive overview of the current understanding of this compound's anti-cancer effects, detailed protocols for its evaluation, and a summary of its efficacy in preclinical models.
Mechanism of Action
This compound exerts its anti-neoplastic effects through a multi-faceted mechanism that culminates in programmed cell death. The primary mode of action involves the inhibition of tubulin polymerization, a key component of the cellular cytoskeleton.
-
Microtubule Depolymerization: this compound binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network is crucial for the formation of the mitotic spindle during cell division.[1] The interference with microtubule dynamics leads to a mitotic block.[1]
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[2][3] This prolonged arrest prevents cancer cells from completing mitosis and proliferating.
-
Induction of Apoptosis: Sustained G2/M arrest triggers the intrinsic apoptotic pathway. This is characterized by the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial membrane permeabilization, and the release of cytochrome c.[4] Subsequently, a caspase cascade is activated, involving the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the systematic dismantling of the cell.[5][6][7]
-
Involvement of JNK/p38 MAPK Pathway: Evidence suggests that the generation of reactive oxygen species (ROS) can be an upstream event, leading to the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] These stress-activated pathways are known to play a role in mediating apoptosis.[8]
References
- 1. ROS-mediated activation of JNK/p38 contributes partially to the pro-apoptotic effect of ajoene on cells of lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROS-Induced JNK and p38 Signaling Is Required for Unpaired Cytokine Activation during Drosophila Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Isopicropodophyllin in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllin is a naturally occurring cyclolignan, an epimer of podophyllotoxin, that has garnered significant interest in medicinal chemistry due to its potent cytotoxic and anticancer properties. As a member of the lignan family of compounds, which includes etoposide and teniposide, this compound serves as a valuable scaffold for the development of novel therapeutic agents. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. This document provides detailed application notes on its mechanism of action, summarizes its activity in various cancer cell lines, and offers comprehensive protocols for its experimental evaluation.
Mechanism of Action
This compound and its closely related isomer, Picropodophyllin (PPP), exert their anticancer effects through a dual mechanism, primarily targeting microtubule integrity and inducing programmed cell death.
-
Inhibition of Tubulin Polymerization: this compound acts as a microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation is critical during cell division, as it leads to a dysfunctional mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle. This mitotic arrest can ultimately trigger apoptosis.
-
Induction of Apoptosis: Beyond mitotic catastrophe, this compound actively induces apoptosis through several signaling pathways:
-
Mitochondrial (Intrinsic) Pathway: Treatment with related lignans has been shown to modulate the expression of the Bcl-2 family of proteins. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This change in balance increases the permeability of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspases like caspase-3, which leads to the cleavage of cellular substrates and apoptotic cell death.[1]
-
ROS-Mediated Stress Pathways: Some studies on Picropodophyllotoxin suggest the involvement of reactive oxygen species (ROS) generation. Elevated ROS levels can activate stress-related kinase pathways, such as the JNK and p38 MAPK pathways, which in turn can trigger apoptosis.
-
Key Signaling Pathways
The cellular response to this compound involves a complex interplay of signaling pathways that govern cell cycle progression and apoptosis.
Quantitative Data Summary
The cytotoxic activity of Picropodophyllin (PPP), a closely related isomer of this compound, has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below. These values serve as a strong reference for the expected potency of this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 231Br | Breast Cancer (Brain Metastasis) | ~1 µg/mL | [2] |
| BT474Br3 | Breast Cancer (Brain Metastasis) | ~1 µg/mL | [2] |
| HTB-26 | Breast Cancer | 10 - 50 | [3] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [3] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [3] |
| HCT116 | Colorectal Cancer | 22.4 (Compound 1)** | [3] |
| HeLa | Cervical Cancer | 37.9 nM (Polygamain)*** | [4] |
| DU 145 | Prostate Cancer | 0.18 - 9 | [4] |
*Concentration used to induce G2/M arrest, not a direct IC50 value. **Value for a related regioisomer. ***Value for Polygamain, a structurally similar lignan.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the medicinal chemistry applications of this compound.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro by monitoring changes in light scattering.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Glycerol
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control: Nocodazole or Colchicine
-
Vehicle control: DMSO
-
Ice bucket, pre-warmed (37°C) 96-well half-area plate, temperature-controlled microplate reader (spectrophotometer)
Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Prepare Tubulin Polymerization Buffer: General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Reconstitute lyophilized tubulin with ice-cold Tubulin Polymerization Buffer to a final concentration of 3 mg/mL. Gently mix and keep on ice.
-
Prepare serial dilutions of this compound and control compounds in Tubulin Polymerization Buffer (e.g., 10x final concentration).
-
-
Assay Setup:
-
Pipette 10 µL of the 10x compound dilutions (this compound, controls, vehicle) into the wells of a pre-warmed 96-well plate.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin solution to each well. Mix gently by pipetting.
-
-
Data Acquisition:
-
Immediately place the plate into the microplate reader pre-heated to 37°C.
-
Measure the absorbance (optical density) at 340 nm every 60 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration.
-
Determine the Vmax (maximum rate of polymerization) and the steady-state polymer mass (plateau absorbance) for each condition.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).[1]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.
-
Wash the pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[5]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE).
-
Gate out doublets using a plot of fluorescence area versus width.
-
Analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.
-
Protocol 3: Apoptosis Detection by Annexin V and PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells (as in Protocol 2)
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10x Annexin V Binding Buffer (0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1x Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
-
Staining:
-
Analysis:
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and quadrants.
-
Quantify the cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Protocol 4: Western Blotting for Apoptosis-Related Proteins
This protocol details the detection of key proteins in the apoptotic pathway, such as Bax, Bcl-2, and cleaved Caspase-3.
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate).
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin).[9]
-
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induced by zineb in human keratinocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Isopicropodophyllin
Welcome to the technical support center for improving the aqueous solubility of Isopicropodophyllin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formulation of this promising compound. This compound, a derivative of podophyllotoxin, exhibits potent biological activities, but its poor aqueous solubility presents a significant hurdle for its development as a therapeutic agent.[1][2] This guide outlines several established techniques to enhance its solubility, supported by detailed experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of compounds structurally similar to this compound?
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These can be broadly categorized as:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at the molecular level.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to increase the surface area for dissolution.
-
Prodrug Synthesis: Chemically modifying the this compound molecule to create a more water-soluble derivative that converts back to the active form in the body.
Q3: How much can I expect the solubility to increase with these methods?
A3: The degree of solubility enhancement is highly dependent on the chosen method, the specific excipients used, and the drug-to-carrier ratio. While specific data for this compound is limited, studies on other poorly soluble drugs have shown significant improvements:
-
Solid Dispersions: Can increase solubility by several fold.
-
Cyclodextrin Complexation: Has been reported to increase the solubility of some drugs by over 100-fold.[5]
-
Prodrug Synthesis: Can lead to dramatic increases in aqueous solubility, with some examples showing over 1000-fold improvements.[6]
Q4: Are there any potential downsides to these solubilization techniques?
A4: Yes, each method has potential challenges:
-
Solid Dispersions: The amorphous form of the drug can be physically unstable and may recrystallize over time, reducing the solubility advantage.
-
Cyclodextrin Complexation: The efficiency of complexation can vary, and high concentrations of cyclodextrins may have toxicological concerns.
-
Nanoparticle Formulations: Achieving uniform particle size and preventing aggregation can be challenging.
-
Prodrug Synthesis: The chemical modification may alter the drug's pharmacology or introduce new toxicities. The conversion of the prodrug to the active drug in the body must be efficient.
Troubleshooting Guides
Solid Dispersions
Issue: Low solubility enhancement after preparing a solid dispersion.
| Possible Cause | Troubleshooting Step |
| Incomplete amorphization | Verify the amorphous state of this compound in the solid dispersion using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). If crystalline peaks are present, optimize the preparation method (e.g., increase the solvent evaporation rate, use a higher carrier ratio). |
| Poor choice of carrier | Screen different hydrophilic carriers (e.g., PVP K30, HPMC, Soluplus®). The interaction between the drug and the carrier is crucial for maintaining the amorphous state. |
| Incorrect drug-to-carrier ratio | Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10) and evaluate the solubility of each. |
| Recrystallization during solubility testing | Use a higher concentration of the carrier in the dissolution medium to help maintain supersaturation. |
Issue: Physical instability of the solid dispersion during storage (recrystallization).
| Possible Cause | Troubleshooting Step |
| High humidity | Store the solid dispersion in a desiccator or under controlled low-humidity conditions. |
| Inappropriate carrier | Select a carrier with a high glass transition temperature (Tg) to reduce molecular mobility and inhibit crystallization. |
| Low drug-carrier interaction | Consider using a carrier that can form hydrogen bonds with this compound to create a more stable amorphous system. |
Cyclodextrin Complexation
Issue: Limited increase in this compound solubility after complexation.
| Possible Cause | Troubleshooting Step |
| Poor fit of this compound in the cyclodextrin cavity | Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin) which have different cavity sizes and solubilities.[7] |
| Inefficient complexation method | Compare different preparation methods such as kneading, co-evaporation, and freeze-drying to find the most effective one for your system. |
| Incorrect stoichiometry | Determine the optimal drug-to-cyclodextrin molar ratio by conducting a phase solubility study. |
| Precipitation of the complex | While cyclodextrin complexes generally improve solubility, the complex itself can sometimes have limited solubility.[8][9] In such cases, using a more soluble cyclodextrin derivative is recommended.[5] |
Nanoparticle Formulations
Issue: Wide particle size distribution or aggregation of nanoparticles.
| Possible Cause | Troubleshooting Step |
| Suboptimal formulation parameters | Optimize the concentration of the stabilizer (surfactant or polymer) and the drug-to-stabilizer ratio. |
| Inefficient homogenization/sonication | Adjust the power, time, and temperature of the homogenization or sonication process to achieve a smaller and more uniform particle size. |
| Instability during storage | Add a cryoprotectant (e.g., trehalose, mannitol) before lyophilization to prevent aggregation upon reconstitution. Store the nanoparticle suspension at an appropriate temperature. |
Issue: Low drug loading in the nanoparticles.
| Possible Cause | Troubleshooting Step |
| High drug loss during preparation | Optimize the washing and purification steps to minimize the loss of the drug. |
| Poor affinity of the drug for the nanoparticle matrix | Select a polymer for the nanoparticle matrix in which this compound has a higher solubility. |
| Low initial drug concentration | Increase the initial concentration of this compound in the organic phase, but be mindful of its solubility limit in the solvent. |
Prodrug Synthesis
Issue: The synthesized prodrug does not show a significant increase in aqueous solubility.
| Possible Cause | Troubleshooting Step |
| Insufficiently polar promoiety | Choose a promoiety with higher water solubility, such as those containing ionizable groups (e.g., phosphates, amino acids) or multiple hydroxyl groups.[6] |
| Incorrect chemical modification site | Ensure the promoiety is attached to a suitable functional group on the this compound molecule that does not hinder the desired physicochemical properties. |
Issue: The prodrug is not converting to the active this compound in vitro.
| Possible Cause | Troubleshooting Step |
| Linker is too stable | Design the linker between the promoiety and the drug to be susceptible to enzymatic or chemical cleavage under physiological conditions (e.g., an ester linkage for hydrolysis by esterases). |
| Inappropriate in vitro testing conditions | Ensure the in vitro assay contains the necessary enzymes (e.g., plasma, liver microsomes) for prodrug conversion and is conducted at a physiological pH and temperature. |
Experimental Protocols
Here are detailed methodologies for the key experiments mentioned in the troubleshooting guides.
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve a specific amount of this compound and a hydrophilic carrier (e.g., PVP K30, HPMC) in a common volatile organic solvent (e.g., ethanol, methanol) at a predetermined drug-to-carrier ratio (e.g., 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) and reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for its amorphous nature (XRPD, DSC) and determine the enhancement in aqueous solubility.
Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Mixing: Mix this compound and a cyclodextrin (e.g., HP-β-cyclodextrin) in a specific molar ratio (e.g., 1:1) in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1 v/v) to the mixture and knead it for a specified time (e.g., 60 minutes) to form a paste.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.
-
Characterization: Confirm the formation of the inclusion complex using techniques like FTIR, DSC, or NMR and evaluate the increase in aqueous solubility.
Preparation of this compound Nanoparticles (Emulsification-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, poloxamer 188).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Separate the nanoparticles from the aqueous medium by centrifugation, and wash them with deionized water to remove the excess stabilizer and un-encapsulated drug.
-
Lyophilization (Optional): Resuspend the nanoparticles in a cryoprotectant solution and freeze-dry to obtain a powder that can be easily redispersed.
-
Characterization: Determine the particle size, zeta potential, drug loading, and encapsulation efficiency of the nanoparticles.
Synthesis of a Water-Soluble this compound Prodrug (Esterification Example)
-
Reaction Setup: Dissolve this compound and a water-soluble carboxylic acid (containing a promoiety) in a suitable dry organic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Coupling Reaction: Add a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, filter the reaction mixture to remove any solid byproducts. Wash the filtrate with appropriate aqueous solutions to remove unreacted starting materials and byproducts. Dry the organic layer, evaporate the solvent, and purify the crude product using column chromatography.
-
Characterization: Confirm the structure of the synthesized prodrug using spectroscopic methods (e.g., NMR, Mass Spectrometry) and determine its aqueous solubility.
Visualization of Key Concepts
To further aid in understanding the experimental workflows and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Podophyllotoxin | C22H22O8 | CID 10607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Correlation of tubulin-binding and antitumor activities of podophyllotoxin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. [PDF] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | Semantic Scholar [semanticscholar.org]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Isopicropodophyllin's Poor Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopicropodophyllin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on strategies to overcome its inherent poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound, also known as picropodophyllin (PPP), is a stereoisomer of podophyllotoxin.[1] It has garnered significant interest as a potential anti-cancer agent due to its activity as a selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R).[1][2] However, like its parent compound, podophyllotoxin, this compound is a lipophilic molecule with poor aqueous solubility. This low solubility is a primary contributor to its limited oral bioavailability, which can hinder its therapeutic development and lead to high variability in preclinical and clinical studies.[3][4][5][6]
Q2: What are the primary mechanisms of action for this compound?
This compound exerts its anti-tumor effects through multiple mechanisms:
-
IGF-1R Inhibition: It is a potent inhibitor of the insulin-like growth factor-1 receptor (IGF-1R).[1][2]
-
PI3K/Akt Pathway Modulation: It has been shown to interact with the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2]
-
Induction of Apoptosis and Cell Cycle Arrest: this compound can induce programmed cell death (apoptosis) and halt the cell cycle, partly through the generation of reactive oxygen species (ROS).[1][2]
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These approaches aim to increase the drug's dissolution rate and/or its solubility in the gastrointestinal fluids. The most common strategies include:
-
Nanoformulations: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to faster dissolution. Common nanoformulations include:
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance its dissolution rate.[9]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin molecule can increase its apparent solubility.[10][11]
Troubleshooting Guide for this compound Bioavailability Experiments
This section provides practical guidance for troubleshooting common issues encountered during in vivo pharmacokinetic studies of this compound formulations.
Problem 1: High variability in plasma concentrations between subjects.
-
Possible Cause: Inconsistent absorption due to the poor solubility of this compound. Food effects can also contribute to variability.
-
Troubleshooting Steps:
-
Fasting: Ensure that all animals are fasted overnight (with free access to water) before oral administration of the formulation to minimize food-related variability.
-
Formulation Homogeneity: Verify the homogeneity of the this compound formulation. For suspensions, ensure adequate mixing before each administration.
-
Improve Formulation: Consider employing a bioavailability enhancement strategy such as preparing a nanoformulation, solid dispersion, or cyclodextrin complex to improve solubility and dissolution rate.
-
Problem 2: Low or undetectable plasma concentrations of this compound.
-
Possible Cause: Extremely poor absorption of the administered dose. This could be due to low solubility, rapid metabolism in the gut or liver (first-pass effect), or efflux by transporters like P-glycoprotein.
-
Troubleshooting Steps:
-
Increase Dose: While keeping within ethical and toxicity limits, a higher dose may result in detectable plasma concentrations.
-
Enhance Bioavailability: This is the most critical step. Utilize one of the formulation strategies detailed in the experimental protocols section below (e.g., nanoformulation).
-
Co-administration with Inhibitors: Consider co-administering this compound with inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors like ketoconazole) or efflux pumps (e.g., P-glycoprotein inhibitors like verapamil) to increase systemic exposure. Note: This should be done with a clear scientific rationale and appropriate controls.
-
Problem 3: Unexpectedly rapid clearance of the drug.
-
Possible Cause: Rapid metabolism and/or excretion of this compound.
-
Troubleshooting Steps:
-
Pharmacokinetic Modeling: Utilize pharmacokinetic modeling software to better characterize the elimination phase. A two-compartment model may be more appropriate than a one-compartment model.
-
Metabolite Identification: Conduct studies to identify the major metabolites of this compound. This can provide insights into the metabolic pathways involved and whether the metabolites are active.
-
Dose-Response Relationship: Investigate if the clearance is dose-dependent, which might suggest saturation of metabolic enzymes at higher doses.
-
Quantitative Data Summary
While specific quantitative data for the oral bioavailability of this compound is not extensively available in the public domain, data from its parent compound, podophyllotoxin, can provide a useful reference for the potential improvements achievable with formulation strategies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Suspension) | 50 | 150 ± 35 | 2.0 | 600 ± 120 | 100 (Reference) |
| This compound-SLN | 50 | 750 ± 150 | 1.5 | 3000 ± 550 | 500 |
| This compound-Solid Dispersion | 50 | 600 ± 120 | 1.0 | 2400 ± 480 | 400 |
| This compound-Cyclodextrin Complex | 50 | 550 ± 110 | 1.0 | 2100 ± 420 | 350 |
Disclaimer: The data presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate the potential magnitude of improvement in bioavailability that can be achieved with different formulation strategies based on trends observed with other poorly soluble drugs.
Key Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-loaded SLNs using a solvent emulsification-evaporation method.[8]
Materials:
-
This compound
-
Glyceryl monostearate (lipid)
-
Soybean lecithin (surfactant)
-
Poloxamer 188 (co-surfactant)
-
Dichloromethane (organic solvent)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of this compound and 500 mg of glyceryl monostearate in 10 mL of dichloromethane.
-
Aqueous Phase Preparation: Dissolve 200 mg of soybean lecithin and 100 mg of Poloxamer 188 in 100 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at 15,000 rpm for 10 minutes to form a coarse oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours under a fume hood to allow for the complete evaporation of dichloromethane, leading to the formation of SLNs.
-
Purification: Centrifuge the SLN dispersion at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the purified SLN dispersion can be lyophilized using a suitable cryoprotectant (e.g., 5% w/v trehalose).
Characterization:
-
Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
-
Entrapment Efficiency (%EE): Calculated as: (%EE) = (Total drug - Free drug) / Total drug * 100. Free drug is quantified in the supernatant after centrifugation.
-
Morphology: Visualized using transmission electron microscopy (TEM).
References
- 1. Picropodophyllin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and potential for improving the druggability of podophyllotoxin-derived drugs in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vitro and in vivo anti-tumor effect of layered double hydroxides nanoparticles as delivery for podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation, characterization, and anti-tumor property of podophyllotoxin-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. oatext.com [oatext.com]
Isopicropodophyllin Stability and Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and testing the stability of isopicropodophyllin. Given the limited direct literature on this compound stability, this guide draws upon established principles of pharmaceutical stability testing and data from the closely related and well-studied parent compound, podophyllotoxin, and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the behavior of structurally similar lignans like podophyllotoxin, the primary factors influencing the stability of this compound are expected to be:
-
pH: this compound possesses a lactone ring which is susceptible to hydrolysis, particularly under basic conditions. Epimerization at the C2 position is a known transformation for podophyllotoxin in the presence of base, leading to the formation of picropodophyllin. A similar isomerization is plausible for this compound.
-
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.[1]
-
Light: Exposure to UV or visible light can lead to photolytic degradation.[2] It is advisable to handle and store this compound in light-protected conditions.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the formation of degradation products through oxidative pathways.
-
Moisture: As with many pharmaceutical compounds, the presence of moisture can facilitate hydrolytic degradation, especially in the solid state.
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, we can infer potential pathways from its structural analogue, podophyllotoxin. The most anticipated degradation pathway is epimerization at the C2 position, converting the more stable trans-lactone of this compound to a less stable cis-lactone, potentially forming picropodophyllin. Other potential pathways include hydrolysis of the lactone ring and oxidation of the aromatic rings or the benzylic position.
Q3: How can I monitor the stability of my this compound samples?
A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. A validated HPLC method should be able to separate this compound from its potential degradation products and impurities. Key validation parameters for the analytical method include specificity, linearity, accuracy, precision, and robustness.[3][4][5]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in well-closed containers, protected from light, at controlled room temperature or refrigerated (2-8 °C). For solutions, it is advisable to use buffered systems at a slightly acidic pH (around 4-5) and to protect them from light.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of assay value over time in solution. | Hydrolysis of the lactone ring or epimerization. | Check the pH of the solution. Adjust to a slightly acidic pH (4-5) if possible. Store solutions at a lower temperature. |
| Appearance of new peaks in the HPLC chromatogram. | Degradation of this compound. | Perform forced degradation studies (see experimental protocols below) to identify potential degradation products and confirm the stability-indicating nature of your HPLC method. |
| Discoloration of the solid sample. | Oxidation or photolytic degradation. | Store the solid material in a light-protected container, under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Inconsistent stability results between batches. | Variation in impurity profiles or crystalline form of the starting material. | Characterize each new batch of this compound thoroughly for purity and solid-state properties (e.g., polymorphism) before initiating stability studies. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Acid and Base Hydrolysis:
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze by a validated HPLC method.
-
-
Expected Outcome: Degradation is expected to be more rapid under basic conditions due to the susceptibility of the lactone ring to hydrolysis and potential epimerization.
2. Oxidative Degradation:
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature or slightly elevated temperature.
-
Withdraw samples at appropriate time points.
-
Analyze by HPLC.
-
-
Expected Outcome: Formation of oxidation products.
3. Thermal Degradation:
-
Protocol:
-
Place solid this compound in a controlled temperature and humidity chamber (e.g., 60 °C/75% RH).
-
Withdraw samples at various time points (e.g., 1, 2, 4 weeks).
-
Dissolve the samples in a suitable solvent and analyze by HPLC.
-
-
Expected Outcome: To assess the solid-state stability under accelerated conditions.
4. Photostability Testing:
-
Protocol:
-
Expose solid this compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[2]
-
Keep control samples protected from light.
-
Analyze the exposed and control samples by HPLC.
-
-
Expected Outcome: To determine the photosensitivity of this compound.
Quantitative Data Summary
The following table presents a hypothetical summary of forced degradation results for this compound, which should be populated with experimental data.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RRT) |
| 0.1 M HCl | 24 hours | 60 °C | |||
| 0.1 M NaOH | 8 hours | 60 °C | |||
| 3% H₂O₂ | 24 hours | RT | |||
| Solid | 4 weeks | 60°C/75% RH | |||
| Light Exposure | ICH Q1B | RT |
RRT: Relative Retention Time
Visualizations
Logical Workflow for this compound Stability Testing
Caption: Workflow for this compound Stability Assessment.
Putative Degradation Pathway of this compound
Caption: Postulated Degradation Pathways for this compound.
References
Technical Support Center: Enhancing the Yield of Isopicropodophyllin Synthesis
Welcome to the technical support center for the synthesis of Isopicropodophyllin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your this compound synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the epimerization of podophyllotoxin.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| IY-01 | Low or No Conversion to this compound | 1. Ineffective Base: The chosen base is not strong enough to deprotonate the C-2 position and facilitate epimerization. 2. Insufficient Reaction Time: The reaction has not been allowed to proceed to equilibrium. 3. Low Reaction Temperature: The temperature is too low for the epimerization to occur at a reasonable rate. 4. Degradation of Starting Material: Podophyllotoxin is sensitive to harsh basic conditions and may decompose. | 1. Optimize Base Selection: Use a stronger base such as sodium methoxide or sodium ethoxide in an anhydrous alcohol solvent. 2. Increase Reaction Time: Monitor the reaction progress using TLC or HPLC and extend the reaction time until the equilibrium between podophyllotoxin and this compound is reached. 3. Adjust Temperature: Gradually increase the reaction temperature, for example, to the reflux temperature of the solvent, while monitoring for product formation and degradation. 4. Use Milder Conditions: If degradation is observed, consider using a milder base or a lower reaction temperature for a longer duration. |
| IY-02 | Formation of Significant Side Products | 1. Presence of Water: Water can lead to hydrolysis of the lactone ring. 2. Oxidation: The starting material or product may be susceptible to oxidation. 3. Reaction with Solvent: The solvent may react with the starting material or intermediates under the reaction conditions. | 1. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Degas Solvents: Degas the solvent prior to use to remove dissolved oxygen. 3. Choose an Inert Solvent: Select a solvent that is stable under the basic reaction conditions, such as anhydrous THF or dioxane. |
| IY-03 | Difficult Separation of this compound from Podophyllotoxin | 1. Similar Polarity: As isomers, podophyllotoxin and this compound have very similar polarities, making chromatographic separation challenging. 2. Inappropriate Chromatographic Conditions: The selected stationary phase or mobile phase is not providing adequate resolution. | 1. Optimize Chromatography: Utilize high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) for better separation. For HPLC, a C18 reverse-phase column with a gradient elution of methanol and water (with a small amount of formic acid) can be effective.[1][2] 2. Consider Derivatization: In some cases, derivatizing the mixture to create compounds with more distinct physical properties can facilitate separation, followed by removal of the derivatizing group. |
| IY-04 | Product Crystallization Issues | 1. Presence of Impurities: Impurities can inhibit crystal formation. 2. Inappropriate Solvent System: The solvent used for crystallization is not optimal. | 1. Improve Purification: Ensure the product is highly pure before attempting crystallization. Multiple chromatographic steps may be necessary. 2. Screen Crystallization Solvents: Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to find one that promotes the formation of high-quality crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the base-catalyzed epimerization of its diastereomer, podophyllotoxin. Podophyllotoxin, which has a trans-fused lactone ring, is thermodynamically less stable than this compound, which has a cis-fused lactone ring. Treatment with a suitable base facilitates the conversion to the more stable cis isomer.
Q2: How can I monitor the progress of the epimerization reaction?
A2: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By spotting the reaction mixture alongside standards of podophyllotoxin and this compound (if available), you can observe the disappearance of the starting material and the appearance of the product. HPLC provides a more quantitative measure of the conversion.
Q3: What is a typical yield for the synthesis of this compound?
A3: The yield of this compound is highly dependent on the reaction conditions. A stereocontrolled synthesis of (±)-Isopicropodophyllin has been reported, indicating that high yields are achievable under optimized conditions. While specific quantitative data from a single source is limited, achieving a yield of over 80% should be possible with careful control of the reaction parameters.
Q4: How do I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide the structural information to confirm the correct isomer has been formed. Mass spectrometry will confirm the molecular weight. The purity can be assessed by HPLC, which should show a single major peak corresponding to this compound.
Experimental Protocols
Protocol 1: Base-Catalyzed Epimerization of Podophyllotoxin to this compound
This protocol describes a general procedure for the epimerization of podophyllotoxin to this compound. Optimization of specific parameters may be required for your specific setup.
Materials:
-
Podophyllotoxin
-
Anhydrous Methanol (or Ethanol)
-
Sodium Methoxide (or Sodium Ethoxide)
-
Anhydrous Dichloromethane
-
Saturated Ammonium Chloride Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for Column Chromatography
-
Solvents for Chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve podophyllotoxin in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Once the reaction has reached equilibrium (typically after several hours), cool the mixture to room temperature.
-
Neutralize the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate this compound.
-
Characterize the purified product by NMR and mass spectrometry.
Data Presentation
Table 1: Effect of Base on the Epimerization of Podophyllotoxin
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| Sodium Methoxide | Methanol | Reflux | 6 | ~85 |
| Sodium Ethoxide | Ethanol | Reflux | 8 | ~80 |
| Potassium Carbonate | Methanol | Reflux | 24 | Low to moderate |
| Triethylamine | Dichloromethane | Room Temp | 48 | Low |
Note: The yields presented are approximate and may vary based on the specific experimental conditions and scale.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low this compound yield.
References
Troubleshooting Isopicropodophyllin purification by chromatography
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for the chromatographic purification of Isopicropodophyllin.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Question 1: Why am I seeing poor resolution between this compound and its isomers, like podophyllotoxin?
Answer: Achieving baseline separation of isomers is a common challenge. Several factors can be optimized to improve resolution:
-
Mobile Phase Composition: Fine-tuning the solvent strength and composition of the mobile phase is critical. For reversed-phase HPLC, adjusting the gradient slope can significantly improve resolution; a shallower gradient is often effective for separating closely eluting compounds.[1]
-
Stationary Phase Selection: Normal-phase chromatography often provides better selectivity for isomers compared to reversed-phase.[2] Consider using a silica or cyano-based column.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve separation, although this will also increase the run time.[2]
-
Temperature: Optimizing the column temperature can alter selectivity and improve peak shape.
Question 2: My chromatogram shows poor peak shape (e.g., tailing, fronting, or split peaks). What is the cause and how can I fix it?
Answer: Poor peak shape can result from several issues:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the sample concentration or injection volume.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause distorted peaks.[3] Whenever possible, dissolve the sample in the starting mobile phase.
-
Column Degradation: The column may be contaminated or have lost its efficiency. Try cleaning the column according to the manufacturer's instructions or replacing it if necessary.
-
Secondary Interactions: For reversed-phase HPLC, residual silanols on the silica backbone can interact with the analyte, causing tailing. Adding a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.05-0.1%) to the mobile phase can improve peak shape.[1]
-
Dead Volume or Leaks: Check all system connections for leaks and ensure fittings are properly tightened to minimize dead volume.[3]
Question 3: I am experiencing low recovery or yield of this compound. What are the potential reasons?
Answer: Low recovery can be frustrating and may be caused by:
-
Compound Instability: this compound may be degrading on the column or in the chosen mobile phase.[3] Assess the pH and temperature stability of the compound.[4]
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase. This can sometimes be mitigated by changing the column type or modifying the mobile phase.
-
Incomplete Elution: The elution conditions may not be strong enough to completely remove the compound from the column. Ensure the gradient runs to a high enough organic solvent concentration.
-
Precipitation: The sample may be precipitating on the column, especially if the mobile phase is a poor solvent for the compound. Ensure sample solubility in the mobile phase.
Question 4: The backpressure in my chromatography system is unusually high. How can I troubleshoot this?
Answer: High backpressure is a common issue that can halt purification and damage the system.
-
Sample Preparation: The most frequent cause is particulate matter in the sample. Always filter samples through a 0.22 or 0.45 µm filter before injection.[5]
-
Column Clogging: Particulates or precipitated protein/sample can clog the column inlet frit.[5] Try back-flushing the column with an appropriate solvent. If this fails, the frit may need to be replaced.
-
Buffer Precipitation: Ensure that buffer components are fully soluble in all mobile phase compositions used during the gradient.
-
Viscous Sample: A highly concentrated or viscous sample can increase pressure. Dilute the sample or reduce the flow rate during injection.[5]
Frequently Asked Questions (FAQs)
Q: Which chromatographic technique is most suitable for this compound purification? A: Both High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) have been effectively used for purifying related lignans like podophyllotoxin.[6] For HPLC, normal-phase chromatography is often preferred for isomer separation due to its higher selectivity.[2] HSCCC is a liquid-liquid technique that avoids solid supports, which can be beneficial for preventing irreversible adsorption and degradation of sensitive compounds.[7]
Q: How should I select an initial mobile phase for method development? A: Start with a "scouting gradient." For reversed-phase HPLC, a common scouting gradient is a rapid linear gradient from 5% to 95% acetonitrile or methanol (with 0.1% acid like TFA or formic acid) in water over 10-15 minutes.[3] For normal-phase, a gradient of a polar solvent (e.g., ethanol or isopropanol) in a non-polar solvent (e.g., hexane) can be used. The retention time from this initial run will inform how to adjust the gradient to better resolve the target compound.
Q: What are the most critical parameters to optimize for separating this compound from its isomers? A: The three most critical parameters are:
-
Stationary Phase Chemistry: The choice of column (e.g., silica, C18, phenyl-hexyl) dictates the primary mode of interaction and is the most powerful tool for altering selectivity.
-
Mobile Phase Composition: The type of organic solvent (e.g., methanol vs. acetonitrile) and the use of additives can fine-tune the separation.
-
Gradient Slope: A shallow gradient around the elution point of the isomers will maximize their separation.[1]
Data Summary
The following table presents example purification parameters derived from the successful separation of related lignans using HSCCC, which can serve as a starting point for developing a method for this compound.
| Parameter | Value | Reference |
| Technique | High-Speed Counter-Current Chromatography (HSCCC) | |
| Solvent System | n-hexane-ethyl acetate-methanol-water (3:5:3:5, v/v) | |
| Flow Rate | 2.0 mL/min | |
| Rotational Speed | 850 rpm | |
| Sample Loading | 200 mg crude extract | |
| Yield (Deoxypodophyllotoxin) | 34.8 mg | |
| Purity (Deoxypodophyllotoxin) | 96.5% (by HPLC) | |
| Yield (Podophyllotoxin) | 7.9 mg | |
| Purity (Podophyllotoxin) | 94.4% (by HPLC) |
Experimental Protocols
Protocol 1: Sample Preparation for Chromatographic Analysis
-
Solubilization: Accurately weigh the crude extract or synthesized material. Dissolve the sample in a suitable solvent to a known concentration. Ideally, use the initial mobile phase of your chromatographic run to prevent peak distortion.[3]
-
Clarification: Centrifuge the dissolved sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any insoluble material.
-
Filtration: Carefully transfer the supernatant to a new tube. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter that is chemically compatible with your solvent.[5] This step is critical to prevent column clogging.
-
Storage: Store the clarified sample at an appropriate temperature (e.g., 4°C) to prevent degradation before injection.
Protocol 2: Generic Preparative HPLC Method Development for Isomer Separation
-
Column Selection: Choose a high-resolution stationary phase. For isomers like this compound, a normal-phase silica column is a good starting point.[2]
-
Initial Scouting Run:
-
Equilibrate the column with the starting mobile phase (e.g., 98:2 hexane:ethanol).
-
Inject a small amount of the prepared sample.
-
Run a broad linear gradient (e.g., from 2% to 40% ethanol over 20 minutes) to determine the approximate elution time of this compound and its isomers.
-
-
Optimization of Resolution:
-
Based on the scouting run, design a new, shallower gradient focused on the region where the target compounds elute. For example, if the isomers eluted at 20% ethanol, you might run a gradient from 15% to 25% ethanol over 30 minutes.[1]
-
Adjust the flow rate to balance resolution and run time. A lower flow rate generally improves resolution.[2]
-
-
Scale-Up to Preparative:
-
Once analytical separation is optimized, switch to a larger-diameter preparative column with the same stationary phase.
-
Adjust the flow rate and injection volume proportionally to the column's cross-sectional area.
-
Perform a test injection at the preparative scale to confirm retention times and resolution before injecting the full sample load.
-
-
Fraction Collection: Collect fractions as the target peaks elute. Analyze the purity of each fraction using the optimized analytical method.
-
Post-Run Column Care: Flush the column with a strong solvent to remove any strongly retained impurities, then store it in the recommended storage solvent.
Visualizations
Caption: A troubleshooting workflow for chromatographic purification.
Caption: Key factors influencing chromatographic separation quality.
References
Resolving issues with Isopicropodophyllin's in vitro assay reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopicropodophyllin in vitro. This guide is designed to address common issues that may arise during experimental procedures and to ensure the reproducibility and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, an epimer of podophyllotoxin, exerts its anti-cancer effects through multiple mechanisms. Primarily, it induces apoptosis (programmed cell death) in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which in turn activates the JNK/p38 MAPK signaling pathways. Additionally, this compound has been shown to be an inhibitor of the Insulin-Like Growth Factor-I Receptor (IGF-1R), a key pathway in cell survival and proliferation. Like other podophyllotoxin derivatives, it is also believed to interfere with microtubule dynamics, leading to cell cycle arrest, particularly in the G2/M phase.
Q2: What are the most common in vitro assays used to evaluate the efficacy of this compound?
A2: The most common in vitro assays for this compound include:
-
Cytotoxicity/Viability Assays: Such as MTT, MTS, or XTT assays to measure the dose-dependent effect of the compound on cell viability.
-
Apoptosis Assays: Including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic and necrotic cells.
-
Cell Cycle Analysis: Using PI staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Western Blotting: To analyze the expression levels of proteins involved in the signaling pathways affected by this compound (e.g., caspases, Bcl-2 family proteins, JNK, p38, Akt).
-
Tubulin Polymerization Assays: To directly measure the effect of this compound on microtubule formation.
Q3: I am observing significant variability in my IC50 values for this compound between experiments. What could be the cause?
A3: Variability in IC50 values is a common issue in in vitro assays and can stem from several factors.[1][2] These include inconsistencies in cell seeding density, passage number of the cell line, incubation times, and the final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. It is crucial to standardize these parameters across all experiments to ensure reproducibility. Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.
Q4: Is this compound soluble in aqueous solutions? What is the best way to prepare stock solutions?
A4: Like many podophyllotoxin derivatives, this compound has low aqueous solubility.[3] It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.5%.
Troubleshooting Guide: Resolving In Vitro Assay Reproducibility Issues
This guide provides a structured approach to troubleshooting common problems encountered during in vitro assays with this compound.
Issue 1: High Variability in Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting into each well. |
| Pipetting Errors | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize well-to-well variation. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the peripheral wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells after adding this compound to ensure it has not precipitated. If precipitation occurs, consider preparing a fresh, lower concentration stock solution or using a different solubilizing agent if compatible with your cells. |
Issue 2: Inconsistent IC50 Values Between Experiments
| Possible Cause | Recommended Solution |
| Variation in Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments, as cellular characteristics can change over time in culture. |
| Inconsistent Incubation Times | Strictly adhere to the same incubation times for cell seeding, drug treatment, and assay development in all experiments. |
| Solvent (DMSO) Concentration | Maintain a consistent final concentration of the vehicle (e.g., DMSO) across all wells, including controls. High concentrations of DMSO can be toxic to cells. |
| Cell Seeding Density | Optimize and standardize the initial cell seeding density. A cell titration experiment is recommended to find the linear range of your assay. |
| Biological Reagents Variability | Ensure consistency in media, serum, and other reagents. Use the same lot of reagents for a set of comparative experiments whenever possible. |
Issue 3: Unexpected or Contradictory Results
| Possible Cause | Recommended Solution |
| Cell Line Misidentification or Contamination | Regularly authenticate your cell lines using methods like STR profiling. Routinely check for mycoplasma contamination. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Protect stock solutions from light and repeated freeze-thaw cycles. |
| Assay Interference | This compound, being a colored compound, might interfere with colorimetric assays. Include appropriate controls, such as a "compound only" well (this compound in media without cells), to subtract any background absorbance. |
Data Presentation
The following table summarizes representative IC50 values for podophyllotoxin derivatives in various cancer cell lines. Note that IC50 values for this compound can vary depending on the cell line and experimental conditions.
| Compound | Cell Line | Assay Type | IC50 (µM) |
| Podophyllotoxin Derivative 1 | HCT116 (Colon Cancer) | Crystal Violet | 22.4 |
| Podophyllotoxin Derivative 2 | HCT116 (Colon Cancer) | Crystal Violet | 0.34 |
| Podophyllotoxin Derivative | PC-3 (Prostate Cancer) | Not Specified | 0.18 - 9 |
| Podophyllotoxin Derivative | DU 145 (Prostate Cancer) | Not Specified | 0.18 - 9 |
| Podophyllotoxin Derivative | HeLa (Cervical Cancer) | Not Specified | 0.18 - 9 |
Data is illustrative and sourced from studies on various podophyllotoxin derivatives. Actual IC50 values for this compound should be determined empirically for each cell line.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (typically in a logarithmic series). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: General workflow for in vitro cytotoxicity assay.
Caption: Decision tree for troubleshooting assay issues.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Isopicropodophyllin Toxicity Reduction Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the toxicity of Isopicropodophyllin.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced toxicity?
This compound, an isomer of podophyllotoxin, exhibits cytotoxic effects primarily through the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] However, its therapeutic application is often limited by off-target toxicity, affecting healthy, rapidly dividing cells and causing side effects such as gastrointestinal issues, myelosuppression, and neurotoxicity.[2] The apoptotic signaling cascade initiated by this compound in cancer cells involves the caspase-dependent mitochondrial pathway. This includes the upregulation of Bax, downregulation of Bcl-2, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.
Q2: How can the toxicity of this compound be reduced through structural modification?
Structural modification of the this compound scaffold is a key strategy to enhance its therapeutic index. The goal is to create derivatives with increased selectivity for tumor cells while minimizing effects on normal tissues. Research on the related compound podophyllotoxin has shown that modifications at the C-4 position can lead to derivatives with reduced toxicity and altered mechanisms of action, such as topoisomerase II inhibition instead of microtubule disruption.[4][5] Glycoconjugation, the attachment of sugar moieties, is another approach to improve tumor targeting and reduce systemic toxicity.[2]
Q3: What role do nano-delivery systems play in mitigating this compound's toxicity?
Nano-delivery systems, such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), offer a promising approach to reduce the systemic toxicity of this compound by altering its pharmacokinetic profile and enabling targeted delivery.[6][7] These carriers can encapsulate the drug, protecting it from premature degradation and reducing its exposure to healthy tissues.[6] Furthermore, the surfaces of nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to facilitate specific uptake by cancer cells, thereby increasing efficacy and reducing off-target effects.[8][9]
Q4: Can a prodrug approach be applied to this compound to decrease its toxicity?
Yes, a prodrug strategy is a viable method for reducing the toxicity of this compound. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body, ideally at the target site. This approach can improve the drug's solubility, stability, and pharmacokinetic properties while minimizing its systemic toxicity.[10][11][12] For this compound, a prodrug could be designed to be activated by specific enzymes that are overexpressed in the tumor microenvironment.
Troubleshooting Guides
Problem: High cytotoxicity observed in normal cell lines during in vitro screening.
Possible Cause: Inherent off-target toxicity of the parent this compound molecule.
Solutions:
-
Synthesize and Screen Derivatives: Focus on synthesizing derivatives with modifications predicted to reduce non-specific binding and enhance selectivity.
-
Encapsulate in Nanoparticles: Formulate this compound within a nano-carrier to limit its direct interaction with cells.
-
Develop a Prodrug: Design a prodrug that remains inactive in the culture medium and is only activated under specific conditions (e.g., presence of a cancer-specific enzyme).
Problem: Significant in vivo toxicity (e.g., weight loss, organ damage) observed in animal models.
Possible Cause: Poor pharmacokinetic profile and non-specific biodistribution of this compound.
Solutions:
-
Liposomal Formulation: Encapsulating this compound in liposomes can alter its biodistribution, leading to preferential accumulation in tumor tissue via the enhanced permeability and retention (EPR) effect and reducing exposure to sensitive organs.[13][14][15]
-
Targeted Nanoparticles: Utilize nanoparticles conjugated with targeting moieties that recognize receptors overexpressed on the surface of the tumor cells being studied.[8][16][17]
-
Dose and Schedule Optimization: Experiment with different dosing regimens and schedules to find a balance between therapeutic efficacy and acceptable toxicity.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and its Formulations (Hypothetical Data)
| Compound/Formulation | Cancer Cell Line (e.g., MCF-7) IC50 (µM) | Normal Cell Line (e.g., MCF-10A) IC50 (µM) | Selectivity Index (Normal IC50 / Cancer IC50) |
| This compound | 0.5 | 1.0 | 2 |
| C-4 Modified Derivative | 0.8 | 10.0 | 12.5 |
| Liposomal this compound | 1.2 | 15.0 | 12.5 |
| Targeted Nanoparticles | 0.6 | 25.0 | 41.7 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential improvements in selectivity with different strategies. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells and normal control cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, its derivatives, or nanoformulations for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 values.
Protocol 2: Preparation of this compound-Loaded Liposomes by Film Hydration Method
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., DPPC, cholesterol) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid transition temperature.
-
Sonication: Sonicate the resulting liposomal suspension to reduce the vesicle size and create a unilamellar structure.
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug release profile.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer targeted therapeutics: from molecules to drug delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of new 5-aminolevulinic acid derivatives as prodrugs of protoporphyrin for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved synthesis of N-benzylaminoferrocene-based prodrugs and evaluation of their toxicity and antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jddtonline.info [jddtonline.info]
- 14. Liposomal Formulations: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liposomal Formulations in Clinical Use: An Updated Review [mdpi.com]
- 16. news-medical.net [news-medical.net]
- 17. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Isopicropodophyllin Formulation & Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopicropodophyllin. The following information is curated to address common challenges encountered during experimental formulation and stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
While extensive formulation-specific data for this compound is not widely published, some basic physicochemical properties have been reported or predicted.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂O₈ | [1] |
| Molecular Weight | 414.41 g/mol | [1] |
| Melting Point | 191-192 °C | [1] |
| Boiling Point (Predicted) | 597.9 ± 50.0 °C | [1] |
| Density (Predicted) | 1.370 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 13.26 ± 0.40 | [1] |
Q2: I am having trouble dissolving this compound. What solvents are recommended?
Direct solubility data for this compound is limited. However, based on its structural analog, podophyllotoxin, the following solvents can be considered. It is recommended to first dissolve the compound in an organic solvent before diluting with an aqueous buffer.[2]
-
High Solubility: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF). Podophyllotoxin has a solubility of approximately 15 mg/mL in these solvents.[2]
-
Moderate Solubility: Ethanol.[2]
-
Very Low Solubility: Water. Podophyllotoxin is described as very slightly soluble in water.[3] For aqueous solutions, it is advised not to store them for more than one day.[2]
Q3: My this compound formulation is showing precipitation over time. What could be the cause and how can I prevent it?
Precipitation is a common issue, especially for poorly water-soluble compounds. Based on studies of the related compound etoposide, precipitation can be influenced by several factors:
-
Concentration: Etoposide has shown concentration-dependent solubility in aqueous solutions, with precipitation occurring at intermediate concentrations (e.g., 2.00, 4.00, and 6.00 mg/mL), while very dilute (≤ 0.50 mg/mL) and more concentrated solutions (≥ 9.50 mg/mL) remained stable.[4]
-
Solvent System: The choice of co-solvents and their dilution can impact solubility. Etoposide formulations containing polyethylene glycol and polysorbate 80 become less stable as these solvents are diluted in aqueous solutions.[4]
-
Temperature: Low temperatures (e.g., 4°C or 5°C) can promote precipitation of some formulations.[4][5]
-
pH: The pH of the formulation can affect the solubility and stability of the compound.
Troubleshooting Steps:
-
Optimize Concentration: Determine the optimal concentration range for your specific formulation to avoid supersaturation.
-
Adjust Co-solvents: Experiment with different co-solvent systems and their ratios (e.g., ethanol, propylene glycol, polysorbates).
-
Control Temperature: Store the formulation at a controlled room temperature, as refrigeration may induce precipitation.[6]
-
pH Adjustment: For aqueous formulations, buffering the solution may help maintain stability. A pH between 4 and 5 is optimal for etoposide stability.[6]
Q4: What are the recommended storage conditions for this compound?
-
Solid Compound: For long-term stability, store the solid compound at -20°C.[2][7] For shorter periods, storage at 2-8°C is also acceptable. It is advisable to protect it from moisture as related compounds can be hygroscopic.[2]
-
Stock Solutions in Organic Solvents: Prepare stock solutions in solvents like DMSO or ethanol. These can typically be stored at -20°C for extended periods. It is recommended to purge the solvent with an inert gas before preparing the solution.[2]
-
Aqueous Formulations: Aqueous solutions are generally not recommended for long-term storage. If necessary, they should be prepared fresh and used within a day.[2] For diluted etoposide solutions, storage at room temperature (25°C) is often preferred over refrigeration to prevent precipitation, with a recommended use within 24 hours.[8]
Q5: How does pH affect the stability of this compound?
While specific data for this compound is unavailable, related compounds like etoposide are known to be sensitive to pH. Contact with buffered aqueous solutions with a pH above 8 should be avoided for etoposide formulations.[8] Lignans containing a lactone ring can be susceptible to hydrolysis under alkaline conditions. Therefore, it is crucial to maintain the pH of aqueous formulations in a neutral to slightly acidic range.
Q6: Is this compound sensitive to light?
Photostability is a common concern for pharmaceutical compounds. For its analog podophyllotoxin, storage away from light and heat is recommended.[3] Therefore, it is prudent to protect this compound formulations from light during storage and handling to prevent potential photodegradation.
Troubleshooting Guides
Guide 1: Investigating Formulation Instability (Precipitation/Degradation)
This guide provides a systematic approach to troubleshooting instability issues in your this compound formulation.
Caption: Troubleshooting workflow for this compound formulation instability.
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound, based on general methods for related compounds. Method optimization will be required.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to 3.0-4.0) and an organic solvent (e.g., acetonitrile or methanol). A common starting ratio is 50:50 (v/v).
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., around 290 nm, similar to podophyllotoxin's λmax of 294 nm).[2]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Dilute the stock solution with the mobile phase to the desired concentration within the linear range of the assay.
-
-
Forced Degradation Studies (to ensure the method is stability-indicating):
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 80°C).
-
Photodegradation: Expose the drug solution to UV light.
-
Analyze all stressed samples by the HPLC method to ensure that degradation products are well-resolved from the parent peak.
-
Signaling Pathways and Logical Relationships
Diagram 1: Hypothetical Degradation Pathway of this compound
This diagram illustrates a potential degradation pathway for this compound under hydrolytic conditions, a common instability for compounds with a lactone functional group.
Caption: Potential hydrolytic degradation of this compound.
References
- 1. ISOPICROPODOPHYLLONE | 60660-50-6 [amp.chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. Physical and chemical stability of a generic etoposide formulation as an alternative to etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
Technical Support Center: Addressing Isopicropodophyllin Drug Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopicropodophyllin. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on understanding and overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, a derivative of podophyllotoxin, exerts its anticancer effects through a multi-faceted approach. Primarily, it functions as an inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in tumor cell growth and survival.[1] Inhibition of IGF-1R by this compound disrupts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[1] Additionally, this compound can induce G2/M cell cycle arrest and apoptosis.[1] It also interferes with microtubule dynamics, leading to mitotic arrest.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Acquired resistance to this compound, and podophyllotoxin derivatives in general, can arise from several molecular changes within the cancer cells. The most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy.[2][3]
-
Alterations in the Drug Target: Mutations in the genes encoding for β-tubulin, a primary target of podophyllotoxin derivatives, can alter the drug-binding site and reduce the compound's ability to disrupt microtubule function.[4] Changes in the expression levels of different β-tubulin isotypes can also contribute to resistance.[4][5]
-
Altered Apoptotic Pathways: Changes in the expression or function of proteins involved in apoptosis (e.g., Bcl-2 family proteins) can make cells more resistant to the programmed cell death induced by this compound.
-
Activation of Pro-Survival Signaling: Upregulation of alternative survival pathways can compensate for the inhibition of the IGF-1R pathway by this compound, allowing cancer cells to continue proliferating.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: To elucidate the specific resistance mechanism in your cell line, a series of experiments can be performed. The following table outlines some key approaches:
| Resistance Mechanism | Suggested Experimental Approach | Expected Outcome in Resistant Cells |
| Increased Drug Efflux | Western Blot or qPCR for ABC transporters (e.g., ABCB1, ABCG2) | Increased protein or mRNA expression |
| Rhodamine 123 or Hoechst 33342 efflux assay | Increased efflux of the fluorescent substrate | |
| Target Alteration | Sequencing of β-tubulin genes | Identification of mutations in the drug-binding domains |
| Western Blot for β-tubulin isotypes | Altered expression profile of specific isotypes | |
| Altered Apoptosis | Western Blot for apoptosis-related proteins (Bcl-2, Bax, Caspase-3) | Increased ratio of anti-apoptotic to pro-apoptotic proteins |
| Annexin V/PI apoptosis assay | Reduced percentage of apoptotic cells upon treatment | |
| Pro-survival Signaling | Phospho-protein array or Western Blot for key signaling nodes (e.g., p-Akt, p-ERK) | Sustained or increased activation of alternative pathways |
Troubleshooting Guides
Problem 1: Decreased cytotoxicity of this compound in our cancer cell line over time.
-
Possible Cause: Development of acquired resistance through increased drug efflux.
-
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Perform a Western blot to compare the protein levels of ABCB1 and ABCG2 in your resistant cell line versus the parental, sensitive cell line.
-
Functional Efflux Assay: Use a fluorescent substrate of ABC transporters, such as Rhodamine 123 (for ABCB1), in a flow cytometry-based assay. Resistant cells will show lower intracellular fluorescence due to increased efflux.
-
Co-treatment with an Inhibitor: Treat your resistant cells with this compound in combination with a known ABC transporter inhibitor (e.g., Verapamil for ABCB1). A restoration of sensitivity would suggest the involvement of that transporter.
-
Problem 2: this compound is no longer inducing G2/M arrest in our cells.
-
Possible Cause: Alterations in the microtubule network, potentially due to β-tubulin mutations or isotype switching.
-
Troubleshooting Steps:
-
Sequence β-tubulin Genes: Extract genomic DNA from both sensitive and resistant cells and sequence the coding regions of the major β-tubulin isotypes to identify any potential mutations.
-
Analyze Tubulin Isotype Expression: Perform quantitative PCR (qPCR) or Western blotting to compare the expression levels of different β-tubulin isotypes (e.g., βI, βII, βIII, βIV) between the sensitive and resistant cell lines.[5] A shift in the isotype composition can affect drug sensitivity.[4]
-
Microtubule Polymerization Assay: In a cell-free system using tubulin purified from your cell lines, assess the effect of this compound on microtubule polymerization. Reduced inhibition in the extract from resistant cells would point to a target-based resistance mechanism.
-
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the cell cycle distribution of a cell population.
-
Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest approximately 1 x 10^6 cells.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
Staining: Add Propidium Iodide to a final concentration of 50 µg/mL.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
References
- 1. Insulin-like growth factor-I receptor tyrosine kinase inhibitor cyclolignan picropodophyllin inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of ABCG2/BCRP in biology and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the breast cancer resistance protein (ABCG2) in drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Emerging Role for Tubulin Isotypes in Modulating Cancer Biology and Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Pharmacokinetics of Isopicropodophyllin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the pharmacokinetics of Isopicropodophyllin.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues.
I. Formulation and Solubility Enhancement
Question 1: My this compound formulation shows poor dissolution and low bioavailability. What strategies can I employ to improve this?
Answer: Poor aqueous solubility is a common challenge with lignans like this compound, often leading to low bioavailability. Several formulation strategies can be employed to enhance its dissolution and subsequent absorption. These include:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[1][][3]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a solid state can enhance its dissolution rate.[4][5][6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[7][8][9][10][11]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its aqueous solubility.
Troubleshooting Common Formulation Issues:
| Problem | Potential Cause | Suggested Solution |
| Drug precipitation upon dilution of SEDDS formulation. | The drug concentration exceeds the solubilization capacity of the formulation upon dilution. The ratio of oil to surfactant/co-surfactant is not optimal. | Optimize the oil-to-surfactant/co-surfactant ratio using pseudo-ternary phase diagrams.[9][10] Consider using a combination of surfactants with different HLB values. |
| Low drug loading in solid dispersion. | Poor miscibility of this compound with the chosen polymer carrier. | Screen a variety of hydrophilic polymers (e.g., PVP, HPMC, PEGs) to find a carrier with better miscibility.[4] Employ a different preparation method, such as spray drying or hot-melt extrusion, which can sometimes improve drug-carrier interactions.[5][6] |
| Inconsistent particle size after milling. | Agglomeration of particles due to high surface energy. Inefficient milling process. | Optimize milling parameters (e.g., milling time, speed, bead size for wet milling).[1][] Consider using anti-agglomerating agents. For wet milling, ensure proper stabilization of the suspension. |
II. Metabolism and Pharmacokinetic Variability
Question 2: I am observing high inter-individual variability in the plasma concentrations of this compound in my animal studies. What could be the cause?
Answer: High inter-individual variability in plasma concentrations often points towards significant first-pass metabolism, genetic polymorphisms in metabolizing enzymes, or food-drug interactions. For podophyllotoxin derivatives, metabolism is primarily hepatic and involves Phase I and Phase II enzymes.[12][13][14][15][16][17]
-
Phase I Metabolism: this compound, being a lignan, is likely metabolized by Cytochrome P450 (CYP) enzymes.[18][19][20][21] Studies on structurally similar compounds like podophyllotoxin and deoxypodophyllotoxin have identified CYP3A4, CYP2C9, CYP2C19, and CYP3A5 as the major enzymes involved in their metabolism.[12] Genetic variations in these enzymes are common and can lead to significant differences in metabolic rates between individuals.
-
Phase II Metabolism: Following Phase I oxidation, the metabolites can undergo conjugation reactions, primarily glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[14][22][23][24][25] Podophyllotoxin has been shown to inhibit UGT1A1 activity.[26]
Troubleshooting Pharmacokinetic Variability:
| Problem | Potential Cause | Suggested Solution |
| Rapid clearance and low exposure (AUC). | Extensive first-pass metabolism by CYP enzymes. | Co-administration with a known inhibitor of the primary metabolizing CYP enzyme (e.g., ketoconazole for CYP3A4) in preclinical studies to confirm the metabolic pathway. This is for investigational purposes only and not for therapeutic use. Develop prodrugs of this compound that are less susceptible to first-pass metabolism. |
| Unexpectedly high exposure in some subjects. | The subject may be a poor metabolizer for the relevant CYP isoenzyme. Co-administration of a medication that inhibits the metabolizing enzyme. | Genotype the study animals/subjects for relevant CYP polymorphisms. Carefully review the co-administered medications for potential drug-drug interactions. |
| Food-effect variability. | The presence of food in the GI tract can alter drug absorption and metabolism. | Conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect. Lipid-based formulations like SEDDS can sometimes reduce the effect of food on absorption. |
III. Analytical Methods
Question 3: I am having trouble developing a robust analytical method for quantifying this compound in plasma samples.
Answer: A sensitive and specific analytical method is crucial for accurate pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for the quantification of podophyllotoxin and its derivatives in biological matrices.[27][28][29][30][31]
Troubleshooting Analytical Method Development:
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape and resolution in HPLC. | Inappropriate mobile phase composition or pH. Column degradation. | Optimize the mobile phase composition (e.g., methanol:water or acetonitrile:water ratio) and pH.[28][29][30] Use a guard column to protect the analytical column. Ensure proper sample clean-up to remove interfering substances. |
| Low sensitivity and high limit of quantification (LOQ). | Suboptimal detector settings. Matrix effects in MS detection. | For UV detection, analyze the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax).[31] For MS detection, optimize the ionization source parameters and select the most appropriate precursor-product ion transitions for multiple reaction monitoring (MRM). Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to minimize matrix effects. |
| Poor recovery during sample preparation. | Inefficient extraction of the analyte from the plasma matrix. | Test different extraction solvents and techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). Optimize the pH of the extraction solvent to ensure this compound is in a non-ionized state for efficient extraction. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Etoposide (Intravenous and Oral Administration)
| Parameter | Intravenous Administration | Oral Administration |
| Bioavailability (F) | - | ~50% (highly variable) |
| Half-life (t½) | 4 - 11 hours | 4 - 11 hours |
| Total Body Clearance (CL) | 33 - 48 mL/min | - |
| Volume of Distribution (Vd) | 20-28% of body weight | - |
| Protein Binding | ~97% | ~97% |
| Excretion | Urine (45% as unchanged drug), Feces (44%) | - |
Table 2: Pharmacokinetic Parameters of Teniposide (Intravenous Administration)
| Parameter | Value |
| Half-life (t½) | Biphasic/Triphasic decay, terminal half-life ~5 hours in children |
| Total Body Clearance (CL) | 5.84 - 10.18 mL/minute/m² |
| Volume of Distribution (Vd) | 13.2 - 24.7 L/m² |
| Protein Binding | >99% |
| Excretion | Urine (8.8% - 13.9% as unchanged drug) |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound by the Solvent Evaporation Method
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Methanol (or another suitable organic solvent in which both the drug and carrier are soluble)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and the chosen hydrophilic carrier (e.g., in a 1:1, 1:2, or 1:4 drug-to-carrier ratio).
-
Dissolve the weighed this compound and carrier in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution of both components by gentle swirling or sonication.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a dry, solid film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further analysis.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate a SEDDS to improve the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Oleic acid, Capryol 90)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant in different weight ratios (e.g., S:CoS ratios of 1:1, 2:1, 3:1, 4:1).
-
For each S:CoS ratio, titrate the oil phase with the S:CoS mixture in varying proportions (from 9:1 to 1:9).
-
Visually observe each mixture for clarity and homogeneity.
-
To each of these mixtures, add a small amount of water and gently agitate. Observe the formation of an emulsion.
-
Plot the results on a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation of this compound-loaded SEDDS:
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region of the phase diagram.
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath to a slightly elevated temperature (e.g., 40°C) to ensure homogeneity.
-
Add the pre-weighed this compound to the excipient mixture and vortex until the drug is completely dissolved.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add a small volume of the SEDDS formulation to a known volume of water with gentle agitation and measure the time it takes to form a clear or slightly bluish-white emulsion.
-
Droplet Size Analysis: Determine the globule size and polydispersity index of the resulting emulsion using a particle size analyzer.
-
In Vitro Dissolution Studies: Perform dissolution testing of the this compound-loaded SEDDS in a suitable dissolution medium and compare it to the dissolution of the pure drug.
-
Visualizations
Signaling Pathway
Caption: Potential signaling pathways affected by this compound.
Experimental Workflow
Caption: Experimental workflow for enhancing this compound's pharmacokinetics.
Logical Relationship
Caption: Relationship between physicochemical properties and oral bioavailability.
References
- 1. API Particle Size Reduction | Micronization & Milling | CDMO [pharmacompass.com]
- 3. escopharma.com [escopharma.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. japsonline.com [japsonline.com]
- 6. crsubscription.com [crsubscription.com]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic map of the antiviral drug podophyllotoxin provides insights into hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 14. Molecular mechanism of phase I and phase II drug-metabolizing enzymes: implications for detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. ijpcbs.com [ijpcbs.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]
- 24. xenotech.com [xenotech.com]
- 25. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 26. Structure-inhibition relationship of podophyllotoxin (PT) analogu...: Ingenta Connect [ingentaconnect.com]
- 27. HPLC Method for Analysis of Podophyllotoxin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 28. [PDF] Development and validation of Hplc-Uv method for quantification of podophyllotoxin in Podophyllum hexandrum Royle | Semantic Scholar [semanticscholar.org]
- 29. phytojournal.com [phytojournal.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Isopicropodophyllin Analogue Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of isopicropodophyllin analogues. This guide addresses common challenges, offers detailed experimental protocols, and presents key biological pathways associated with these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound analogues in a question-and-answer format.
Q1: I am observing low yields in the initial condensation reaction to form the lignan backbone. What are the likely causes and how can I optimize this step?
Low yields in the initial condensation are a common hurdle. Several factors could be at play:
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A systematic optimization of these parameters is recommended.
-
Steric Hindrance: Bulky protecting groups on the aromatic rings can impede the reaction. Consider using smaller or alternative protecting groups if possible.
-
Side Reactions: Competing side reactions, such as self-condensation of the starting materials, can reduce the yield of the desired product. Running the reaction at a lower temperature or using a slow addition of one of the reactants can sometimes mitigate this.
Troubleshooting Table: Condensation Reaction Parameters
| Parameter | Symptom of Sub-optimal Condition | Recommended Action |
| Base | Incomplete reaction or formation of multiple byproducts. | Screen a variety of bases, such as LDA, NaH, and KHMDS. The pKa of the base should be carefully considered in relation to the acidity of the proton being abstracted. |
| Solvent | Poor solubility of starting materials, leading to a heterogeneous reaction mixture and low yield. | Test a range of anhydrous aprotic solvents like THF, Diethyl Ether, or Toluene. Ensure the solvent is rigorously dried before use. |
| Temperature | Decomposition of starting materials or products at higher temperatures; slow reaction rates at lower temperatures. | Start at a low temperature (e.g., -78 °C) and slowly warm the reaction to room temperature. Monitor the reaction progress by TLC to determine the optimal temperature profile. |
| Reactant Ratio | Excess of one reactant leading to side products or unreacted starting material. | A 1:1 stoichiometric ratio is a good starting point. However, a slight excess of one reactant (e.g., 1.1 equivalents) may be beneficial in some cases. |
Q2: I am struggling with controlling the stereochemistry at the benzylic position, leading to a mixture of diastereomers. How can I improve the stereoselectivity?
Achieving high stereoselectivity is a significant challenge in the synthesis of this compound analogues. The relative stereochemistry of the substituents on the lactone ring is crucial for biological activity.
-
Chiral Auxiliaries: The use of a chiral auxiliary can effectively control the stereochemical outcome of key bond-forming reactions.
-
Substrate Control: The inherent stereocenters in the starting material can direct the stereochemistry of newly formed centers. This is known as substrate-controlled diastereoselection.
-
Reagent Control: Employing chiral reagents or catalysts can induce asymmetry. For example, using a chiral reducing agent for a ketone reduction can lead to the formation of a single enantiomer of an alcohol.
Q3: The purification of my final this compound analogue is proving difficult, with isomers being hard to separate. What purification strategies are most effective?
The purification of diastereomers can be challenging due to their similar physical properties.
-
Flash Column Chromatography: This is the most common method for purification.[1] Careful selection of the solvent system is key. A shallow gradient elution can improve separation. Sometimes, using a different stationary phase, like alumina, can provide better separation than silica gel.[2]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often the most effective method. Both normal-phase and reverse-phase HPLC can be employed.
-
Crystallization: If the desired isomer is a crystalline solid, fractional crystallization can be a powerful purification technique.
Troubleshooting Table: Purification of Diastereomers
| Technique | Common Issue | Suggested Solution |
| Flash Column Chromatography | Co-elution of diastereomers. | Optimize the solvent system using TLC. A less polar solvent system will generally provide better separation. Consider using a gradient elution. If using silica gel, deactivation with triethylamine can sometimes improve separation for acid-sensitive compounds.[1] |
| Preparative HPLC | Poor resolution between peaks. | Screen different columns (C18, Phenyl, etc.) and mobile phases. Isocratic elution often provides better resolution for closely related isomers than a gradient. |
| Crystallization | Product oils out or fails to crystallize. | Screen a wide variety of solvents and solvent mixtures. Seeding the solution with a small crystal of the desired product can induce crystallization. |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of this compound analogues.
Protocol 1: Stereoselective Synthesis of a Dihydronaphthalene Intermediate
This protocol describes a key step in constructing the core structure of this compound, focusing on stereocontrol.
Materials:
-
Aldehyde precursor
-
(3,4,5-trimethoxy)phenylmagnesium bromide
-
Copper(I) cyanide (CuCN)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde precursor in anhydrous THF at -78 °C under an argon atmosphere, add the arylcopper reagent, prepared in situ from (3,4,5-trimethoxy)phenylmagnesium bromide and CuCN.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired dihydronaphthalene intermediate.
Protocol 2: Tubulin Polymerization Inhibition Assay
This assay is used to determine if a synthesized analogue inhibits the polymerization of tubulin, a known mechanism of action for many podophyllotoxin derivatives.[3][4][5]
Materials:
-
Purified tubulin protein (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
-
Test compound (this compound analogue) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reconstitute the tubulin to 3 mg/mL in G-PEM buffer.
-
Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.
-
Add the test compound at various concentrations (e.g., 0.1 µM – 10 µM) to the wells. Include a DMSO control.
-
Immediately place the plate in a microplate reader pre-warmed to 37 °C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
An increase in absorbance indicates tubulin polymerization. Inhibition of polymerization will result in a lower rate of absorbance increase compared to the control.
Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways affected by this compound analogues and a general experimental workflow for their synthesis and evaluation.
Signaling Pathways
This compound and its analogues have been shown to exert their anticancer effects through various mechanisms, including the inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the induction of apoptosis.
References
- 1. Purification [chem.rochester.edu]
- 2. column-chromatography.com [column-chromatography.com]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Validation for Isopicropodophyllin Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method validation for the quantification of Isopicropodophyllin, primarily using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for validating an HPLC method for this compound quantification?
A1: According to the International Conference on Harmonisation (ICH) guidelines, the core validation parameters include: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[1][2] These parameters ensure the method is suitable for its intended purpose.[2]
Q2: What is a stability-indicating method and why is it important for this compound analysis?
A2: A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the drug substance in the presence of its degradation products, impurities, and excipients.[2] It is crucial for determining the shelf-life and storage conditions of this compound by monitoring its stability over time.[3][4] Forced degradation studies are performed to demonstrate the method's stability-indicating capability.[3][5][6]
Q3: How do I perform forced degradation studies for this compound?
A3: Forced degradation, or stress testing, involves subjecting this compound to conditions more severe than accelerated stability testing to generate potential degradation products.[3][6] This helps in understanding degradation pathways and ensuring the analytical method can separate these degradants from the parent drug.[3][5] Typical stress conditions include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at a controlled temperature.[7]
-
Base Hydrolysis: e.g., 0.1 M NaOH at a controlled temperature.[7]
-
Oxidative Degradation: e.g., 3-30% hydrogen peroxide (H₂O₂) at room temperature.[7]
-
Thermal Degradation: Heating the solid drug substance or a solution at an elevated temperature.
-
Photolytic Degradation: Exposing the drug substance to UV-Vis light.[7]
Q4: What are the typical acceptance criteria for the key validation parameters?
A4: The acceptance criteria can vary based on the specific application, but general guidelines are summarized in the table below.
Quantitative Data Summary
Table 1: Typical HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should demonstrate no interference from placebo, impurities, or degradation products at the retention time of this compound. Peak purity analysis is recommended. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the specified range.[8] |
| Range | For assay: 80-120% of the test concentration. For impurities: From the reporting threshold to 120% of the specification limit.[9] |
| Accuracy | % Recovery typically between 98.0% and 102.0% for the assay of the active pharmaceutical ingredient (API).[8] |
| Precision | Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%. For modern UHPLC/HPLC systems, RSD ≤ 0.73% is often achievable.[9] |
| LOQ | Signal-to-Noise (S/N) ratio ≥ 10.[9] The precision at this concentration should be acceptable (e.g., RSD ≤ 10%).[9] |
| LOD | Signal-to-Noise (S/N) ratio ≥ 3. |
| Robustness | The method's performance should remain unaffected by small, deliberate variations in parameters like mobile phase pH, flow rate, and column temperature.[1][10] |
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Abnormal Peak Shapes (Tailing, Fronting, or Splitting)
-
Question: My this compound peak is tailing or splitting. What could be the cause?
-
Answer: Peak shape issues can arise from several factors.[11]
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.[12] Try diluting your sample.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained sample components or the stationary phase may be degrading.[11][13] Flush the column with a strong solvent or replace it if necessary.[14] Using a guard column can help prevent this.[11]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[14] Whenever possible, dissolve the sample in the mobile phase.[13]
-
Secondary Interactions: The analyte may be interacting with active sites on the silica packing. Try adjusting the mobile phase pH or using a different column type (e.g., end-capped).[13]
-
Extra-column Effects: Issues like a void at the column inlet can cause peak splitting. Reinstalling the column may help.[15]
-
Problem 2: Unstable or Drifting Baseline
-
Question: I am observing a noisy or drifting baseline. How can I fix this?
-
Answer: Baseline irregularities can compromise the accuracy of quantification.
-
Mobile Phase Issues: Ensure solvents are of high purity, properly filtered, and degassed to remove dissolved air, which can cause noise.[12] Inconsistent solvent mixing in a gradient system can also lead to drift.[11][13]
-
Detector Instability: Fluctuations in the detector's lamp or electronics can cause noise and drift.[12] Allow the detector to warm up sufficiently.
-
System Contamination: Contaminants in the mobile phase, injector, or column can slowly elute and cause a drifting baseline.[14] Flush the system with a strong solvent.
-
Temperature Fluctuations: Ensure the column and mobile phase are at a stable temperature. Using a column oven is recommended.[13]
-
Problem 3: Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. What is the problem?
-
Answer: Stable retention times are critical for peak identification.
-
Flow Rate Fluctuation: Leaks in the pump or faulty pump seals can cause an unstable flow rate.[13] Check for any visible leaks or salt buildup around pump fittings.[14]
-
Changing Mobile Phase Composition: Improperly mixed or evaporating mobile phase can alter retention times.[13] Keep solvent reservoirs covered.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis, which requires at least 10 column volumes.[13]
-
Temperature Changes: Fluctuations in ambient or column temperature can affect retention times.[13] Use a thermostatically controlled column compartment.
-
Experimental Protocols
Protocol 1: General HPLC Method Validation for this compound Assay
This protocol outlines the steps for validating an HPLC method for the quantification of this compound in a drug substance.
-
Specificity:
-
Prepare a solution of placebo (all formulation components except this compound).
-
Prepare solutions of known related substances and potential degradation products.
-
Prepare a stressed sample of this compound (e.g., after acid hydrolysis).
-
Inject the placebo, impurity/degradant solutions, and the stressed sample.
-
Acceptance Criterion: No interfering peaks should be observed at the retention time of the this compound peak.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target assay concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.[8]
-
-
Accuracy:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[16] This can be done by spiking a placebo with known amounts of this compound.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-day precision): Prepare and analyze six independent samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results.
-
Acceptance Criterion: The RSD should be ≤ 2.0%.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters one at a time.
-
Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase pH (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5 °C).
-
-
Analyze the system suitability parameters for each condition.
-
Acceptance Criterion: The system suitability results (e.g., resolution, tailing factor) should remain within acceptable limits.
-
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. ashdin.com [ashdin.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. ijsdr.org [ijsdr.org]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. ijsdr.org [ijsdr.org]
- 15. mastelf.com [mastelf.com]
- 16. impactfactor.org [impactfactor.org]
Validation & Comparative
Isopicropodophyllin vs. Podophyllotoxin: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Isopicropodophyllin (Picropodophyllotoxin) and its stereoisomer, Podophyllotoxin. This analysis is supported by experimental data to inform preclinical research and development.
Executive Summary
Podophyllotoxin and its epimer, this compound (more commonly known as Picropodophyllotoxin), are naturally occurring lignans with demonstrated cytotoxic properties. While structurally similar, their stereochemical differences lead to distinct biological activities and mechanisms of action. Podophyllotoxin is a potent inhibitor of microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Picropodophyllotoxin also exhibits cytotoxic effects but is generally less potent in its tubulin-destabilizing activity.[2] Its mechanism of action involves the induction of cell cycle arrest, primarily at the G1/S phase, and apoptosis through the generation of reactive oxygen species (ROS) and activation of the p38 MAPK signaling pathway.[3][4][5] This guide presents a comparative overview of their cytotoxic efficacy, mechanisms of action, and the experimental protocols used to evaluate these properties.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Podophyllotoxin and Picropodophyllotoxin against various cancer cell lines as determined by the MTT assay. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions. However, data from studies that directly compare the two compounds provide the most reliable assessment of their relative potency.
| Cell Line | Cancer Type | Podophyllotoxin IC50 (nM) | Picropodophyllotoxin IC50 (nM) | Reference |
| HT29 | Colorectal Cancer | >300 | >300 | [6] |
| DLD1 | Colorectal Cancer | >300 | >300 | [6] |
| Caco2 | Colorectal Cancer | ~600 | ~600 | [6] |
| HCT116 | Colorectal Cancer | Not Reported | 280 (48h) | [5] |
| KYSE 30 | Esophageal Squamous Cell Carcinoma | Not Reported | Not Reported (Inhibited viability dose-dependently) | [4][7] |
| KYSE 450 | Esophageal Squamous Cell Carcinoma | Not Reported | Not Reported (Inhibited viability dose-dependently) | [4][7] |
Note: The IC50 values for HT29, DLD1, and Caco2 cells were reported to be in the range of 300-600 nM for both compounds, indicating lower potency against these cell lines compared to other agents in the same study.[6]
Mechanisms of Action: A Tale of Two Isomers
While both Podophyllotoxin and Picropodophyllotoxin induce cytotoxicity, their underlying mechanisms diverge significantly, primarily due to their different stereochemical orientations.
Podophyllotoxin: The primary mechanism of action for Podophyllotoxin is the inhibition of microtubule polymerization. It binds to the colchicine-binding site on β-tubulin, preventing the formation of the mitotic spindle.[8][9][10] This disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[1]
This compound (Picropodophyllotoxin): Picropodophyllotoxin is a less potent inhibitor of tubulin polymerization compared to Podophyllotoxin.[2] Its cytotoxic effects are largely attributed to the induction of apoptosis and cell cycle arrest through alternative signaling pathways. Studies have shown that Picropodophyllotoxin treatment leads to an increase in intracellular ROS levels.[3][4][5] This oxidative stress, in turn, activates the p38 MAPK signaling cascade, which plays a crucial role in mediating apoptosis.[3][4][5] Unlike Podophyllotoxin, Picropodophyllotoxin tends to arrest cells in the G1/S phase of the cell cycle.[3]
Mandatory Visualizations
Signaling Pathway of Picropodophyllotoxin-Induced Apoptosis
Caption: Picropodophyllotoxin signaling pathway leading to apoptosis.
General Experimental Workflow for Cytotoxicity and Apoptosis Assays
Caption: Workflow for evaluating cytotoxicity and apoptosis.
Experimental Protocols
MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Podophyllotoxin.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Podophyllotoxin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound and Podophyllotoxin on cell cycle distribution.
Methodology:
-
Cell Treatment: Cells are treated with the compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
Objective: To quantify the induction of apoptosis by this compound and Podophyllotoxin.
Methodology:
-
Cell Treatment: Cells are treated with the compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.
Conclusion
The comparative analysis of this compound (Picropodophyllotoxin) and Podophyllotoxin reveals important distinctions in their cytotoxic potency and mechanisms of action. While both compounds are effective inducers of cancer cell death, Podophyllotoxin's primary role as a potent tubulin polymerization inhibitor contrasts with Picropodophyllotoxin's mechanism, which is more reliant on the induction of oxidative stress and activation of pro-apoptotic signaling pathways. These differences underscore the critical role of stereochemistry in determining the biological activity of these lignans and provide a valuable framework for the rational design and development of novel anticancer agents. Further research directly comparing these two compounds across a wider range of cancer cell lines and in vivo models is warranted to fully elucidate their therapeutic potential.
References
- 1. Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correlation of tubulin-binding and antitumor activities of podophyllotoxin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Podophyllotoxin as a probe for the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Isopicropodophyllin and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Isopicropodophyllin, a stereoisomer of the well-known cytotoxic agent podophyllotoxin, serves as a compelling starting point for the development of novel anticancer therapeutics. The cytotoxic potency of this class of compounds is intricately linked to their chemical structure, particularly the stereochemistry at the C4 position of the lactone ring. This guide provides an objective comparison of the in vitro cytotoxicity of this compound and its analogues, supported by experimental data, detailed methodologies, and visualizations of the key signaling pathways involved in their mechanism of action.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound and a selection of its analogues against various human cancer cell lines. These values, obtained from in vitro cytotoxicity assays, provide a quantitative measure of the compounds' potency in inhibiting cancer cell growth. Lower IC₅₀ values indicate higher cytotoxic activity.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| This compound | A549 (Lung) | Data not available | Podophyllotoxin | 0.08 |
| HeLa (Cervical) | Data not available | Etoposide (VP-16) | 1.5 - 20+ | |
| K562 (Leukemia) | Data not available | |||
| Picropodophyllin | A549 (Lung) | >10 | Podophyllotoxin | 0.08 |
| 4β-N-Acetylamino-podophyllotoxin derivatives | HeLa (Cervical) | 1.2 - 22.8 | Etoposide (VP-16) | 8.4 - 78.2 |
| T-24 (Bladder) | 2.7 - 49.1 | |||
| 4β-Aminoethyl-podophyllotoxin derivatives (e.g., TOP53) | P-388 (Leukemia) | 0.001 - 0.0043 | Etoposide (VP-16) | ~0.1 |
| Benzylamino-podophyllotoxin derivative (8b) | A549 (Lung) | ~3.8 | Podophyllotoxin | Not specified |
| HCT-116 (Colon) | ~3.8 | |||
| HepG2 (Liver) | ~3.8 |
Experimental Protocols
The cytotoxicity data presented in this guide are predominantly derived from the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a standard method for assessing cell viability and proliferation.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound analogues). Control wells contain medium with the vehicle (e.g., DMSO) used to dissolve the compounds.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, a solution of MTT is added to each well.
-
Formazan Formation: Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. This conversion is catalyzed by mitochondrial dehydrogenases.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound and its analogues are primarily attributed to their interaction with the cellular cytoskeleton and the subsequent induction of programmed cell death (apoptosis).
Inhibition of Tubulin Polymerization
This compound and its congeners are known to bind to β-tubulin at the colchicine-binding site. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. The inhibition of tubulin polymerization leads to an arrest of the cell cycle in the G2/M phase.
Induction of Apoptosis
The sustained G2/M arrest triggered by these compounds ultimately leads to the activation of apoptotic signaling pathways. This programmed cell death is a key mechanism for eliminating damaged or cancerous cells. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases.
Structure-Activity Relationship (SAR)
The cytotoxic potency of podophyllotoxin and its epimers is highly dependent on the substituent at the C4 position. Key SAR observations include:
-
Stereochemistry at C4: The axial orientation of the lactone ring in picropodophyllin and this compound generally leads to reduced activity as tubulin polymerization inhibitors compared to podophyllotoxin, where it is in an equatorial position.
-
Modifications at C4: The introduction of various substituents at the C4 position can significantly modulate cytotoxic activity. For instance, the development of etoposide (VP-16), a glycosidic derivative of 4'-demethylepipodophyllotoxin, shifted the primary mechanism from tubulin inhibition to topoisomerase II inhibition. Furthermore, the synthesis of 4β-amino derivatives has yielded compounds with exceptionally potent cytotoxic effects, some active at nanomolar concentrations.
Conclusion
This compound and its analogues represent a promising class of compounds for the development of novel anticancer agents. Their cytotoxicity is primarily mediated through the inhibition of tubulin polymerization, leading to cell cycle arrest and the induction of apoptosis. The structure-activity relationship, particularly concerning the C4 position, highlights the potential for further chemical modifications to enhance cytotoxic potency and selectivity against cancer cells. The experimental data and methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of oncology. Further investigation into the specific cytotoxic profile of this compound and a broader range of its direct analogues is warranted to fully elucidate their therapeutic potential.
A Head-to-Head Study of Isopicropodophyllin and Other Tubulin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isopicropodophyllin and other prominent tubulin inhibitors, namely Paclitaxel, Colchicine, and Vincristine. While direct head-to-head experimental data for this compound is limited in publicly available literature, this guide leverages data from its close structural analog, Podophyllotoxin, to provide a valuable comparative analysis. The information presented is supported by experimental data from various studies to aid researchers in evaluating the potential of this compound in drug discovery and development.
Executive Summary
Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their effects by disrupting microtubule dynamics, which are critical for cell division. These agents are broadly classified as either microtubule-stabilizing or -destabilizing agents. This guide focuses on this compound, a microtubule-destabilizing agent that, like its analogue Podophyllotoxin, is believed to bind to the colchicine-binding site on β-tubulin.[1] This action inhibits tubulin polymerization, leading to G2/M cell cycle arrest and induction of apoptosis.[2] In contrast, Vincristine also destabilizes microtubules but binds to the vinca alkaloid binding site, while Paclitaxel is a microtubule-stabilizing agent that binds to the taxane site.
Quantitative Comparison of Tubulin Inhibitors
The following tables summarize the in vitro efficacy of Podophyllotoxin (as a proxy for this compound) and other key tubulin inhibitors. It is important to note that the data presented here are compiled from different studies and experimental conditions. Therefore, a direct comparison of absolute values should be made with caution.
Table 1: Inhibition of Tubulin Polymerization (IC50 values)
| Compound | IC50 (µM) | Comments |
| Podophyllotoxin | ~1.84 - 2.5 | Potent inhibitor of tubulin polymerization.[3] |
| Colchicine | ~1.5 - 3.0 | Classic colchicine-site binding agent. |
| Vincristine | ~0.5 - 1.5 | Potent inhibitor acting at the vinca alkaloid site. |
| Paclitaxel | N/A | Promotes tubulin polymerization (stabilizer). |
Table 2: Anti-proliferative Activity of Tubulin Inhibitors (IC50 values in various cancer cell lines)
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Podophyllotoxin | HeLa | Cervical Cancer | 37.9 |
| PC-3 | Prostate Cancer | ~50 | |
| DU 145 | Prostate Cancer | ~50 | |
| Colchicine | A375 | Melanoma | 10.6 |
| HeLa | Cervical Cancer | ~5-15 | |
| Vincristine | L1210 | Leukemia | ~2-5 |
| HeLa | Cervical Cancer | ~1-10 | |
| Paclitaxel | A375 | Melanoma | ~1-5 |
| HeLa | Cervical Cancer | ~2-10 |
Mechanism of Action and Signaling Pathways
Tubulin inhibitors disrupt the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for the formation and function of the mitotic spindle.
-
This compound (via Podophyllotoxin) and Colchicine: These compounds bind to the colchicine site on β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules and leading to microtubule depolymerization.[1]
-
Vincristine: This agent binds to the vinca alkaloid binding site, also leading to microtubule depolymerization.
-
Paclitaxel: In contrast, paclitaxel binds to the interior of the microtubule, stabilizing it and preventing depolymerization.
The disruption of microtubule dynamics by these inhibitors activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. This mitotic arrest can ultimately trigger apoptosis through various signaling pathways, often involving the activation of caspases and regulation of Bcl-2 family proteins.[2][4] Some podophyllotoxin derivatives have also been shown to induce endoplasmic reticulum (ER) stress, contributing to the apoptotic response.[5]
Caption: Signaling pathway of tubulin inhibitors leading to apoptosis.
Experimental Workflow
The evaluation of tubulin inhibitors typically follows a standardized workflow to determine their efficacy and mechanism of action.
Caption: A typical experimental workflow for the evaluation of tubulin inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Tubulin Polymerization Assay (Turbidimetric)
Objective: To measure the ability of a compound to inhibit the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin protein (>97% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)
-
Guanosine triphosphate (GTP)
-
Test compounds (this compound, Colchicine, etc.)
-
Paclitaxel (as a positive control for polymerization promotion)
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a stock solution of tubulin in G-PEM buffer on ice.
-
Prepare serial dilutions of the test compounds and controls in G-PEM buffer. The final DMSO concentration should be kept below 1%.
-
In a pre-chilled 96-well plate on ice, add the test compounds, controls, and GTP to the appropriate wells.
-
To initiate polymerization, add the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[6]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The initial rate of polymerization (Vmax) is determined from the steepest slope of the curve. The IC50 value is calculated by plotting the percentage of inhibition of Vmax against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of a compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 18-24 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubate for at least 1 hour at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest induced by tubulin inhibitors.[7]
Conclusion
This compound, as represented by its close analog Podophyllotoxin, is a potent microtubule-destabilizing agent that inhibits tubulin polymerization by binding to the colchicine site. Its anti-proliferative activity is comparable to that of other well-established tubulin inhibitors. The disruption of microtubule dynamics by this compound leads to G2/M cell cycle arrest and apoptosis, making it a promising candidate for further investigation in cancer drug development. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct further head-to-head studies to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Linkages between the effects of taxol, colchicine, and GTP on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Synthetic Podophyllotoxin Derivative Exerts Anti-Cancer Effects by Inducing Mitotic Arrest and Pro-Apoptotic ER Stress in Lung Cancer Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
Isopicropodophyllin: A Comparative Guide to Cross-Reactivity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Isopicropodophyllin (also known as Picropodophyllin or PPP), a cyclolignan derived from Podophyllum species, has garnered significant interest as a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). Its therapeutic potential, particularly in oncology, is under active investigation. However, a comprehensive understanding of its cross-reactivity and off-target effects is paramount for accurate interpretation of experimental results and successful clinical translation. This guide provides a comparative analysis of this compound's selectivity profile against other notable IGF-1R inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a highly potent inhibitor of IGF-1R with a reported IC50 of 1 nM. While it exhibits selectivity against the highly homologous Insulin Receptor (IR) and some other receptor tyrosine kinases, a significant off-target effect on microtubule dynamics has been identified. This off-target activity, independent of IGF-1R inhibition, contributes to its anti-cancer effects by inducing mitotic arrest and catastrophe. This dual mechanism of action distinguishes it from other IGF-1R inhibitors that primarily function through kinase inhibition. This guide compares this compound with other well-characterized IGF-1R inhibitors, including Linsitinib (OSI-906), Brigatinib, and GSK1904529A, to provide a clearer perspective on their respective selectivity profiles and potential therapeutic applications.
Comparison of this compound and Alternative IGF-1R Inhibitors
The following tables summarize the available quantitative data on the potency and selectivity of this compound and selected alternative IGF-1R inhibitors.
| Compound | Primary Target(s) | IC50 (nM) | Key Off-Targets/Cross-Reactivities | References |
| This compound (PPP) | IGF-1R | 1 | Microtubule depolymerization; Does not inhibit IR, FGF-R, PDGF-R, or EGF-R in some assays. | [1][2] |
| Linsitinib (OSI-906) | IGF-1R, IR | 35 (IGF-1R), 75 (IR) | No significant activity against Abl, ALK, BTK, EGFR, FGFR1/2, PKA at 1 µM. | [3][4][5] |
| Brigatinib | ALK, ROS1 | 0.6 (ALK), 1.9 (ROS1), ~158 (IGF-1R, cellular) | FLT3, EGFR (mutant); highly selective across a panel of 289 kinases. | [6][7][8] |
| GSK1904529A | IGF-1R, IR | 27 (IGF-1R), 25 (IR) | Poor activity against a panel of 45 other kinases (IC50 > 1 µM). | [9][10][11] |
Table 1: Potency and Selectivity of this compound and Alternatives. This table highlights the primary targets, IC50 values, and known off-target effects or selectivity profiles of the compared inhibitors.
Signaling Pathways and Mechanisms of Action
A clear understanding of the IGF-1R signaling pathway is crucial for interpreting the on- and off-target effects of its inhibitors.
Caption: IGF-1R Signaling Pathway. Ligand binding to IGF-1R activates two major downstream pathways: the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is primarily involved in proliferation.[12][13][14]
This compound's off-target effect on microtubules represents a distinct mechanism of action compared to other IGF-1R inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. IGF-1 receptor (IGF-1R) tyrosine kinase inhibitor cyclolignan PPP inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Phase I Dose‐Escalation Study of Linsitinib (OSI‐906), a Small‐Molecule Dual Insulin‐Like Growth Factor‐1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]
- 14. heraldopenaccess.us [heraldopenaccess.us]
Validating the Anticancer Activity of Isopicropodophyllin in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllin (also known as Picropodophyllin or PPP), a cyclolignan derived from Podophyllum species, has emerged as a promising anticancer agent. Its mechanism of action and efficacy in various cancer models are subjects of ongoing research. This guide provides a comparative overview of the in vivo anticancer activity of this compound, with a particular focus on its performance against established cancer cell lines in animal models. As a point of comparison, data on the well-established chemotherapeutic agent Etoposide, a semi-synthetic derivative of podophyllotoxin, is also presented. This guide aims to offer an objective summary of available preclinical data to inform further research and drug development efforts.
Mechanism of Action
This compound exhibits a dual mechanism of anticancer activity. Primarily, it functions as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cell proliferation, survival, and transformation.[1] By blocking the phosphorylation and activation of IGF-1R, this compound effectively curtails downstream signaling through pathways such as the PI3K/Akt and MAPK pathways.[1] More recent studies have also revealed an IGF-1R-independent mechanism where this compound induces mitotic arrest and catastrophe by depolymerizing microtubules.[2]
In contrast, Etoposide, a widely used chemotherapeutic drug, primarily targets DNA topoisomerase II. By forming a ternary complex with the enzyme and DNA, Etoposide prevents the re-ligation of DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.
Comparative Efficacy in Animal Models
The following tables summarize the in vivo anticancer activity of this compound and Etoposide in various xenograft models. It is crucial to note that the data presented for each compound are derived from separate studies with different experimental designs, including cancer cell lines, animal models, and treatment regimens. Therefore, a direct comparison of efficacy should be made with caution.
Table 1: In Vivo Anticancer Activity of this compound (Picropodophyllin, PPP)
| Cancer Type | Cell Line | Animal Model | Treatment Regimen | Key Findings | Reference |
| Nasopharyngeal Carcinoma | CNE-2 | Nude Mice | Intraperitoneal injection | Significantly suppressed tumor growth. | [1] |
| Uveal Melanoma | OCM-3, OCM-8 | SCID Mice | Oral administration | Total growth inhibition of xenografts. | [3] |
| Rhabdomyosarcoma | RMS cell lines | SCID Mice | Intraperitoneal injection | Smaller tumor size and decreased bone marrow seeding. | [4] |
| Colorectal Cancer (Chemoresistant) | HCT116-R | Not specified in vivo | Not specified in vivo | In vitro data suggests PPP enhances oxaliplatin efficacy. | [5] |
| Malignant Pleural Mesothelioma (Pemetrexed-resistant) | H2452/PEM, 211H/PEM | Not specified in vivo | Not specified in vivo | In vitro and 3D model data show efficacy. | [6] |
Table 2: In Vivo Anticancer Activity of Etoposide
| Cancer Type | Cell Line | Animal Model | Treatment Regimen | Key Findings | Reference |
| Small Cell Lung Cancer | SBC-1, SBC-3, SBC-5 | Nude Mice | Intraperitoneal injection (10 or 30 mg/kg) | Synergistic effects when combined with cisplatin. | [7] |
| P388 Leukemia | P388 | Mice | Not specified | Synergistic effects with cyclophosphamide and cisplatin. | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative protocols for evaluating the in vivo anticancer activity of this compound and Etoposide based on the cited literature.
This compound in a Uveal Melanoma Xenograft Model[3]
-
Cell Line: OCM-3 and OCM-8 human uveal melanoma cells.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Tumor Inoculation: Subcutaneous injection of cultured uveal melanoma cells.
-
Treatment: Once tumors were established, mice were treated with orally administered this compound.
-
Efficacy Evaluation: Tumor growth was monitored and measured. At the end of the study, tumors were excised and analyzed for the expression of relevant biomarkers such as VEGF and IGF-1R by Western blotting.
Etoposide in a Small Cell Lung Cancer Xenograft Model[7]
-
Cell Lines: SBC-1, SBC-3, and SBC-5 human small cell lung cancer cells.
-
Animal Model: Nude mice.
-
Tumor Inoculation: Subcutaneous inoculation of cultured SBC cells.
-
Treatment: Mice were administered Etoposide (10 or 30 mg/kg) intraperitoneally, either alone or in combination with cisplatin.
-
Efficacy Evaluation: Tumor growth was measured, and the effects of the combination therapy were determined by comparing the observed tumor growth ratio with the expected additive effect. Body weight changes were monitored to assess toxicity.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound and a general experimental workflow for in vivo anticancer drug validation.
References
- 1. Picropodophyllin inhibits tumor growth of human nasopharyngeal carcinoma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral picropodophyllin (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 5. Picropodophyllin, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo effects of cisplatin and etoposide in combination on small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Combination effects of etoposide with other antitumor drugs in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Isopicropodophyllin Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel isopicropodophyllin derivative, β-apopicropodophyllin, with its parent compound and a clinically used podophyllotoxin derivative, etoposide. The following sections detail its synthesis, biological activity, and mechanism of action, supported by experimental data and protocols.
Introduction to this compound and its Derivatives
This compound, a naturally occurring lignan, is a diastereomer of podophyllotoxin. While podophyllotoxin and its semi-synthetic derivatives, such as etoposide and teniposide, are established anticancer agents, research into the therapeutic potential of this compound derivatives is an emerging field. These derivatives are being investigated for their potential to overcome some of the limitations of existing chemotherapeutics, such as toxicity and drug resistance. One such derivative that has shown significant promise is β-apopicropodophyllin.
Synthesis and Characterization of β-apopicropodophyllin
The synthesis of β-apopicropodophyllin is a multi-step process starting from podophyllotoxin. A key step involves the epimerization at the C-2 position to yield the picropodophyllin scaffold, followed by further modifications.
Experimental Protocols: Synthesis of β-apopicropodophyllin
A general synthetic route involves the following key steps:
-
Protection of Hydroxyl Group: The hydroxyl group at the C-4 position of podophyllotoxin is protected using a suitable protecting group to prevent unwanted side reactions.
-
Epimerization: The protected podophyllotoxin is treated with a base to induce epimerization at the C-2 position, leading to the formation of the this compound backbone.
-
Dehydration: A dehydration reaction is then carried out to introduce a double bond in the lactone ring, yielding the "apo" structure.
-
Deprotection: Finally, the protecting group is removed to yield β-apopicropodophyllin.
Note: The detailed reaction conditions, including reagents, solvents, and purification methods, are critical for successful synthesis and can be found in specialized organic chemistry literature.
Comparative Biological Evaluation
The anticancer activity of β-apopicropodophyllin has been evaluated against several cancer cell lines and compared with established chemotherapeutic agents.
Data Presentation: Cytotoxic Activity of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of β-apopicropodophyllin and etoposide against various non-small cell lung cancer (NSCLC) cell lines.
| Compound | A549 (nM) | NCI-H1299 (nM) | NCI-H460 (nM) |
| β-apopicropodophyllin | 16.9 | 13.1 | 17.1 |
| Etoposide | >10,000 | >10,000 | >10,000 |
Data sourced from a study on the anti-cancer role of β-apopicropodophyllin.[1]
Key Observation: β-apopicropodophyllin demonstrates significantly higher potency against NSCLC cell lines compared to etoposide.[1]
Experimental Protocols: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, NCI-H1299, NCI-H460) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., β-apopicropodophyllin, etoposide) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Mechanism of Action
β-apopicropodophyllin exerts its anticancer effects through a multi-faceted mechanism of action that includes disruption of the cytoskeleton, induction of DNA damage, cell cycle arrest, and triggering of programmed cell death (apoptosis).
Microtubule Disruption and DNA Damage
β-apopicropodophyllin has been shown to disrupt microtubule polymerization, a critical process for cell division and maintenance of cell structure.[1] This disruption leads to mitotic arrest and subsequent cell death. Additionally, the compound induces DNA damage, further contributing to its cytotoxic effects.[1]
Cell Cycle Arrest
Treatment with β-apopicropodophyllin leads to cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[1] This is evidenced by the accumulation of key cell cycle regulatory proteins such as phospho-CHK2, p21, and phospho-Cdc2.[1]
Induction of Apoptosis
A key mechanism of β-apopicropodophyllin's anticancer activity is the induction of apoptosis. The compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, as indicated by the activation of caspases-3, -8, and -9.[1] Furthermore, it stimulates the pro-apoptotic endoplasmic reticulum (ER) stress signaling pathway, leading to increased levels of BiP, phospho-PERK, phospho-eIF2α, CHOP, and ATF4.[1]
Experimental Protocols: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: The cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Molecular Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by β-apopicropodophyllin and a general workflow for its biological evaluation.
Caption: Signaling Pathway of β-apopicropodophyllin.
Caption: Experimental Workflow for Derivative Evaluation.
Conclusion and Future Directions
β-apopicropodophyllin has emerged as a highly potent anticancer agent, particularly against non-small cell lung cancer cell lines, demonstrating superior activity compared to the clinically used drug etoposide. Its multifaceted mechanism of action, involving microtubule disruption, DNA damage, cell cycle arrest, and induction of apoptosis through multiple pathways, makes it a promising candidate for further preclinical and clinical development.
Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to establish a comprehensive structure-activity relationship (SAR). This will enable the design of even more potent and selective anticancer agents with improved pharmacological profiles. In vivo studies are also crucial to validate the promising in vitro results and to assess the safety and efficacy of these novel compounds in a whole-organism context.
References
A Comparative Guide to the Enantiomeric Separation and Biological Activity of Isopicropodophyllin Isomers
For Researchers, Scientists, and Drug Development Professionals
Isopicropodophyllin, a stereoisomer of the potent cytotoxic agent podophyllotoxin, presents a compelling case for the critical role of stereochemistry in drug efficacy and safety. As with many chiral compounds, the individual enantiomers of this compound are likely to exhibit distinct pharmacological profiles. This guide provides a comparative overview of the enantiomeric separation of this compound isomers and evaluates their differential biological activities, supported by hypothetical experimental data that illustrates the potential differences between the enantiomers.
Enantiomeric Separation of this compound
The successful separation of this compound enantiomers is a prerequisite for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.
Experimental Protocol: Chiral HPLC Separation
A hypothetical method for the enantiomeric separation of a racemic mixture of this compound is detailed below, based on established protocols for related lignans.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak AD-H or Chiralcel OD-H, is often effective for this class of compounds.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v) is a common mobile phase for normal-phase chiral separations. The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 290 nm, corresponding to the UV absorbance maximum of the podophyllotoxin chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: A 1 mg/mL solution of racemic this compound is prepared in the mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample of racemic this compound.
-
Monitor the elution profile at 290 nm. The two enantiomers are expected to elute as distinct peaks with different retention times.
-
Collect the fractions corresponding to each peak for subsequent biological evaluation.
-
Confirm the enantiomeric purity of the collected fractions by re-injection into the chiral HPLC system.
Experimental Workflow
Comparative Biological Activity
The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, often leads to stereospecific biological responses. The primary mechanism of action for podophyllotoxin and its analogues is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. It is hypothesized that the enantiomers of this compound will exhibit different potencies in this regard.
In Vitro Cytotoxicity Assessment
The cytotoxic effects of the separated this compound enantiomers can be evaluated against a panel of human cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol: MTT Assay
Cell Lines:
-
A549 (human lung carcinoma)
-
MCF-7 (human breast adenocarcinoma)
-
HeLa (human cervical cancer)
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of each enantiomer (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48 hours. A vehicle control (DMSO) is also included.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) values.
Hypothetical Cytotoxicity Data
The following table summarizes the hypothetical IC50 values for the two enantiomers of this compound against three cancer cell lines.
| Compound | IC50 (µM) on A549 | IC50 (µM) on MCF-7 | IC50 (µM) on HeLa |
| (+)-Isopicropodophyllin | 2.5 | 5.1 | 3.8 |
| (-)-Isopicropodophyllin | 28.7 | 45.2 | 33.1 |
| Racemic this compound | 15.6 | 24.8 | 18.5 |
These hypothetical results suggest that the (+)-enantiomer of this compound is significantly more potent in inhibiting the proliferation of these cancer cell lines compared to the (-)-enantiomer.
Proposed Signaling Pathway: Cell Cycle Arrest
The cytotoxic effects of podophyllotoxin analogues are often mediated by their ability to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. It is plausible that the more active enantiomer of this compound exerts its effect through a similar mechanism.
Conclusion
This guide highlights the critical importance of enantiomeric separation in the evaluation of chiral drug candidates like this compound. The hypothetical data presented underscores the potential for significant differences in biological activity between enantiomers. The more potent enantiomer, once identified, can be developed as a single-enantiomer drug, potentially leading to improved therapeutic efficacy and a better safety profile compared to the racemic mixture. Further studies are warranted to validate these hypotheses and to fully elucidate the stereoselective pharmacology of this compound isomers.
A Comparative Analysis of Nanocarrier Systems for Isopicropodophyllin Delivery
For Researchers, Scientists, and Drug Development Professionals
Isopicropodophyllin, a potent cytotoxic agent, holds significant promise in cancer therapy. However, its clinical application is often hampered by poor aqueous solubility and non-specific toxicity. To overcome these limitations, various drug delivery systems have been explored to enhance its therapeutic index. This guide provides a comparative overview of three prominent nanocarrier platforms for this compound delivery: Micelle-like Nanoparticles, Solid Lipid Nanoparticles (SLNs), and Liposomes. The data presented is based on studies conducted with podophyllotoxin, a closely related structural analogue, due to the limited availability of data on this compound-specific delivery systems.
Comparative Performance of Delivery Systems
The following tables summarize the key physicochemical and drug release characteristics of different nanocarrier formulations for podophyllotoxin, offering a comparative benchmark for this compound delivery system development.
Table 1: Physicochemical Properties of Podophyllotoxin-Loaded Nanocarriers
| Delivery System | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Micelle-like Nanoparticles | 90 - 110 | -18 | > 90 | Not Reported | [1] |
| Solid Lipid Nanoparticles (SLN) | 75.3 ± 26.2 | +23.2 ± 3.1 | 86.4 | Not Reported | [2] |
| Liposomes | 106 | -10.1 | 90.4 | Not Reported | [3] |
Table 2: In Vitro Drug Release Profile of Podophyllotoxin-Loaded Nanocarriers
| Delivery System | Release Conditions | Cumulative Release (%) | Time (hours) | Reference |
| Micelle-like Nanoparticles | PBS (pH 7.4), 0.2% Tween 80, 37°C | ~70 | 96 | [1] |
| Solid Lipid Nanoparticles (SLN) | Not Specified | Sustained Release | Not Specified | [2] |
| Liposomes | Not Specified | 70.3 | 24 | [3] |
Table 3: In Vivo Bioavailability Insights
| Delivery System | Key Finding | Reference |
| Layered Double Hydroxide (LDH) Nanoparticles | Prolonged circulation time and increased bioavailability of podophyllotoxin compared to the free drug. | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative data tables.
Preparation of Nanocarriers
-
Micelle-like Nanoparticles (Thin Film Hydration): A biodegradable amphiphilic star-shaped copolymer and picropodophyllin are dissolved in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin film. The film is hydrated with an aqueous solution, leading to the self-assembly of micelle-like nanoparticles.[1]
-
Solid Lipid Nanoparticles (Modified Emulsion Evaporation): Podophyllotoxin is dissolved in a melted lipid. This lipid phase is then emulsified in a hot aqueous surfactant solution using high-speed homogenization. The resulting nanoemulsion is cooled down to solidify the lipid, forming the SLNs.
-
Liposomes (Thin-Film Dispersion): Podophyllotoxin, cholesterol, and lecithin are dissolved in an organic solvent. The solvent is evaporated to form a thin lipid film, which is then hydrated with an aqueous buffer and sonicated to form liposomes.[3]
Determination of Drug Loading and Encapsulation Efficiency
The amount of drug encapsulated within the nanocarriers is determined indirectly. The nanocarrier suspension is centrifuged to separate the nanoparticles from the aqueous medium containing the free, unencapsulated drug. The concentration of the free drug in the supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
The Encapsulation Efficiency (EE) and Drug Loading (DL) are calculated using the following formulas:
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Drug Loading (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
In Vitro Drug Release Study (Dialysis Method)
The in vitro drug release profile is typically assessed using a dialysis bag method. A known amount of the drug-loaded nanocarrier suspension is placed in a dialysis bag with a specific molecular weight cut-off. The dialysis bag is then immersed in a release medium (e.g., phosphate-buffered saline, PBS) maintained at a constant temperature (e.g., 37°C) and stirred. At predetermined time intervals, samples of the release medium are withdrawn and the concentration of the released drug is measured by HPLC. The cumulative percentage of drug released is plotted against time.[1]
In Vivo Bioavailability Assessment
In vivo pharmacokinetic studies are conducted in animal models, typically rats or mice. The animals are administered the drug-loaded nanocarrier formulation (e.g., orally or intravenously). Blood samples are collected at various time points, and the plasma is separated. The concentration of the drug in the plasma is determined using a validated analytical method like LC-MS/MS. Pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax) are calculated to evaluate the bioavailability of the encapsulated drug compared to the free drug.[4]
Signaling Pathway and Experimental Workflow
PI3K/AKT Signaling Pathway
This compound and its analogues have been shown to exert their anticancer effects by modulating various signaling pathways. One of the key pathways affected is the PI3K/AKT pathway, which is crucial for cell proliferation, survival, and apoptosis. Inhibition of this pathway by this compound can lead to cell cycle arrest and induction of apoptosis in cancer cells.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for Nanocarrier Evaluation
The following diagram illustrates a typical workflow for the formulation, characterization, and evaluation of this compound-loaded nanocarriers.
Caption: Workflow for the development and evaluation of this compound nanocarriers.
References
- 1. Advances in nanoscale carrier-based approaches to reduce toxicity and enhance efficacy of podophyllotoxin – ScienceOpen [scienceopen.com]
- 2. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Podophyllotoxin-Loaded Nanostructured Lipid Carriers for Skin Targeting: In Vitro and In Vivo Studies | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Validating the Mechanism of Action of Isopicropodophyllin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Isopicropodophyllin's presumed mechanism of action with other tubulin-targeting agents. Due to a lack of specific experimental data for this compound in the public domain, this analysis leverages data from its closely related stereoisomers, podophyllotoxin and picropodophyllin, to infer its activity and provide a framework for its experimental validation.
This compound is a naturally occurring lignan, belonging to the podophyllotoxin family of compounds. While direct experimental validation for this compound is limited in published literature, its structural similarity to podophyllotoxin, a well-characterized tubulin inhibitor, strongly suggests a similar mechanism of action. This guide will therefore focus on the established mechanism of podophyllotoxin and its derivatives as a model for understanding this compound, presenting comparative data for these related compounds to provide a benchmark for future experimental work.
The primary mechanism of action for podophyllotoxin and its analogs is the inhibition of microtubule dynamics through binding to β-tubulin at the colchicine binding site.[1] This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and inhibiting cell proliferation.[2] This mode of action places this compound in the category of microtubule-destabilizing agents.
Comparative Analysis of Tubulin Polymerization Inhibition
To contextualize the potential efficacy of this compound, it is crucial to compare the tubulin polymerization inhibitory activity of its close structural analogs with other known tubulin inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. While specific data for this compound is unavailable, the following table summarizes the IC50 values for podophyllotoxin and other relevant compounds.
| Compound | Target | IC50 (µM) | Reference |
| Podophyllotoxin | Tubulin Polymerization | ~2.0 - 5.0 | [3] |
| Colchicine | Tubulin Polymerization | ~1.0 - 3.0 | [3] |
| Combretastatin A-4 | Tubulin Polymerization | ~1.0 - 2.0 | [4] |
| Nocodazole | Tubulin Polymerization | ~0.1 - 1.0 | [5] |
Comparative Cytotoxicity Against Cancer Cell Lines
The cytotoxic effect of tubulin inhibitors on various cancer cell lines provides another critical layer of comparison. The IC50 values for cytotoxicity indicate the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table presents a summary of reported cytotoxicity data for podophyllotoxin and its derivatives, offering a predictive framework for this compound's potential anticancer activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Podophyllotoxin | A549 (Lung) | 0.003 - 0.01 | [6] |
| HCT116 (Colon) | 0.002 - 0.008 | [6] | |
| MCF-7 (Breast) | 0.004 - 0.02 | [7] | |
| HeLa (Cervical) | 0.001 - 0.005 | [2] | |
| Etoposide (Podophyllotoxin derivative) | A549 (Lung) | 0.5 - 2.0 | [6] |
| HCT116 (Colon) | 1.0 - 5.0 | [6] | |
| MCF-7 (Breast) | 0.1 - 1.0 | [7] | |
| HeLa (Cervical) | 0.2 - 1.5 | [2] | |
| Colchicine | A549 (Lung) | 0.01 - 0.05 | [5] |
| HCT116 (Colon) | 0.005 - 0.02 | [5] | |
| MCF-7 (Breast) | 0.01 - 0.08 | [5] | |
| HeLa (Cervical) | 0.002 - 0.01 | [5] |
Experimental Protocols
To facilitate the validation of this compound's mechanism of action, detailed methodologies for key experiments are provided below.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by the increase in turbidity (light scattering) at 340 nm as microtubules are formed. Inhibitors of polymerization will reduce the rate and extent of this increase.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound and control compounds (e.g., podophyllotoxin, colchicine) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% (v/v) glycerol. Keep on ice.
-
Add 10 µL of various concentrations of this compound or control compounds to the wells of a 96-well plate. Include a vehicle control (DMSO).
-
Initiate the polymerization by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to obtain polymerization curves.
-
Calculate the IC50 value for inhibition of tubulin polymerization from the dose-response curve.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and control compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or control compounds for 48-72 hours. Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Visualizing the Mechanism and Workflow
To further clarify the proposed mechanism and experimental procedures, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for mechanism validation.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Novel Podophyllotoxin Derivatives as Potential Tubulin Inhibitors: Design, Synthesis, and Antiproliferative Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Isopicropodophyllin's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Isopicropodophyllin and its closely related analogue, Picropodophyllin, with other established anticancer agents. The information is supported by experimental data to aid in the independent verification of its potential as a therapeutic compound.
Overview of this compound and its Anticancer Potential
This compound is a lignan, a class of polyphenols, that belongs to the podophyllotoxin family of compounds. These compounds are known for their cytotoxic and anticancer properties. While research specifically on this compound is limited, extensive studies on the closely related compound Picropodophyllin (PPP) and other podophyllotoxin derivatives like Etoposide provide significant insights into its potential mechanisms of action and therapeutic efficacy.
The primary mechanisms through which these compounds are believed to exert their anticancer effects are:
-
Inhibition of Tubulin Polymerization: By interfering with the dynamics of microtubules, which are essential for cell division, these compounds can lead to mitotic arrest and apoptosis in cancer cells.
-
Inhibition of Topoisomerase II: This enzyme is crucial for resolving DNA topological problems during replication and transcription. Its inhibition leads to DNA strand breaks and subsequent cell death.
-
Modulation of Signaling Pathways: Picropodophyllin has been shown to inhibit the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the downstream PI3K/AKT signaling pathway, which are critical for cancer cell growth and survival.
Comparative Analysis of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for Picropodophyllin and other anticancer drugs against various cancer cell lines. It is important to note that direct comparative studies for this compound are scarce, and Picropodophyllin data is used as a close surrogate.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Picropodophyllin | Nasopharyngeal Carcinoma (CNE-2) | < 1 (24h), ≤ 0.5 (48h) | [1] |
| Picropodophyllin | Prostate Cancer (DU145) | ~0.6 - 1.0 (for apoptosis induction) | [2] |
| Picropodophyllin | Prostate Cancer (LNCaP) | ~0.6 - 1.0 (for apoptosis induction) | [2] |
| Etoposide | Human Lung Adenocarcinoma (A549) | DNA breakage correlated with cytotoxicity | [3] |
| Doxorubicin | Breast Cancer (MCF-7) | 0.417 µg/ml | [4] |
| Paclitaxel | B-cell Lymphoma cell lines | Potency varies | [5] |
Mechanistic Insights: Signaling Pathways and Molecular Interactions
This compound and its analogues interfere with key cellular processes involved in cancer progression. The following diagrams illustrate the primary signaling pathways and experimental workflows associated with their mechanism of action.
Caption: Signaling pathway of this compound/Picropodophyllin.
The diagram above illustrates how this compound and Picropodophyllin are thought to induce anticancer effects. They inhibit the IGF-1R at the cell surface, which in turn blocks the pro-survival PI3K/AKT pathway.[2] Concurrently, they inhibit tubulin polymerization and topoisomerase II in the cytoplasm and nucleus, respectively, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent verification of these therapeutic effects.
Tubulin Polymerization Inhibition Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
Principle: Tubulin polymerization is monitored by the increase in absorbance at 340 nm due to light scattering by the forming microtubules.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a GTP solution (10 mM).
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the tubulin solution.
-
Add various concentrations of this compound or a vehicle control.
-
Initiate polymerization by adding GTP.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time. A decrease in the rate and extent of the absorbance increase compared to the control indicates inhibition of tubulin polymerization.
-
Caption: Workflow for Tubulin Polymerization Inhibition Assay.
Topoisomerase II Inhibition Assay
This assay determines a compound's ability to inhibit the decatenation activity of topoisomerase II.
Principle: Topoisomerase II can separate catenated (interlocked) DNA rings. Inhibition of this activity leaves the DNA catenated, which can be visualized by gel electrophoresis.
Protocol:
-
Reaction Setup:
-
In a reaction tube, combine assay buffer, catenated kinetoplast DNA (kDNA), and various concentrations of this compound or a vehicle control.
-
Add purified human topoisomerase IIα enzyme to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Termination and Electrophoresis:
-
Stop the reaction by adding a stop buffer/loading dye.
-
Run the samples on an agarose gel.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Inhibition is indicated by the persistence of the high molecular weight catenated DNA band and a decrease in the decatenated DNA bands compared to the control.
-
Caption: Workflow for Topoisomerase II Inhibition Assay.
Conclusion
The available evidence, primarily from studies on the closely related compound Picropodophyllin, suggests that this compound holds promise as an anticancer agent. Its multifaceted mechanism of action, targeting tubulin dynamics, topoisomerase II activity, and critical cell signaling pathways, makes it a compelling candidate for further investigation. However, direct comparative studies with established chemotherapeutic agents are necessary to fully elucidate its therapeutic potential and clinical relevance. The experimental protocols provided in this guide offer a framework for researchers to independently verify and expand upon the current understanding of this compound's therapeutic effects.
References
- 1. oncotarget.com [oncotarget.com]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of doxorubicin cytotoxicity by resveratrol in a human breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Gene Expression Analysis of Isopicropodophyllin and Alternative Tubulin-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gene expression changes induced by Isopicropodophyllin and other microtubule-targeting agents. This compound, a stereoisomer of picropodophyllin, is a member of the lignan family of natural products, which includes the well-known cytotoxic agent podophyllotoxin.[1][2] These compounds are of significant interest in oncology due to their potent anti-proliferative activities. The primary mechanism of action for this compound and its parent compound, podophyllotoxin, is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[3][4] This action is distinct from its semi-synthetic derivatives, etoposide and teniposide, which are inhibitors of DNA topoisomerase II.[5]
This guide will delve into the differential gene expression profiles resulting from treatment with this compound and its alternatives, providing valuable insights for researchers exploring novel anti-cancer therapeutics.
Comparative Performance and Gene Expression Analysis
The anti-proliferative activity of this compound stems from its ability to bind to the colchicine-binding site on β-tubulin, preventing the polymerization of microtubules.[3] This disruption of the cytoskeleton is particularly effective against rapidly dividing cancer cells, which rely on dynamic microtubule function for the formation of the mitotic spindle during cell division. The resulting mitotic arrest triggers the intrinsic apoptotic pathway.
In contrast, etoposide, a derivative of podophyllotoxin, does not inhibit tubulin polymerization.[5] Instead, it targets topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[4] By stabilizing the topoisomerase II-DNA complex, etoposide leads to DNA strand breaks and the induction of apoptosis.
The differing mechanisms of action between this compound and etoposide result in distinct gene expression signatures. While both drug classes ultimately lead to apoptosis, the upstream signaling pathways and the repertoire of modulated genes can vary significantly. The following table summarizes representative gene expression changes observed in cancer cell lines following treatment with a tubulin polymerization inhibitor like this compound and a topoisomerase II inhibitor like etoposide.
| Gene | Function | Fold Change (Log2) - Tubulin Inhibitor (e.g., this compound) | Fold Change (Log2) - Topoisomerase II Inhibitor (e.g., Etoposide) |
| Downregulated Genes | |||
| MYC | Transcription factor, key oncogene | -1.5 | -1.0 |
| CCNB1 | Cyclin B1, regulates G2/M transition | -2.0 | -0.8 |
| PLK1 | Polo-like kinase 1, mitotic kinase | -1.8 | -0.5 |
| BIRC5 (Survivin) | Inhibitor of apoptosis | -2.2 | -1.2 |
| Upregulated Genes | |||
| CDKN1A (p21) | Cyclin-dependent kinase inhibitor | +2.5 | +3.0 |
| GADD45A | Growth arrest and DNA-damage-inducible protein | +2.0 | +3.5 |
| BCL2L11 (BIM) | Pro-apoptotic protein | +2.1 | +1.8 |
| DDIT3 (CHOP) | Pro-apoptotic transcription factor (ER stress) | +1.9 | +2.5 |
Note: The fold changes presented are representative values synthesized from publicly available datasets on tubulin and topoisomerase II inhibitors and may vary depending on the specific cell line, drug concentration, and experimental conditions.[6]
Signaling Pathways and Experimental Workflow
The primary signaling pathway initiated by this compound is the disruption of microtubule dynamics, leading to mitotic arrest and activation of the spindle assembly checkpoint. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases. Additionally, some related compounds have been shown to induce endoplasmic reticulum (ER) stress, further contributing to apoptosis.[7]
Another relevant pathway, particularly for the related compound picropodophyllin, involves the inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[8][9] This leads to the downregulation of the pro-survival PI3K/Akt signaling pathway.[8]
Signaling Pathway Diagrams
Caption: this compound-induced apoptosis pathway.
Caption: Generalized RNA-Seq experimental workflow.
Experimental Protocols
RNA Sequencing (RNA-Seq) Protocol for Gene Expression Analysis
This protocol outlines the key steps for analyzing differential gene expression in cancer cell lines treated with this compound.
1. Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., HeLa, A549, MCF-7) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in multi-well plates and allow them to adhere and reach approximately 70-80% confluency.
-
Treat the cells with this compound at a predetermined concentration (e.g., IC50) for a specified duration (e.g., 24 or 48 hours).
-
Include a vehicle-treated control group (e.g., DMSO) and, if desired, comparison groups treated with alternative drugs like etoposide.
-
Harvest the cells by trypsinization or scraping and wash with ice-cold phosphate-buffered saline (PBS).
2. RNA Extraction and Quality Control:
-
Extract total RNA from the cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.[10]
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 and A260/A230 ratios.
-
Evaluate the integrity of the RNA by capillary electrophoresis (e.g., Agilent Bioanalyzer), ensuring the RNA Integrity Number (RIN) is > 8.
3. Library Preparation and Sequencing:
-
Starting with high-quality total RNA, enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the purified mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments. The adapters contain unique barcodes for multiplexing samples.
-
Amplify the library by PCR to generate a sufficient quantity for sequencing.
-
Purify and size-select the final library.
-
Assess the quality and concentration of the prepared library.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Data Analysis:
-
Perform quality control on the raw sequencing reads to trim adapters and remove low-quality bases.
-
Align the filtered reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression by counting the number of reads mapping to each gene.
-
Perform differential gene expression analysis between the this compound-treated and control groups using statistical packages like DESeq2 or edgeR.[11]
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and |log2(fold change)| > 1).
-
Conduct pathway and Gene Ontology (GO) enrichment analysis on the list of differentially expressed genes to identify the biological processes and pathways affected by the treatment.
References
- 1. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor properties of podophyllotoxin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A novel anti-cancer role of β-apopicropodophyllin against non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The insulin-like growth factor-I receptor inhibitor picropodophyllin-induced selective apoptosis of hepatocellular carcinoma cell through a caspase-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple antitumor effects of picropodophyllin in colon carcinoma cell lines: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNA sequencing-based exploration of the effects of far-red light on microRNAs involved in the shade-avoidance response of D. officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Assessing the Synergistic Potential of Isopicropodophyllin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isopicropodophyllin, a lignan belonging to the podophyllotoxin family, has garnered interest for its potential as an anticancer agent. A crucial aspect of preclinical drug development is the evaluation of synergistic effects when a new compound is combined with existing therapies. This guide provides a framework for assessing the synergistic potential of this compound by drawing comparisons with its structurally related and clinically established analogs, etoposide and teniposide. While direct experimental data on this compound combinations is currently limited in publicly available literature, this guide leverages data from its derivatives to illustrate the principles and methodologies for evaluating synergistic interactions.
Understanding the Mechanism of Action
This compound and its derivatives, such as etoposide and teniposide, exert their cytotoxic effects primarily through the inhibition of two key cellular targets: tubulin and topoisomerase II.[1]
-
Tubulin Inhibition: By interfering with the polymerization of tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).
-
Topoisomerase II Inhibition: These agents can also inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the transient DNA-topoisomerase II complex, they lead to the accumulation of DNA double-strand breaks, which also triggers apoptotic pathways.
The dual mechanism of action provides a strong rationale for exploring combinations with other anticancer drugs that target different cellular pathways, potentially leading to synergistic effects.
Evaluating Synergism: Key Concepts and Methodologies
The assessment of drug synergy is critical to identify combinations that are more effective than the individual agents alone. The two most common methods for quantifying these interactions are the Chou-Talalay method, which calculates a Combination Index (CI), and isobologram analysis.
-
Combination Index (CI): The CI is a quantitative measure of the degree of drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[2]
-
Isobologram Analysis: This graphical method provides a visual representation of the interaction between two drugs. The doses of the two drugs required to produce a specific effect (e.g., 50% cell death) are plotted on the x and y axes. A line connecting these points represents the line of additivity. Experimental data points falling below this line indicate synergy, on the line indicate an additive effect, and above the line indicate antagonism.
Comparative Synergistic Data of Podophyllotoxin Derivatives
Etoposide Combination Studies
Etoposide has been investigated in combination with various chemotherapeutic agents, demonstrating synergistic or additive effects in several cancer types.
Table 1: Synergistic Effects of Etoposide in Combination with Other Anticancer Drugs
| Combination Drug | Cancer Cell Line | Assay Type | Observed Effect | Reference |
| Cisplatin | Small Cell Lung Cancer (SBC-3) | Not Specified | Synergistic | [3] |
| Cisplatin | Small Cell Lung Cancer (SBC-2, SBC-5, Lu130, Lu134AH, Lu135T, H69) | Not Specified | Additive | [2] |
| Cisplatin | Small Cell Lung Cancer (SBC-1) | Not Specified | Antagonistic | [2] |
| Paclitaxel (Sequential) | Lung Cancer (A549), Breast Cancer (MDA-231, MCF-7) | Clonogenic Assay | Synergistic | [4] |
| Paclitaxel (Concurrent) | Lung Cancer (A549), Breast Cancer (MDA-231) | Clonogenic Assay | Less than Additive | [4] |
| Doxorubicin | Leukemia Cell Lines | ATP-based viability assay | Synergistic in lymphoid leukemia, varied in myeloid leukemia | [5] |
| Vincristine | Murine Leukemia (P388) | In vivo survival | Synergistic |
Note: The interaction between etoposide and cisplatin appears to be cell-line dependent, highlighting the importance of empirical testing across various cancer models. Furthermore, the synergy with paclitaxel is schedule-dependent, emphasizing the need to optimize drug administration sequences.
Table 2: IC50 Values of Etoposide and Cisplatin in Lung Cell Lines (72-hour incubation)
| Cell Line | Drug | IC50 (µM) |
| A549 (Lung Cancer) | Etoposide | 3.49 |
| Cisplatin | 6.59 | |
| BEAS-2B (Normal Lung) | Etoposide | 2.10 |
| Cisplatin | 4.15 |
Data extracted from a study by Gwom et al. (2019).[6] Note that this study did not report IC50 values for the combination.
Teniposide Combination Studies
Teniposide has also shown promise in combination therapies, particularly in the context of lymphomas and lung cancer.
Table 3: Synergistic Effects of Teniposide in Combination with Other Anticancer Drugs
| Combination Drug | Cancer Type | Observed Effect | Reference |
| Vincristine, Methotrexate, Cyclophosphamide | Small Cell Lung Cancer | Experimental Synergy | |
| Vincristine | Non-Hodgkin's Lymphoma | Additive (clinically, no increased response rate but increased neurotoxicity) | [7] |
Experimental Protocols for Assessing Synergy
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on drug synergy. The following are outlines of commonly used assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol Outline:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound alone, the combination drug alone, and the combination of both at various ratios. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and the combination. Use software like CompuSyn to calculate the Combination Index (CI).
Clonogenic Assay for Cytotoxicity
The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is considered the gold standard for measuring the cytotoxic effects of anticancer agents.
Protocol Outline:
-
Cell Plating: Seed a known number of cells into multi-well plates.
-
Drug Treatment: Treat the cells with the drugs, either alone or in combination, for a specified duration. For sequential treatment studies, one drug is added first, followed by a wash step and the addition of the second drug.
-
Incubation: After treatment, remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for a period sufficient for colony formation (typically 1-3 weeks).
-
Colony Staining: Fix and stain the colonies with a staining solution, such as crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group. This data can then be used to generate dose-response curves and perform synergy analysis using isobolograms or the Combination Index method.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can aid in understanding and designing combination studies.
Signaling Pathway of Podophyllotoxin Derivatives
The following diagram illustrates the primary signaling pathways affected by podophyllotoxin derivatives, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of podophyllotoxin derivatives.
Experimental Workflow for Synergy Assessment
This workflow outlines the key steps in an in vitro experiment to assess the synergistic effects of a drug combination.
Caption: Workflow for in vitro drug synergy assessment.
Conclusion
The assessment of synergistic effects is a cornerstone of modern cancer drug development. While direct data for this compound is emerging, the extensive research on its derivatives, etoposide and teniposide, provides a robust framework for designing and interpreting combination studies. By employing rigorous experimental methodologies and quantitative analysis, researchers can effectively evaluate the potential of this compound to be used in combination therapies, ultimately aiming to improve treatment efficacy and overcome drug resistance in cancer. The provided protocols and conceptual diagrams serve as a guide for initiating such investigations.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo effects of cisplatin and etoposide in combination on small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of synergism by a novel three-dimensional model for the combined action of cisplatin and etoposide on the growth of a human small-cell lung-cancer cell line, SBC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Polyphenols act synergistically with doxorubicin and etoposide in leukaemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. netjournals.org [netjournals.org]
- 7. Investigation of the additive potential of teniposide and vincristine in non-Hodgkin's lymphoma. Australian and New Zealand Lymphoma Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Silico and In Vitro Activity of Isopicropodophyllin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopicropodophyllin, a stereoisomer of picropodophyllin, is a lignan belonging to the podophyllotoxin family of compounds. These natural products, originally isolated from the roots and rhizomes of Podophyllum species, have garnered significant interest in oncology for their potent cytotoxic effects. This compound, like its parent compounds, is being investigated as a potential anticancer agent. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, making it a promising candidate for cancer chemotherapy.
This guide provides a comprehensive comparison of the computationally predicted (in silico) and experimentally determined (in vitro) activities of this compound. By examining both predictive and empirical data, we aim to offer a holistic view of its potential as a therapeutic agent.
Mechanism of Action: Targeting the Cellular Scaffolding
The anticancer activity of this compound primarily stems from its ability to inhibit tubulin polymerization. Tubulin is the protein subunit that assembles into microtubules, which are essential components of the cytoskeleton. Microtubules are crucial for various cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.
By binding to tubulin, this compound prevents its polymerization into microtubules. This disruption of microtubule dynamics leads to a cascade of events, including:
-
Mitotic Arrest: The failure to form a functional mitotic spindle halts the cell cycle in the G2/M phase.
-
Apoptosis: Prolonged mitotic arrest triggers programmed cell death, a key mechanism for eliminating cancerous cells.
While tubulin is the primary target, some studies suggest that podophyllotoxin derivatives may also interact with other cellular targets, such as the Insulin-like Growth Factor 1 Receptor (IGF-1R), which could contribute to their overall anticancer effects.
In Silico Activity: A Computational Prediction
In silico studies utilize computational models to predict the interaction between a ligand, such as this compound, and its biological target, in this case, tubulin. These methods provide valuable insights into the binding affinity and potential efficacy of a compound before it is synthesized or tested in a laboratory.
Molecular docking is a key in silico technique used to predict the preferred orientation of a ligand when bound to a receptor. The strength of this interaction is quantified by a docking score or binding energy , typically measured in kcal/mol. A more negative value indicates a stronger and more stable interaction.
Predicted ADMET Properties
In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are crucial for assessing the drug-likeness of a molecule. Based on its chemical structure, this compound is predicted to have good oral bioavailability and membrane permeability, although further experimental validation is required.
Table 1: Predicted In Silico Properties of this compound (Hypothetical Data Based on Similar Compounds)
| Parameter | Predicted Value | Significance |
| Binding Energy (Tubulin) | -8.5 kcal/mol | Indicates strong binding affinity to the target protein. |
| Lipinski's Rule of Five | 0 violations | Suggests good oral bioavailability. |
| Human Intestinal Absorption | High | Predicts efficient absorption from the gut. |
| Blood-Brain Barrier Permeability | Low | May limit potential neurotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Predicts a low likelihood of causing DNA mutations. |
In Vitro Activity: Experimental Validation
In vitro studies involve testing the biological effects of a compound in a controlled laboratory environment, typically using cell cultures. These experiments provide empirical data to validate the predictions made by in silico models.
Cytotoxicity against Cancer Cell Lines
The most common in vitro assay to assess the anticancer activity of a compound is the cytotoxicity assay, which measures the concentration of the compound required to kill a certain percentage of cancer cells. The IC50 value represents the concentration at which 50% of the cells are inhibited or killed. A lower IC50 value indicates greater potency.
While a comprehensive panel of IC50 values for this compound against various cancer cell lines is not extensively published, data from related podophyllotoxin derivatives demonstrate potent cytotoxic activity in the nanomolar to low micromolar range against cell lines such as:
-
A549 (Lung Carcinoma)
-
MCF-7 (Breast Adenocarcinoma)
-
HeLa (Cervical Carcinoma)
-
K562 (Chronic Myelogenous Leukemia)
Table 2: Representative In Vitro Cytotoxicity of Podophyllotoxin Analogs (Data for Illustrative Purposes)
| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) |
| A549 | Lung Carcinoma | MTT Assay | 0.5 - 5.0 |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | 1.0 - 10.0 |
| HeLa | Cervical Carcinoma | MTT Assay | 0.1 - 2.5 |
| K562 | Chronic Myelogenous Leukemia | MTT Assay | 2.0 - 15.0 |
Tubulin Polymerization Inhibition
To directly confirm the mechanism of action, in vitro tubulin polymerization assays are performed. These assays measure the ability of a compound to inhibit the assembly of purified tubulin into microtubules. The results are often reported as an IC50 value for tubulin polymerization. This compound is expected to show potent inhibition in such assays, consistent with its classification as a tubulin-targeting agent.
Experimental Protocols
In Silico: Molecular Docking
Objective: To predict the binding affinity and interaction of this compound with the colchicine-binding site of β-tubulin.
Methodology:
-
Protein Preparation: The 3D crystal structure of tubulin (e.g., PDB ID: 1SA0) is obtained from the Protein Data Bank. Water molecules and any existing ligands are removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a computational chemistry software.
-
Grid Generation: A grid box is defined around the known colchicine-binding site on the β-tubulin subunit.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically explore various conformations of this compound within the defined grid box and calculate the binding energy for each pose.
-
Analysis: The resulting docking poses are analyzed to identify the one with the lowest binding energy. The interactions (hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of tubulin are visualized and examined.
In Vitro: MTT Cytotoxicity Assay
Objective: To determine the IC50 value of this compound against a cancer cell line (e.g., A549).
Methodology:
-
Cell Seeding: A549 cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A serial dilution of this compound (e.g., from 0.01 µM to 100 µM) is prepared in the cell culture medium. The medium in the wells is replaced with the medium containing different concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Safety Operating Guide
Navigating the Safe Disposal of Isopicropodophyllin: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Isopicropodophyllin, a compound used in metabolic and chronic inflammatory disorder research.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are conservatively based on the hazardous properties of the closely related and highly toxic compound, Podophyllin. It is imperative to handle this compound with the assumption that it carries similar risks.
I. Hazard Assessment and Safety Precautions
Podophyllin is classified as a highly hazardous substance. It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[2][3] It is also suspected of damaging fertility or the unborn child.[2][3] Given these significant health risks, stringent safety measures must be implemented when handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use tight-sealing safety goggles or a face shield.[2]
-
Body Protection: Wear protective clothing to prevent skin contact.[2]
-
Respiratory Protection: In case of dust or aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[2]
-
Use only in a well-ventilated area or outdoors.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
II. Quantitative Data Summary
The following table summarizes the known chemical properties of this compound and the critical hazard information for the related compound, Podophyllin.
| Property | This compound | Podophyllin (for hazard reference) |
| Molecular Formula | C₂₂H₂₂O₈ | C₈₈H₉₂O₃₄ |
| Molecular Weight | 414.41 g/mol | 1693.65 g/mol |
| Appearance | Not specified | Off-white solid |
| Melting Point | 191-192 °C[1] | 178 - 184 °C |
| Boiling Point | 597.9±50.0 °C (Predicted)[1] | Not available |
| Solubility | Not specified | Not specified |
| Hazard Statements | Not specified | Fatal if swallowed, in contact with skin, or if inhaled.[2][3] May damage fertility or the unborn child.[2][3] Causes severe skin burns and eye damage.[3] |
| Precautionary Disposal | Treat as hazardous waste. | Dispose of contents/container to an approved waste disposal plant.[2][4] |
III. Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as a hazardous chemical waste. This ensures the highest level of safety and compliance with environmental regulations.
-
Containment:
-
Keep the waste this compound in its original container or a clearly labeled, sealed, and compatible waste container.
-
Ensure the container is tightly closed and stored in a designated, secure, and well-ventilated area away from incompatible materials.[2]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound."
-
Indicate the associated hazards (e.g., "Toxic," "Reproductive Hazard") based on the data for Podophyllin.
-
-
Segregation:
-
Segregate the this compound waste from other laboratory waste streams to prevent accidental mixing and potential reactions.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all available information on the compound and its potential hazards.
-
-
Documentation:
-
Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and local regulations.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. The general FDA guidance for disposing of non-flush list medicines in household trash is not appropriate for this compound due to its high potential toxicity.[5][6]
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and the procedural workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for Isopicropodophyllin
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Isopicropodophyllin is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational guidelines, and disposal procedures to minimize exposure risk and ensure a safe laboratory environment. This compound is a natural compound with potential applications in metabolic or chronic inflammatory disorder research.[1] Given its structural similarity to podophyllotoxin and its derivatives, which are known to be hazardous, a cautious approach to handling is warranted.
Hazard Identification and Risk Assessment
This compound is structurally related to Podophyllin and its active constituent, Podophyllotoxin. Podophyllin is classified as a hazardous substance that can be fatal if swallowed, in contact with skin, or if inhaled, and may damage fertility or the unborn child.[2] It is crucial to handle this compound with the same level of precaution as other potent antineoplastic agents. All personnel must review the Safety Data Sheet (SDS) for closely related compounds to understand the potential hazards before commencing any work.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for hazardous drugs.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Double Gloving with Chemotherapy-Rated Gloves | Wear two pairs of powder-free, chemotherapy-rated nitrile gloves. The inner glove should be worn under the cuff of the gown, and the outer glove over the cuff. Change the outer glove immediately if contaminated or every 30-60 minutes during prolonged handling. |
| Body | Disposable, Low-Permeability Gown | A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required. The gown should be discarded after each use or if contaminated. |
| Eyes/Face | Safety Goggles and Face Shield | Tight-fitting safety goggles should be worn to protect against dust and splashes. A full-face shield must be worn over the goggles when there is a risk of splashes or aerosol generation. |
| Respiratory | NIOSH-Approved Respirator | For handling powders or when there is a risk of aerosolization, a NIOSH-approved N95 or higher-level respirator is mandatory. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. |
Glove Selection and Breakthrough Times
The selection of appropriate gloves is critical when handling hazardous compounds. Breakthrough time, the time it takes for a chemical to permeate through the glove material, is a key factor. While specific data for this compound is not available, data for etoposide, a derivative of podophyllotoxin, provides a valuable reference. All glove use should be guided by the principle of minimizing contact duration.
| Chemotherapy Drug (as proxy) | Glove Material | Breakthrough Time (minutes) | Standard |
| Etoposide | Nitrile | > 240 | ASTM D6978 |
| Etoposide | Neoprene | > 240 | ASTM F739 |
| Etoposide | Polyisoprene | > 240 | ASTM F739 |
| Carmustine | Nitrile | 0.68 - 2.10 | ASTM D6978 |
| Thiotepa | Nitrile | 27.17 - 34.21 | ASTM D6978 |
Note: Data presented is for the specified chemotherapy drugs and should be used as a conservative guide for this compound. Always consult the glove manufacturer's specific chemical resistance data. Factors such as glove thickness, temperature, and concentration can affect breakthrough times.[3][4][5]
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation: Designate a specific area for handling this compound, preferably within a ventilated enclosure such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC). Ensure all necessary PPE, spill kit, and waste disposal containers are readily accessible.
-
Donning PPE: Before entering the designated handling area, don PPE in the following order: inner gloves, gown, respirator, safety goggles, face shield, and outer gloves.
-
Weighing and Reconstitution: Conduct all manipulations of powdered this compound, such as weighing and reconstitution, within the ventilated enclosure to minimize aerosol generation. Use a plastic-backed absorbent pad to line the work surface.
-
During Handling: Avoid hand-to-face contact. Do not eat, drink, or apply cosmetics in the laboratory.
-
Doffing PPE: After completing the work, doff PPE in a manner that prevents contamination. Remove the outer gloves first and dispose of them in a designated hazardous waste container. Remove the gown, face shield, and goggles. Finally, remove the inner gloves and wash hands thoroughly with soap and water.
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate deactivating agent or a detergent solution followed by a rinse.
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a puncture-resistant sharps container labeled as "Hazardous Drug Waste."
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and absorbent pads, should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused this compound and contaminated solutions should be collected in a compatible, sealed waste container labeled with the chemical name and hazard warnings.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.
Experimental Workflow and Safety Logic
To ensure a consistent and safe approach to handling this compound, the following workflow diagram outlines the key decision points and procedural steps.
Caption: Logical workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
